molecular formula C7H7N3O2 B1202270 2,6-Pyridinedicarboxamide CAS No. 4663-97-2

2,6-Pyridinedicarboxamide

Cat. No.: B1202270
CAS No.: 4663-97-2
M. Wt: 165.15 g/mol
InChI Key: UUVCRNTVNKTNRK-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxamide is an excellent tridentate ligand for transition metals (Cu2+, Ni2+).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCRNTVNKTNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357532
Record name 2,6-Pyridinedicarboxamide
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Molecular Weight

165.15 g/mol
Source PubChem
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Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4663-97-2
Record name 2,6-Pyridinedicarboxamide
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Record name 2,6-Pyridinedicarboxamide
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Record name 2,6-Pyridinedicarboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Pyridinedicarboxamide from Pyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,6-pyridinedicarboxamide, a versatile scaffold of significant interest in medicinal chemistry, supramolecular chemistry, and materials science. This document outlines the primary synthetic methodologies, detailed experimental protocols, and quantitative data to facilitate its preparation from pyridine-2,6-dicarboxylic acid.

Introduction

Pyridine-2,6-dicarboxamides are a class of compounds known for their ability to act as ligands in coordination chemistry and have potential applications in catalysis and the development of molecular devices.[1] Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them valuable building blocks in the design of complex molecular architectures and pharmacologically active agents.[2] The synthesis of these compounds from pyridine-2,6-dicarboxylic acid is a fundamental transformation that can be achieved through several reliable methods.

The most common and efficient route for the synthesis of this compound involves a two-step process: the conversion of the carboxylic acid groups to more reactive acyl chlorides, followed by the amidation with a desired amine. Alternatively, direct coupling methods using peptide coupling reagents offer a milder approach to amide bond formation.[3][4]

Synthetic Methodologies

The conversion of pyridine-2,6-dicarboxylic acid to this compound can be broadly categorized into two main strategies:

  • Acid Chloride Formation Followed by Amination: This is a robust and widely used method. The diacid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the corresponding pyridine-2,6-dicarbonyl dichloride.[5] This highly reactive intermediate is then reacted in situ with an appropriate amine in the presence of a base, like triethylamine (Et₃N), to yield the desired bis-amide.[5] While effective, this method can be harsh and may not be suitable for sensitive substrates.

  • Direct Amide Coupling: This approach avoids the formation of the acyl chloride intermediate. Instead, coupling reagents commonly used in peptide synthesis are employed to activate the carboxylic acid directly. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) can facilitate the direct formation of the amide bond with an amine under milder conditions.[3] This method is particularly advantageous when working with substrates that are sensitive to the harsh conditions of acid chloride formation.

Experimental Protocols

The following tables provide detailed experimental protocols for the key synthetic routes described above.

Table 1: Experimental Protocol for the Synthesis of this compound via the Acid Chloride Route [5]

StepProcedureReagents & SolventsConditionsNotes
1 Acid Chloride Formation Pyridine-2,6-dicarboxylic acid, Oxalyl chloride (4-6 eq.), DMF (catalytic, 5-10 drops), Dichloromethane (DCM)Room temperature, 3-4 hoursThe reaction mixture is stirred until a clear solution is formed.
2 Solvent Removal Anhydrous tolueneReduced pressureSolvent and volatile residues are removed on a rotary evaporator. Co-evaporation with anhydrous toluene ensures complete removal of excess oxalyl chloride.
3 Amidation The resulting acid chloride, appropriate aromatic amine (2.0 eq.), Triethylamine (Et₃N, 2.0 eq.), Dry Tetrahydrofuran (THF), Dry Dichloromethane (DCM)0 °C to room temperature, overnightA solution of the amine and Et₃N in THF is added dropwise to a cooled solution of the acid chloride in DCM. The reaction progress is monitored by TLC.
4 Work-up and Purification Water, Saturated NaHCO₃ (aq)-Solvents are removed under reduced pressure. The precipitate is suspended in water, filtered, and washed successively with saturated NaHCO₃ solution and water.

Table 2: Experimental Protocol for the Synthesis of this compound via Direct Peptide Coupling [3]

StepProcedureReagents & SolventsConditionsNotes
1 Reaction Setup Pyridine-2,6-dicarboxylic acid, Amine (2 eq.), EDCI, HOBt, Et₃N, Dichloromethane (DCM)Room temperature, 22-48 hoursAll reagents are combined in DCM and stirred at room temperature.
2 Work-up and Purification Dichloromethane (DCM), Water, Brine-The reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over MgSO₄.
3 Isolation -Reduced pressureThe solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes quantitative data from representative synthetic procedures.

Table 3: Summary of Reaction Conditions and Yields for the Synthesis of 2,6-Pyridinedicarboxamides

Starting MaterialAmineMethodChlorinating/Coupling AgentSolventYield (%)Reference
Pyridine-2,6-dicarboxylic acidN-alkylanilinesAcid ChlorideThionyl Chloride-Good to Moderate[1]
Pyridine-2,6-dicarboxylic acidN-methylanilineAcid ChlorideThionyl ChlorideBenzene86-90 (for bis-amides)
Pyridine-2,6-dicarboxylic acidL-valinyl-S-benzyl-l-cysteine methyl esterPeptide CouplingEDCI, HOBtDCM44[3]
Pyridine-2,6-dicarboxylic acidS-benzyl-l-cysteinyl-l-valine methyl esterPeptide CouplingEDCI, HOBtDCM61[3]
Pyridine-2,6-dicarboxylic acidVarious aromatic aminesAcid ChlorideOxalyl ChlorideDCM/THF-

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the key synthetic methodologies.

Synthesis_Workflow Start Pyridine-2,6-dicarboxylic Acid AcidChloride Pyridine-2,6-dicarbonyl dichloride Start->AcidChloride SOCl₂ or (COCl)₂ DMF (cat.), DCM PeptideCoupling Activated Ester Intermediate Start->PeptideCoupling EDCI, HOBt, Amine DCM Amidation This compound AcidChloride->Amidation Amine, Et₃N DCM/THF PeptideCoupling->Amidation

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound from pyridine-2,6-dicarboxylic acid is a well-established process with multiple reliable routes. The choice of method, either through an acid chloride intermediate or by direct peptide coupling, will depend on the specific amine to be used and the sensitivity of the substrates to the reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize this important class of compounds for a variety of applications in drug development and materials science.

References

One-Pot Synthesis of 2,6-Pyridinedicarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 2,6-pyridinedicarboxamide derivatives, compounds of significant interest in medicinal chemistry, supramolecular chemistry, and materials science. These derivatives are recognized for their ability to act as chelating agents for various metal cations and their potential in the development of new pharmacologically active compounds.[1][2] This document outlines key synthetic methodologies, presents comparative data, and offers detailed experimental protocols.

Introduction

The pyridine-2,6-dicarboxamide scaffold is a versatile structural motif due to its multiple binding sites, making it a valuable component in the design of functional materials such as sensors and coordination complexes, as well as derivatives with antibacterial and other biological activities.[2] Traditional multi-step syntheses of these derivatives can be time-consuming and result in lower overall yields. One-pot syntheses offer a more efficient and atom-economical alternative, minimizing purification steps and the use of solvents. This guide focuses on convenient and efficient one-pot methodologies for the preparation of these valuable compounds.

Synthetic Approaches

The primary one-pot approaches for the synthesis of this compound derivatives typically involve the reaction of a 2,6-pyridinedicarboxylic acid derivative with an appropriate amine. The most common starting materials are 2,6-pyridinedicarboxylic acid itself or its more reactive diacyl chloride derivative.

From 2,6-Pyridinedicarbonyl Dichloride

A prevalent and efficient method involves the direct condensation of 2,6-pyridinedicarbonyl dichloride with a variety of amines. This approach is often rapid and proceeds under mild conditions.

A notable example is the synthesis of N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide, where the thiol groups do not require protection.[3] The reaction is carried out at room temperature, and the product is readily isolated. This method is particularly advantageous for creating complex ligands for modeling metalloenzyme active sites.[3]

Another set of examples involves the condensation of 2,6-pyridinedicarbonyl dichloride with various aromatic amines in the presence of a base like triethylamine to neutralize the HCl generated during the reaction.[1][2]

From 2,6-Pyridinedicarboxylic Acid

Direct amidation of 2,6-pyridinedicarboxylic acid is a more atom-economical approach as it avoids the pre-activation step to the acid chloride. These reactions often require a coupling agent or catalyst to facilitate the formation of the amide bond. While many direct amidation methods exist, one-pot procedures starting from the dicarboxylic acid offer significant advantages in terms of simplicity and reduced waste.[4] For instance, coupling with N-alkylanilines can afford a range of bis-amides in good to moderate yields.[5][6]

One-Pot Formation of the Pyridine Ring and Subsequent Amidation

A more advanced one-pot strategy involves the synthesis of the 4-substituted pyridine-2,6-dicarboxylic acid core itself, followed by in-situ derivatization. Researchers at OIST have developed a protocol where pyruvates and aldehydes react with a pyrrolidine-acetic acid catalyst to form a dihydropyran derivative, which is then reacted with ammonium acetate in the same pot to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various one-pot synthetic methods for this compound derivatives.

Starting MaterialAmineProductYield (%)Reference
2,6-Pyridinedicarbonyl dichloride2-AminothiophenolN,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamideNot specified, but described as "clean" and "fast"[3]
2,6-Pyridinedicarboxylic acidN-methylanilineN2,N6-dimethyl-N2,N6-diphenylpyridine-2,6-dicarboxamide90%[6]
2,6-Pyridinedicarboxylic acidN-ethylanilineN2,N6-diethyl-N2,N6-diphenylpyridine-2,6-dicarboxamide86%[6]
2,6-Pyridinedicarboxylic acidN-benzylanilineN2,N6-dibenzyl-N2,N6-diphenylpyridine-2,6-dicarboxamide88%[6]
2,6-bis(1-pyrrolidinocarbonyl)pyridine(Reduction with LiAlH4)2,6-Pyridinedicarboxaldehyde76%[8]

Note: The synthesis of 2,6-pyridinedicarboxaldehyde is included as it is a key precursor for certain derivatives and the methodology demonstrates a related one-pot transformation of a dicarboxamide derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide from 2,6-Pyridinedicarbonyl Dichloride[3]

Materials:

  • 2,6-Pyridinedicarbonyl dichloride

  • 2-Aminothiophenol

  • Dry/degassed Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

Procedure:

  • Dissolve 2,6-pyridinedicarbonyl dichloride (1.0 eq) in dry/degassed THF.

  • Add a solution of 2-aminothiophenol (2.0 eq) in THF dropwise to the acid chloride solution at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Continue stirring for 24 hours at room temperature.

  • Filter the reaction mixture to remove the insoluble triethylamine hydrochloride salt.

  • Evaporate the filtrate in vacuo to obtain the crude product.

  • Purify the product as necessary.

Protocol 2: One-Pot Synthesis of Symmetrical Pyridine-2,6-dicarboxamides from 2,6-Pyridinedicarboxylic Acid[6]

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Thionyl chloride

  • Appropriate N-alkylaniline (e.g., N-methylaniline)

  • Toluene

Procedure:

  • Suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in toluene.

  • Add thionyl chloride (excess) and heat the mixture to reflux until a clear solution is formed, indicating the formation of the diacyl chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude diacyl chloride in a suitable solvent like dichloromethane (DCM).

  • Add the N-alkylaniline (2.0 eq) and a base such as triethylamine (2.0 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Perform an aqueous work-up.

  • Dry the organic layer and concentrate in vacuo to yield the crude product.

  • Purify the product by crystallization or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for the one-pot synthesis of this compound derivatives.

experimental_workflow_1 start Start dissolve_acid_chloride Dissolve 2,6-Pyridinedicarbonyl dichloride in THF start->dissolve_acid_chloride add_amine Add 2-Aminothiophenol (Room Temperature) dissolve_acid_chloride->add_amine stir_1h Stir for 1 hour add_amine->stir_1h add_base Add Triethylamine stir_1h->add_base stir_24h Stir for 24 hours add_base->stir_24h filter Filter to remove Et3N·HCl salt stir_24h->filter evaporate Evaporate Filtrate filter->evaporate product Final Product evaporate->product

Caption: Workflow for the one-pot synthesis from 2,6-pyridinedicarbonyl dichloride.

experimental_workflow_2 start Start suspend_acid Suspend 2,6-Pyridinedicarboxylic acid in Toluene start->suspend_acid add_socl2 Add Thionyl Chloride and Reflux suspend_acid->add_socl2 remove_excess Remove excess SOCl2 and Toluene add_socl2->remove_excess dissolve_diacyl_chloride Dissolve crude diacyl chloride in DCM remove_excess->dissolve_diacyl_chloride add_amine_base Add N-alkylaniline and Triethylamine at 0°C dissolve_diacyl_chloride->add_amine_base stir Stir and warm to RT add_amine_base->stir workup Aqueous Work-up stir->workup purify Purification workup->purify product Final Product purify->product

Caption: Workflow for the one-pot synthesis from 2,6-pyridinedicarboxylic acid.

Conclusion

One-pot synthesis methodologies provide a powerful and efficient means for the preparation of this compound derivatives. The choice of starting material, whether the diacyl chloride or the dicarboxylic acid, will depend on the desired reactivity, available reagents, and the specific functional groups on the amine coupling partner. The methods outlined in this guide offer robust starting points for researchers in the fields of synthetic chemistry, drug discovery, and materials science to access this important class of compounds. The continued development of novel catalytic systems for direct amidation is expected to further enhance the utility and accessibility of these one-pot procedures.

References

Synthesis of 2,6-Pyridinedicarboxamides via the Acid Chloride Route: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-pyridinedicarboxamide are of significant interest in medicinal and supramolecular chemistry due to their diverse biological activities and ability to act as chelating agents for various metal cations.[1] Their rigid scaffold and hydrogen bonding capabilities make them valuable building blocks in the design of functional materials, sensors, and potential therapeutic agents, including compounds with antibacterial properties.[1] This technical guide provides an in-depth overview of a common and effective method for synthesizing symmetrical 2,6-pyridinedicarboxamides: the reaction of pyridine-2,6-dicarbonyl dichloride with primary or secondary amines. This route offers a straightforward approach to a wide range of amide derivatives.

Core Synthesis Pathway

The synthesis of 2,6-pyridinedicarboxamides via the acid chloride intermediate is a two-step process. The first step involves the conversion of 2,6-pyridinedicarboxylic acid to its corresponding diacid chloride, pyridine-2,6-dicarbonyl dichloride. This is typically achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate that is often used in the next step without extensive purification.[2][3]

The second step is the amidation reaction, where the pyridine-2,6-dicarbonyl dichloride is reacted with a suitable amine to form the desired dicarboxamide. This reaction is generally carried out in the presence of a base, such as triethylamine (Et₃N) or an excess of the reacting amine, to neutralize the hydrochloric acid byproduct.[1][4] The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the final product.

Experimental Protocols

Step 1: Synthesis of Pyridine-2,6-dicarbonyl dichloride

Method A: Using Thionyl Chloride

A mixture of 2,6-pyridinedicarboxylic acid and thionyl chloride is heated to reflux.[2][3] After the reaction is complete, the excess thionyl chloride is removed, typically by distillation or evaporation under reduced pressure, to yield the crude acid chloride as a solid.[2][3]

  • Detailed Protocol:

    • Combine 2,6-pyridinedicarboxylic acid (1.0 eq) with an excess of thionyl chloride.

    • Heat the mixture to reflux for 3 hours.[2][3]

    • After cooling, remove the excess thionyl chloride under reduced pressure.

    • The resulting white solid, pyridine-2,6-dicarbonyl dichloride, can be used in the next step without further purification.[2][3]

Method B: Using Oxalyl Chloride

This method is performed at room temperature and may be preferable for substrates sensitive to higher temperatures. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Detailed Protocol: [1]

    • Suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

    • Add a catalytic amount of DMF (5-10 drops).

    • Add oxalyl chloride (4-6 eq) dropwise to the suspension.

    • Stir the mixture at room temperature for 3-4 hours until a clear solution is formed.

    • Remove the solvent and volatile residues on a rotary evaporator.

    • To ensure complete removal of residual oxalyl chloride, an azeotropic distillation with anhydrous toluene can be performed.

Step 2: Synthesis of 2,6-Pyridinedicarboxamides

General Procedure:

The pyridine-2,6-dicarbonyl dichloride is dissolved in a dry solvent, and the solution is cooled. The desired amine, often in the presence of a base like triethylamine, is then added dropwise. The reaction is typically stirred overnight.

  • Detailed Protocol: [1][4]

    • Dissolve the crude pyridine-2,6-dicarbonyl dichloride (1.0 eq) in a dry solvent such as DCM or a mixture of DCM/tetrahydrofuran (THF).[1]

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the appropriate amine (2.0-4.0 eq) and, if necessary, triethylamine (2.0 eq) in a suitable solvent (e.g., THF) dropwise to the cooled acid chloride solution.[1]

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. This may include washing with a saturated sodium bicarbonate solution and water.[1]

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Data Summary

The following tables summarize representative quantitative data for the synthesis of pyridine-2,6-dicarbonyl dichloride and various 2,6-pyridinedicarboxamides.

Table 1: Synthesis of Pyridine-2,6-dicarbonyl dichloride

ReagentMolar Ratio (Reagent:Acid)SolventTemperatureReaction TimeYieldReference
Thionyl ChlorideExcessNoneReflux3 hNot specified, used directly[2][3]
Oxalyl Chloride4-6 eqDCMRoom Temp.3-4 hNot specified, used directly[1]

Table 2: Synthesis of Symmetrical 2,6-Pyridinedicarboxamides

AmineMolar Ratio (Amine:Acid Chloride)Base (eq)SolventTemperatureReaction TimeYield (%)Reference
2-Aminopyridine2.0Et₃N (2.0)DCM/THF0 °C to RT24 h61[1]
D-Alanyl methyl ester2.0Et₃N (2.0)Dichloromethane-15 °C to RT3 h at -15 °C, 12 h at RTNot specified[4]
Heterocyclic amines4.0None (excess amine)DCM/THF0 °C to RTOvernightNot specified[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2,6-pyridinedicarboxamides via the acid chloride route.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start 2,6-Pyridinedicarboxylic Acid reaction1 Reaction (Reflux or RT) start->reaction1 reagent1 Chlorinating Agent (SOCl₂ or (COCl)₂) reagent1->reaction1 intermediate Pyridine-2,6-dicarbonyl dichloride reaction1->intermediate reaction2 Reaction (0 °C to RT) intermediate->reaction2 amine Amine (R-NH₂ or R₂NH) amine->reaction2 base Base (e.g., Et₃N) base->reaction2 workup Aqueous Workup & Purification reaction2->workup product This compound workup->product

Caption: General workflow for the two-step synthesis of 2,6-pyridinedicarboxamides.

Conclusion

The synthesis of 2,6-pyridinedicarboxamides through the corresponding acid chloride is a robust and versatile method. It allows for the introduction of a wide variety of amine-containing substituents at the 2 and 6 positions of the pyridine ring. The protocols outlined in this guide, along with the summarized data, provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel this compound derivatives for various applications. Careful control of reaction conditions, particularly during the amidation step, is crucial for achieving high yields and purity of the final products.

References

Characterization of 2,6-Pyridinedicarboxamide Using NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for the structural characterization of the 2,6-pyridinedicarboxamide core using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science, acting as versatile ligands in coordination chemistry and exhibiting a range of biological activities.[1] A thorough understanding of their structure and conformation, achievable through high-resolution NMR, is critical for rational drug design and the development of novel materials.

This document details the expected ¹H and ¹³C NMR spectral features of the this compound moiety, provides detailed experimental protocols for data acquisition, and presents a logical workflow for the characterization process.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the unsubstituted this compound. These values are based on established principles of NMR spectroscopy and data from closely related structures, such as 2,6-pyridinedicarboxylic acid and various N-substituted this compound derivatives. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₃, H₅~8.2 - 8.4d (doublet)~7.8
H₄~8.0 - 8.2t (triplet)~7.8
-NH₂~7.5 - 8.5br s (broad singlet)-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C₂, C₆~149 - 151
C₃, C₅~124 - 126
C₄~138 - 140
C=O~164 - 166

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following sections provide a detailed methodology for the NMR characterization of this compound and its derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for pyridinedicarboxamides due to its ability to dissolve a wide range of organic compounds and its effect on hydrogen bonding, which can sharpen the signals of amide protons.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of glass wool can be placed in the pipette.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.

  • Referencing: The spectrum should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

  • Spectral Width (SW): A spectral width of 200-220 ppm is standard for ¹³C NMR.

  • Referencing: The spectrum should be referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Analysis: Identify the chemical shift (δ) of each signal and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for the signals in the ¹H NMR spectrum.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR characterization process and the key spin-spin coupling interactions within the this compound core.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integration phase_base->integrate analyze Peak Analysis (δ, J, Multiplicity) integrate->analyze elucidate Structure Confirmation analyze->elucidate

NMR Characterization Workflow

Coupling_Pathway H4 H₄ H3 H₃ H3->H4 ³J H5 H₅ H3->H5 ⁴J (meta) H5->H4 ³J

Proton Coupling in the Pyridine Ring

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. By combining ¹H and ¹³C NMR data, researchers can unambiguously confirm the chemical structure, assess purity, and gain insights into the conformational properties of these important molecules. The protocols and data presented in this guide provide a solid foundation for the effective application of NMR spectroscopy in the research and development of this compound-based compounds.

References

Crystal Structure Analysis of 2,6-Pyridinedicarboxamide Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,6-pyridinedicarboxamide scaffold is a cornerstone in the fields of supramolecular chemistry, materials science, and pharmacology. Its inherent ability to form stable complexes with a wide array of metal cations and small anions through chelation makes it a subject of intense research.[1] These derivatives are pivotal in designing functional materials like sensors, creating structural models for proteins, and developing compounds with significant catalytic and biological activities.[1][2] For researchers and drug development professionals, understanding the precise three-dimensional arrangement of these complexes at an atomic level is paramount. X-ray crystallography provides this crucial insight, revealing details about coordination geometries, intermolecular interactions, and the subtle structural variations that dictate a complex's function. This guide offers an in-depth overview of the synthesis, crystallization, and crystal structure analysis of this compound complexes, presenting key data, experimental protocols, and logical workflows relevant to the field.

Synthesis and Crystallization Protocols

The formation and analysis of high-quality single crystals are the foundational steps for any crystallographic study. The protocols for synthesizing this compound complexes and growing crystals suitable for X-ray diffraction are detailed below.

General Synthesis of this compound Ligands

Symmetrical this compound derivatives are typically synthesized through a straightforward condensation reaction. The process begins with the conversion of pyridine-2,6-dicarboxylic acid into its more reactive acyl chloride derivative, which is then reacted with the desired aromatic or aliphatic amines to form the final diamide product.[1][3]

SynthesisWorkflow start Pyridine-2,6-dicarboxylic Acid step1 Reaction with Thionyl Chloride (SOCl₂) start->step1 intermediate Pyridine-2,6-dicarbonyl dichloride step1->intermediate step2 Condensation Reaction with Amine (R-NH₂) intermediate->step2 product This compound Derivative step2->product

General synthesis workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Mg(II) Complex

This protocol describes the synthesis of a magnesium(II) complex with the related 2,6-pyridinedicarboxylic acid, which illustrates a common method for forming metal complexes.[4]

  • Reactant Preparation : A mixture is prepared using 1.0 mmol of 2,6-pyridinedicarboxylic acid, 1.0 mmol of MgCl₂·6H₂O, and 2.0 mmol of sodium hydroxide.[4]

  • Solvent : The reactants are dissolved in 10 mL of a 1:1 (v/v) solution of CH₃CH₂OH/H₂O.[4]

  • Reaction : The mixture is continuously stirred for 6 hours at reflux temperature.[4]

  • Crystallization : The solution is then cooled to room temperature. Colorless crystals of the Mg(II) complex, [MgL·(H₂O)₃]·2H₂O, are typically obtained after one day.[4]

Crystallization Techniques

Growing single crystals of sufficient size and quality is often the most challenging step. The slow evaporation method is commonly employed for this compound derivatives.[2]

  • Procedure : High-quality monocrystals are obtained at room temperature via slow evaporation from their saturated solutions.[2]

  • Solvent Systems : The choice of solvent is critical and can influence crystal packing. Successful solvent systems reported in the literature include:

    • Ethyl acetate[1][2]

    • Methane chloride[1]

    • Ethanol/water mixtures[1]

    • Acetone/water mixtures[1]

For drug development applications, obtaining a crystal structure of the complex bound to its biological target (e.g., a protein) is the ultimate goal. This is achieved through co-crystallization or crystal soaking.

CrystallizationDecisionTree start Goal: Obtain Protein-Ligand Complex Crystal decision1 Is apo-protein crystal available? start->decision1 soaking Crystal Soaking decision1->soaking Yes cocryst Co-crystallization decision1->cocryst No proc_soak 1. Prepare soaking solution (ligand + cryoprotectant). 2. Transfer crystal to solution. 3. Incubate & Harvest. soaking->proc_soak proc_cocryst 1. Incubate protein and ligand to form complex. 2. Screen crystallization conditions. 3. Optimize hits. cocryst->proc_cocryst end Diffraction-Quality Complex Crystal proc_soak->end proc_cocryst->end

Decision workflow for obtaining protein-ligand complex crystals.

X-ray Diffraction and Structure Analysis

Once suitable crystals are obtained, X-ray diffraction is used to determine the molecular structure.

Experimental Workflow: From Crystal to Structure

The process involves mounting a crystal, collecting diffraction data, solving the phase problem, and refining the atomic model.

XrayWorkflow start Single Crystal Growth data_collection X-ray Data Collection (e.g., Bruker SMART CCD) start->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL-97) structure_solution->refinement analysis Structural Analysis: - Bond Lengths/Angles - Coordination Geometry - Supramolecular Packing refinement->analysis validation Validation & Deposition (e.g., CCDC) analysis->validation

General experimental workflow for crystal structure analysis.
  • Data Collection : Diffraction data are collected using an instrument like a Bruker SMART CCD Area Detector.[4]

  • Structure Solution and Refinement : The collected data are processed using specialized software packages. For instance, the SHELXL-97 and SHELXTL-97 programs are commonly used to solve and refine the crystal structure.[4] The quality of the final model is assessed by parameters such as the R1 and wR2 values.

Quantitative Structural Data

The primary output of a crystal structure analysis is a wealth of quantitative data that defines the molecular and supramolecular arrangement. The following tables summarize crystallographic data for representative complexes featuring the pyridine-2,6-dicarboxy core structure.

Table 1: Crystallographic Data for Pyridine-2,6-dicarboxylate Complexes

Complex FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
[Mg(C₇H₃NO₄)·(H₂O)₃]·2H₂OMonoclinicP2₁/n8.9318(18)10.002(2)13.290(3)96.86(3)4[4]
(CN₃H₆)₃[La(C₇H₃NO₄)₃]·3H₂ONot specifiedNot specified-----[5]
(C₄N₂H₁₂)₁.₅[Ce(C₇H₃NO₄)₃]·7H₂ONot specifiedNot specified-----[5]
[Eu(C₇H₄NO₄)₃]₂·2.5H₂ONot specifiedNot specified-----[5]
[C₁₄H₂₀N₂NaO₁₅Sm]nNot specifiedNot specified-----[6]

Table 2: Coordination Environment and Supramolecular Features

ComplexMetal Ion(s)Coordination GeometryKey Supramolecular InteractionsRef.
[Mg(C₇H₃NO₄)·(H₂O)₃]·2H₂OMg(II)Distorted octahedral (NO₅)Hydrogen bonds, π-π stacking (1D chain)[4]
[C₁₄H₂₀N₂NaO₁₅Sm]nSm(III), Na(I)Sm: Nine-coordinate; Na: Six-coordinateBridging water molecules (2D sheet)[6]
Various Pyridine-2,6-dicarboxamide Derivatives--N-H···N and C-H···O hydrogen bonds[2]

Structural analysis of a Mg(II) complex shows the metal center in a six-coordinate, distorted octahedral environment, bound to one nitrogen and five oxygen atoms.[4] In this structure, the individual complex molecules are linked into a one-dimensional chain through a combination of hydrogen bonds and π-π stacking interactions.[4] Similarly, a heterometallic Sm(III)-Na(I) complex reveals a nine-coordinate samarium ion and a six-coordinate sodium ion, linked by bridging water molecules to form a 2D polymeric sheet.[6] In metal-free dicarboxamide crystals, the packing is often stabilized by extensive networks of intermolecular hydrogen bonds, such as N-H···N and C-H···O interactions.[2]

The crystal structure analysis of this compound complexes provides indispensable information for understanding their chemical behavior and biological activity. Through a systematic approach involving synthesis, crystallization, and X-ray diffraction, researchers can elucidate the precise coordination geometries and the intricate supramolecular architectures governed by non-covalent interactions. The quantitative data derived from these studies are fundamental for rational drug design, enabling the development of new therapeutic agents that target metalloenzymes and other biological systems with high specificity and efficacy.[7][8] The protocols and workflows detailed in this guide serve as a foundational resource for scientists engaged in the structural characterization of this versatile and important class of compounds.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2,6-Pyridinedicarboxamide and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-pyridinedicarboxamide and its coordination complexes with various metal ions. This class of compounds has garnered significant interest due to its versatile coordination chemistry and potential applications in catalysis, materials science, and particularly in drug development as antimicrobial and anticancer agents. This document details the synthesis, characterization, and spectroscopic behavior of these compounds, offering valuable data and experimental insights for researchers in the field.

Introduction to this compound and its Metal Complexes

This compound is a versatile tridentate ligand featuring a central pyridine ring flanked by two carboxamide groups. This N,O,O-donor ligand readily forms stable complexes with a wide range of transition metals, lanthanides, and actinides. The resulting metal complexes exhibit diverse coordination geometries and electronic properties, which are intricately linked to their spectroscopic signatures. Understanding these properties is crucial for elucidating their structure, reactivity, and potential biological mechanisms of action.

Data Presentation: Spectroscopic Properties

The following tables summarize key quantitative spectroscopic data for this compound and a selection of its metal complexes, compiled from various research sources.

Infrared (FT-IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the coordination mode of the this compound ligand to a metal center. The vibrational frequencies of the amide C=O and N-H bonds are particularly sensitive to coordination.

Compound/Complexν(N-H) (cm⁻¹)ν(C=O) (Amide I) (cm⁻¹)ν(C=N) (Pyridine) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)Reference(s)
This compound~3400, ~3200~1680~1580--[1][2]
[Ni(L)Br₂] (L = N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide)-16531585455530[3]
[Cu(L)Cl₂] (L = N,N-diethylpiperazinyl,2,6-pyridinedicarboxylate)-16351572460545
[Mg(H₂L)(H₂O)₃]·2H₂O (H₂L = 2,6-pyridinedicarboxylic acid)-17011580--
[Eu(DPA)₃]ⁿ⁻ (DPA = 2,6-pyridinedicarboxylate)-~1699 (free ligand)~1572--[4]

Note: The exact positions of the peaks can vary depending on the specific derivative of the ligand, the metal ion, and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of the ligand and its complexes in solution. Chemical shifts of the pyridine and amide protons and carbons are particularly informative.

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton2,6-Pyridinedicarboxylic acidReference(s)
H₃, H₅8.29[4]
H₄8.24[4]

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon2,6-Pyridinedicarboxylic acidReference(s)
C₂, C₆148.9[4]
C₃, C₅125.7[4]
C₄140.0[4]
C=O164.8[4]

Note: NMR data for paramagnetic complexes can be more complex to interpret due to signal broadening and large chemical shift ranges.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy Data

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within the ligand and its metal complexes. These techniques are particularly useful for investigating metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as for studying interactions with biological macromolecules like DNA.

Compound/Complexλ_abs (nm) (ε, M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ)SolventReference(s)
Ru Complex (generic)478 (2347), 349 (4081)--Benzene-d₆[5]
Ru Complex (generic)490 (2052), 339 (3796)--Benzene-d₆[5]
Ru Complex (generic)675 (4034), 484 (1776), 344 (1997), 300 (8200)--Benzene-d₆[5]
[Eu((R,R)-L)₃]³⁺-614, 592, 6980.24MeCN[6]
[Tb((R,R)-L)₃]³⁺-545, 490, 585, 6210.22MeCN[6]
[Yb((R,R)-L)₃]³⁺-980, 10100.002MeCN[6]
Cu(II) Complex (generic)~650 (d-d), ~350 (LMCT)--Various[7]

Note: ε represents the molar extinction coefficient. Fluorescence data is often highly dependent on the specific lanthanide metal ion used.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound metal complexes.

General Synthesis of a Metal Complex

The following is a general procedure for the synthesis of a transition metal complex with a this compound derivative. Specific reaction conditions may vary depending on the ligand and metal salt used.

Synthesis_Workflow cluster_synthesis Synthesis of Metal Complex start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix_solutions Mix Ligand and Metal Solutions dissolve_ligand->mix_solutions dissolve_metal->mix_solutions stir_reflux Stir/Reflux Reaction Mixture mix_solutions->stir_reflux e.g., 2-16 hours precipitate Collect Precipitate by Filtration stir_reflux->precipitate wash_dry Wash and Dry the Complex precipitate->wash_dry e.g., with cold solvent end End wash_dry->end

Caption: General workflow for the synthesis of a this compound metal complex.

Detailed Steps:

  • Dissolution: Dissolve the this compound ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture with dichloromethane). In a separate flask, dissolve the metal salt (e.g., CuCl₂, NiBr₂) (1 mmol) in the same or a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Reaction Progression: Continue stirring the reaction mixture for a specified period (typically ranging from 2 to 16 hours). In some cases, refluxing the mixture may be necessary to drive the reaction to completion.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex under vacuum or in a desiccator.

FT-IR Spectroscopy

FT-IR spectra are typically recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

FTIR_Workflow cluster_ftir FT-IR Analysis Workflow start Start sample_prep Prepare KBr Pellet or ATR Sample start->sample_prep background Collect Background Spectrum sample_prep->background sample_scan Collect Sample Spectrum background->sample_scan process_data Process Data (Baseline Correction, etc.) sample_scan->process_data analyze Analyze Spectrum and Assign Peaks process_data->analyze end End analyze->end

Caption: Standard workflow for FT-IR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the complex with dry KBr and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.

  • Sample Analysis: Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

NMR_Workflow cluster_nmr NMR Analysis Workflow start Start dissolve_sample Dissolve Sample in Deuterated Solvent start->dissolve_sample instrument_setup Set Up NMR Spectrometer dissolve_sample->instrument_setup acquire_1h Acquire ¹H Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument_setup->acquire_13c process_spectra Process Spectra (Fourier Transform, Phasing) acquire_1h->process_spectra acquire_13c->process_spectra analyze_spectra Analyze Chemical Shifts and Coupling process_spectra->analyze_spectra end End analyze_spectra->end

Caption: General workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.

UVVis_Fluorescence_Workflow cluster_uvvis_fluor UV-Vis and Fluorescence Analysis start Start prepare_solution Prepare Solution of Known Concentration start->prepare_solution uvvis_scan Record UV-Vis Absorption Spectrum prepare_solution->uvvis_scan fluor_scan Record Fluorescence Emission Spectrum prepare_solution->fluor_scan Set Excitation Wavelength data_analysis Analyze λ_max, Molar Absorptivity, and Emission Maxima uvvis_scan->data_analysis fluor_scan->data_analysis end End data_analysis->end

Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.

Detailed Steps:

  • Solution Preparation: Prepare a solution of the complex in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) of a known concentration.

  • UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a quartz cuvette.

  • Fluorescence Measurement: Record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε). Identify the wavelength of maximum emission (λ_em). For quantitative fluorescence studies, a standard with a known quantum yield can be used for comparison.

Signaling Pathways and Mechanisms of Action

Metal complexes of this compound have shown promise in drug development, particularly as antimicrobial and anticancer agents. Their biological activity is often linked to their ability to interact with cellular macromolecules like DNA or to disrupt cellular processes.

DNA Interaction and Cleavage

Many metal complexes of this compound can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions.[7] Some complexes can also induce DNA cleavage, which can be a mechanism for their cytotoxic effects.

DNA_Interaction cluster_dna Mechanism of DNA Interaction and Cleavage MetalComplex Metal Complex Binding Non-covalent Binding (Intercalation/Groove Binding) MetalComplex->Binding DNA Cellular DNA DNA->Binding Cleavage DNA Cleavage Binding->Cleavage Oxidative or Hydrolytic Apoptosis Apoptosis / Cell Death Cleavage->Apoptosis

Caption: Simplified pathway of DNA interaction and cleavage by a metal complex.

The binding affinity and cleavage efficiency depend on the metal center, the nature of the substituents on the pyridinedicarboxamide ligand, and the overall geometry of the complex.

Antimicrobial Mechanism of Action

The antimicrobial activity of these complexes can arise from several mechanisms. One proposed mechanism involves the disruption of the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death.[8] Another mechanism may involve the inhibition of essential enzymes or the generation of reactive oxygen species (ROS) that cause oxidative stress.

Antimicrobial_Mechanism cluster_antimicrobial Antimicrobial Mechanism of Action MetalComplex Metal Complex BacterialCell Bacterial Cell MetalComplex->BacterialCell MembraneDisruption Cell Wall/Membrane Disruption BacterialCell->MembraneDisruption EnzymeInhibition Inhibition of Essential Enzymes BacterialCell->EnzymeInhibition ROS Generation of ROS BacterialCell->ROS CellDeath Bacterial Cell Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath ROS->CellDeath

References

An In-Depth Technical Guide to Hirshfeld Surface Analysis of 2,6-Pyridinedicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-pyridinedicarboxamide are a class of compounds with significant interest in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities.[1] These molecules are known to act as chelating agents for various metal cations and can form intricate supramolecular assemblies governed by non-covalent interactions.[1] Understanding the nature and extent of these intermolecular forces is crucial for rational drug design and the development of novel materials with tailored properties. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions in molecular crystals.[2][3][4] This guide provides a comprehensive overview of the application of Hirshfeld surface analysis to this compound derivatives, detailing the experimental protocols and presenting a quantitative analysis of their intermolecular contacts.

Experimental Protocols

A thorough understanding of the intermolecular interactions in this compound derivatives begins with the synthesis of high-quality single crystals, followed by their structural determination using X-ray diffraction and subsequent computational analysis.

Synthesis of this compound Derivatives

The synthesis of symmetrical this compound derivatives is typically achieved through a condensation reaction. The general procedure involves the reaction of pyridine-2,6-dicarbonyl dichloride with the desired aromatic amine.

Materials:

  • Pyridine-2,6-dicarbonyl dichloride

  • Appropriate aromatic amine (e.g., aniline, p-toluidine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • A solution of the aromatic amine and triethylamine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • A solution of pyridine-2,6-dicarbonyl dichloride in anhydrous dichloromethane is added dropwise to the cooled amine solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours).

  • The reaction mixture is then washed successively with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent to yield the desired this compound derivative.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate structural determination. These are typically obtained by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture.

Procedure:

  • Single crystals of suitable size and quality are selected and mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final crystallographic data are deposited in a crystallographic database (e.g., the Cambridge Structural Database) and a Crystallographic Information File (CIF) is generated.

Hirshfeld Surface Analysis

The CIF file obtained from the X-ray diffraction experiment serves as the input for Hirshfeld surface analysis. This analysis is performed using specialized software such as CrystalExplorer.[2]

Procedure:

  • The CIF file of the this compound derivative is loaded into the CrystalExplorer software.

  • A Hirshfeld surface is generated for the molecule of interest within the crystal lattice.

  • The Hirshfeld surface is mapped with various properties, most commonly d_norm, which is a normalized contact distance. The d_norm surface is visualized using a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii.

  • Two-dimensional (2D) fingerprint plots are generated from the Hirshfeld surface. These plots provide a quantitative summary of the different types of intermolecular contacts.

  • The 2D fingerprint plots are decomposed to show the percentage contribution of each specific type of intermolecular contact (e.g., H···H, O···H, N···H, C···H) to the overall crystal packing.

Quantitative Analysis of Intermolecular Interactions

The Hirshfeld surface analysis of N,N'-disubstituted this compound derivatives provides valuable quantitative insights into the intermolecular interactions that govern their crystal packing. Below is a summary of the percentage contributions of the most significant intermolecular contacts for two such derivatives.

Intermolecular ContactN,N'-bis(phenyl)pyridine-2,6-dicarboxamide (%)N,N'-bis(4-methylphenyl)pyridine-2,6-dicarboxamide (%)
H···H47.553.6
C···H/H···C26.524.3
O···H/H···O12.111.0
N···H/H···N10.37.9
C···C2.01.6
N···C/C···N1.61.6

Data extracted from Bak et al. (2022).

The data reveals that for both derivatives, the H···H contacts are the most significant, contributing to roughly half of the total Hirshfeld surface area. This is expected for organic molecules with a high proportion of hydrogen atoms on their peripheries. The C···H/H···C contacts also play a substantial role in the crystal packing of both molecules. The O···H/H···O and N···H/H···N interactions, indicative of hydrogen bonding, are also prominent. The presence of the methyl group in the N,N'-bis(4-methylphenyl) derivative leads to a noticeable increase in the percentage of H···H contacts and a slight decrease in the other major contacts compared to the unsubstituted phenyl derivative.

Visualization of the Hirshfeld Surface Analysis Workflow

The following diagram illustrates the logical workflow of a typical Hirshfeld surface analysis study.

Hirshfeld_Workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis synthesis Synthesis of This compound Derivative crystallization Single Crystal Growth synthesis->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd cif Crystallographic Information File (CIF) xrd->cif Generates crystal_explorer Hirshfeld Surface Calculation (CrystalExplorer) cif->crystal_explorer Input hs_surface 3D Hirshfeld Surface (mapped with d_norm) crystal_explorer->hs_surface fp_plot 2D Fingerprint Plot (Overall) hs_surface->fp_plot decomposed_fp Decomposed Fingerprint Plots (Quantitative Analysis) fp_plot->decomposed_fp Decomposition

Hirshfeld Surface Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the application of Hirshfeld surface analysis to this compound derivatives. The experimental protocols for synthesis, crystallographic analysis, and computational investigation have been outlined to serve as a practical reference for researchers in the field. The quantitative data presented highlights the key intermolecular interactions that dictate the supramolecular architecture of these compounds. The visualization of the analysis workflow further clarifies the process from experimental synthesis to computational interpretation. A comprehensive understanding of these non-covalent interactions is paramount for the rational design of new this compound derivatives with desired solid-state properties for applications in drug development and materials science.

References

Navigating the Physicochemical Landscape of 2,6-Pyridinedicarboxamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its success. This technical guide offers an in-depth exploration of the solubility and stability of 2,6-pyridinedicarboxamide, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its behavior in various solvent systems and under stress conditions.

While specific quantitative data for this compound is not extensively available in public literature, this guide provides estimated solubility based on structurally similar compounds, namely isonicotinamide and nicotinamide. Furthermore, it outlines detailed experimental protocols for determining these critical parameters, empowering researchers to generate precise data for their specific applications.

Estimated Solubility Profile of this compound

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides an estimated solubility of this compound in a range of common solvents at ambient temperature. This data is extrapolated from studies on isonicotinamide and nicotinamide and should be considered as a qualitative guide pending experimental verification.[1][2][3][4][5]

SolventEstimated Solubility ( g/100 mL)Polarity Index
WaterLow to Moderate10.2
EthanolModerate5.2
MethanolModerate6.6
Dimethyl Sulfoxide (DMSO)High7.2
N,N-Dimethylformamide (DMF)High6.4
AcetoneLow5.1
AcetonitrileLow5.8
Tetrahydrofuran (THF)Low4.0
Ethyl AcetateVery Low4.4

Note: The estimated solubility is based on the general trends observed for structurally related pyridinecarboxamides. Actual quantitative values for this compound may vary and should be determined experimentally.

Stability Profile Under Stress Conditions

Understanding the stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation products and pathways.[6][7][8][9] The table below summarizes the expected stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14][15][16][17]

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl)Susceptible to degradationHydrolysis of the amide bonds to form 2,6-pyridinedicarboxylic acid and ammonia.
Basic Hydrolysis (e.g., 0.1 M NaOH)Susceptible to degradationHydrolysis of the amide bonds to form the corresponding carboxylate salt and ammonia.
Oxidation (e.g., 3% H₂O₂)Potentially susceptibleOxidation of the pyridine ring or other sensitive functional groups.
Thermal Degradation (e.g., 60°C)Likely stable in solid formDegradation may occur at elevated temperatures, especially in solution.
Photostability (ICH Q1B)May be susceptibleExposure to UV or visible light could induce degradation, particularly in solution.[10][13][17][18][19]

Experimental Protocols

To facilitate rigorous in-house evaluation, this section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20][21][22][23][24]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: The container is agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The continued presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: A standard calibration curve of this compound in the same solvent is prepared to accurately quantify the solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[6][7][9] The following protocols are based on ICH guidelines Q1A(R2) and Q1B.[10][11][12][13][14][15][16][17][19]

General Procedure:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress medium at a known concentration (e.g., 1 mg/mL). A control sample, protected from the stress condition, should be prepared in parallel.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the sample solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a controlled environment.

    • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be maintained in parallel.[10][13][17][18][19]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

  • Data Evaluation: Assess the percentage of degradation and identify and characterize any significant degradation products using techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

To provide a clear and logical framework for these critical studies, the following diagram illustrates a comprehensive workflow for the solubility and stability assessment of a new chemical entity like this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) cluster_2 Method Development sol_start Start with solid compound sol_screen Initial Solubility Screen (e.g., kinetic solubility in multiple solvents) sol_start->sol_screen sol_select Select Key Solvents for Thermodynamic Solubility sol_screen->sol_select sol_shake Shake-Flask Method (Equilibrium Solubility) sol_select->sol_shake sol_quant Quantification by HPLC/LC-MS sol_shake->sol_quant sol_data Solubility Data (mg/mL or mol/L) sol_quant->sol_data method_dev Develop & Validate Stability-Indicating HPLC Method sol_quant->method_dev sol_end Solubility Profile Established sol_data->sol_end stab_start Start with solid compound and solution stab_stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analysis by Stability-Indicating HPLC Method stab_sample->stab_analyze stab_degrad Quantify Degradation & Identify Degradants stab_analyze->stab_degrad stab_analyze->method_dev stab_path Elucidate Degradation Pathways stab_degrad->stab_path stab_end Stability Profile & Degradation Products Identified stab_path->stab_end start New Chemical Entity: This compound start->sol_start start->stab_start

Caption: Workflow for Solubility and Stability Assessment of this compound.

This comprehensive guide provides a foundational understanding of the solubility and stability of this compound. By utilizing the provided estimations and adhering to the detailed experimental protocols, researchers can confidently navigate the physicochemical landscape of this important molecule, paving the way for its successful application in drug discovery and development.

References

Unveiling the Therapeutic Potential of 2,6-Pyridinedicarboxamides: A Technical Guide to Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and characterization of novel bioactive 2,6-pyridinedicarboxamide derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including enzyme inhibition, metabolic regulation, and antimicrobial applications. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Introduction

The this compound scaffold is a versatile platform in medicinal chemistry, offering a rigid backbone with two modifiable amide groups. This structural feature allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective modulators of various biological targets. This guide explores three key areas of bioactivity: enzyme inhibition, glucokinase activation, and antimicrobial efficacy.

Enzyme Inhibition: Targeting Carbonic Anhydrase and Acetylcholinesterase

A series of novel this compound derivatives incorporating sulfonamide moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE).

Quantitative Data: Enzyme Inhibition

The inhibitory potency of the synthesized compounds was determined by measuring their IC₅₀ values. The results are summarized in the table below.

Compound IDhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)AChE IC₅₀ (nM)
Derivative 1 12.8 - 37.617.8 - 46.798.4 - 197.5
StandardAcetazolamide: 32.1Acetazolamide: 51.0Donepezil: -

Note: The data represents a range of IC₅₀ values obtained for a series of synthesized derivatives.

Experimental Protocols

A general synthetic scheme for the preparation of these derivatives is presented below.

G cluster_synthesis General Synthesis Workflow start Pyridine-2,6-dicarbonyl dichloride product This compound Derivative start->product Coupling Reaction amine Aminobenzenesulfonamide amine->product solvent Dichloromethane/ Acetone solvent->product

A generalized workflow for the synthesis of this compound derivatives.

Protocol:

  • Dissolve pyridine-2,6-dicarbonyl dichloride in a mixture of dichloromethane and acetone.

  • Add the desired aminobenzenesulfonamide to the solution.

  • Stir the reaction mixture at room temperature for a specified period.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography.

The inhibitory activity against hCA I and II was assessed using an esterase assay.

G cluster_ca_assay Carbonic Anhydrase Inhibition Assay Workflow enzyme hCA I or hCA II product p-Nitrophenol (yellow product) enzyme->product Catalysis inhibitor Test Compound inhibitor->enzyme Inhibition substrate p-Nitrophenyl acetate (p-NPA) substrate->product reader Spectrophotometer (400 nm) product->reader Measurement

Workflow for the carbonic anhydrase inhibition assay.

Protocol:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add buffer, the test compound solution, and a solution of the hCA enzyme.

  • Incubate the plate at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a solution of the substrate, p-nitrophenyl acetate (p-NPA).

  • Measure the rate of formation of the yellow product, p-nitrophenol, by monitoring the absorbance at 400 nm over time using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

G cluster_ache_assay Acetylcholinesterase Inhibition Assay Workflow enzyme AChE intermediate Thiocholine enzyme->intermediate Hydrolysis inhibitor Test Compound inhibitor->enzyme Inhibition substrate Acetylthiocholine (ATCh) substrate->intermediate product 5-Thio-2-nitrobenzoate (yellow product) intermediate->product reagent DTNB reagent->product reader Spectrophotometer (412 nm) product->reader Measurement

Workflow for the acetylcholinesterase inhibition assay.

Protocol:

  • Prepare solutions of the test compounds and the positive control in a suitable buffer.

  • In a 96-well plate, add the buffer, test compound, and AChE enzyme solution.

  • Incubate the plate to allow for inhibitor-enzyme interaction.

  • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine (ATCh).

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Glucokinase Activation: A Novel Approach for Diabetes Treatment

3,6-disubstituted 2-pyridinecarboxamide derivatives have been identified as a novel class of glucokinase (GK) activators. GK plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes.

Quantitative Data: Glucokinase Activation

The efficacy of these compounds was evaluated by their ability to activate the glucokinase enzyme and their in vivo antihyperglycemic activity.

Compound IDIn Vitro GK Activation (Fold Activation)In Vivo Antihyperglycemic Activity
5d ~2Significant
5e ~2Significant

Note: Compounds 5d and 5e, featuring a trifluoromethyl group at the 3-position of the pyridine ring, demonstrated the most significant activity.[1]

Experimental Protocols

Protocol:

  • A mixture of methyl 6-chloropicolinate, a substituted thiol, and potassium carbonate in dimethylformamide and water is stirred at room temperature.[2]

  • The resulting intermediate, a 6-substituted picolinic acid, is then coupled with a substituted thiazol-2-amine using HATU as a coupling agent and diisopropylethylamine as a base in dry DMF.[1]

  • The reaction mixture is heated, and upon completion, the product is isolated by dilution with ethyl acetate and purified.[1]

Protocol:

  • Recombinant human glucokinase is used in the assay.

  • The assay mixture contains buffer, ATP, glucose, NADP+, and glucose-6-phosphate dehydrogenase.

  • The test compound is added to the assay mixture.

  • The reaction is initiated by the addition of the enzyme.

  • The rate of NADPH formation, which is coupled to the phosphorylation of glucose by GK, is monitored by the increase in absorbance at 340 nm.

  • The fold activation is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence.

Signaling Pathway

Glucokinase activators enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. The signaling cascade is depicted below.

G cluster_gsis Glucose-Stimulated Insulin Secretion Pathway glucose Glucose glut2 GLUT2 Transporter glucose->glut2 gk Glucokinase (GK) glut2->gk g6p Glucose-6-Phosphate gk->g6p Phosphorylation glycolysis Glycolysis g6p->glycolysis atp ↑ ATP/ADP Ratio glycolysis->atp katp KATP Channel Closure atp->katp depolarization Membrane Depolarization katp->depolarization ca_channel Voltage-gated Ca²⁺ Channel Opening depolarization->ca_channel ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx insulin Insulin Secretion ca_influx->insulin activator This compound Activator activator->gk Activation

The role of glucokinase activators in the insulin secretion pathway.

Antimicrobial Activity: A New Frontier

Recent studies have highlighted the potential of this compound derivatives and their metal complexes as potent antimicrobial agents, particularly against Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

A lead compound, L¹¹, and its Cu(II)/Zn(II) complexes have demonstrated significant antibacterial activity.

CompoundTarget OrganismMIC (µg/mL)
L¹¹ Staphylococcus aureus2-16
Methicillin-resistant S. aureus (MRSA)2-4
Vancomycin-resistant S. aureus (VRSA)2-4
Resistant enterococcus strains2-8

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[3]

Proposed Mechanism of Action

Advanced imaging techniques suggest that the antimicrobial mechanism of these compounds involves the disruption of the bacterial cell wall.[3]

G cluster_am_mechanism Proposed Antimicrobial Mechanism of Action compound This compound Derivative cell_wall Bacterial Cell Wall compound->cell_wall Interaction disruption Cell Wall Disruption cell_wall->disruption lysis Cell Lysis disruption->lysis

Proposed mechanism of cell wall disruption by this compound derivatives.

The precise molecular interactions leading to cell wall disruption are a subject of ongoing investigation. It is hypothesized that these compounds may interfere with key enzymes involved in peptidoglycan synthesis or disrupt the integrity of the cell membrane, ultimately leading to cell death.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as enzyme inhibitors, glucokinase activators, and antimicrobial compounds warrants further investigation and optimization. The detailed protocols and data presented in this guide are intended to facilitate future research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Pyridinedicarboxamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxamide (CAS No: 4663-97-2), a heterocyclic organic compound, serves as a pivotal chemical intermediate in a multitude of synthetic applications.[1] Its rigid, planar structure, featuring a pyridine core flanked by two amide functional groups, makes it an excellent tridentate ligand for transition metals and a versatile building block in the development of Active Pharmaceutical Ingredients (APIs), functional materials, and supramolecular assemblies.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, offering valuable insights for professionals in chemical research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction optimization, and application development.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃O₂[2][4][5]
Molecular Weight 165.15 g/mol [4][5][]
CAS Number 4663-97-2[4][5][7]
Appearance White to off-white solid[8]
Melting Point 317 °C (decomposes)[2][4][8]
Boiling Point (Predicted) 479.5 ± 30.0 °C[2][8]
Density (Predicted) 1.375 ± 0.06 g/cm³[2][8]
pKa (Predicted) 14.33 ± 0.50[8]
InChI Key UUVCRNTVNKTNRK-UHFFFAOYSA-N[4][]
Canonical SMILES C1=CC(=NC(=C1)C(=O)N)C(=O)N[]

Synthesis and Purification

The synthesis of this compound and its derivatives is typically achieved through a straightforward condensation reaction. The general workflow involves the conversion of a dicarboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 2,6-Pyridinedicarboxylic Acid C Pyridine-2,6-dicarbonyl dichloride A->C Reaction B Thionyl Chloride or Oxalyl Chloride B->C Reagent E Crude this compound C->E Condensation D Ammonia or Amine Solution D->E Nucleophile G Chromatography or Recrystallization E->G Process F Purified this compound G->F Yields

General Synthesis and Purification Workflow.
Experimental Protocols

1. General Procedure for Synthesis of Pyridine-2,6-dicarbonyl dichloride: A suspension of 2,6-pyridinedicarboxylic acid in an inert solvent like dichloromethane (DCM) is treated with a catalytic amount of N,N-dimethylformamide (DMF).[9] Oxalyl chloride or thionyl chloride is then added dropwise to the mixture.[9][10] The reaction is stirred at room temperature until a clear solution is formed, indicating the completion of the reaction. The solvent and any volatile residues are subsequently removed under reduced pressure to yield the acid chloride.[9]

2. General Procedure for Synthesis of this compound: The freshly prepared pyridine-2,6-dicarbonyl dichloride is dissolved in a suitable solvent and reacted with an excess of the desired amine (in this case, ammonia or an ammonium salt solution) to form the corresponding dicarboxamide.[3][9] The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the condensation.

3. Purification Protocol: The crude product obtained from the amidation step can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system is often employed to obtain high-purity crystalline material.[11] For derivatives or instances where impurities are difficult to remove, column chromatography on silica gel is an effective purification method.[12]

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.[9][12] The chemical shifts and coupling constants of the protons and carbons in the pyridine ring and amide groups provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the amide groups and the vibrations associated with the pyridine ring.[13]

Applications as a Chemical Intermediate

This compound is a versatile building block with significant applications in several areas of chemical science.

Applications cluster_pharma Pharmaceuticals cluster_coord Coordination Chemistry cluster_materials Materials Science PDCA This compound API API Synthesis PDCA->API DrugDev Drug Discovery Scaffolds PDCA->DrugDev Ligands Tridentate Ligands PDCA->Ligands Polymers Functional Polymers PDCA->Polymers Supra Supramolecular Assemblies PDCA->Supra Catalysis Catalyst Development Ligands->Catalysis

Key Application Areas of this compound.
Drug Development and Pharmaceutical Synthesis

The pyridine-2,6-dicarboxamide scaffold is present in numerous pharmacologically active compounds. Its derivatives have been investigated for a range of biological activities.[3] The rigid structure of the core allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. Consequently, it is a valuable intermediate for the synthesis of novel APIs.[1][14]

Coordination Chemistry and Catalysis

As an excellent tridentate ligand, this compound readily forms stable complexes with various transition metal ions, such as Cu²⁺ and Ni²⁺.[2][15] This property is exploited in the development of catalysts for a variety of organic transformations. The defined coordination geometry imposed by the ligand can enhance the selectivity and activity of the metal center.[11]

Materials Science

The ability of this compound to form well-defined structures through hydrogen bonding and metal coordination makes it a useful component in the design of functional materials.[3] These include coordination polymers, metal-organic frameworks (MOFs), and supramolecular gels with potential applications in sensing, separation, and catalysis.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Codes: Xi (Irritant)[8]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[8]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[8]

  • Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[4]

  • Target Organs: Respiratory system[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]

Conclusion

This compound is a chemical intermediate of significant value, characterized by its stable heterocyclic core and versatile functional groups. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an indispensable tool for researchers and developers in the pharmaceutical, chemical, and materials science industries. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in creating innovative chemical entities and advanced materials.

References

Navigating the Thermal Landscapes of Pyridine-Amide Coordination Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of coordination polymers is a critical parameter influencing their applicability in diverse fields, including drug delivery, catalysis, and materials science. Understanding the thermal decomposition pathways and the factors governing their stability is paramount for designing robust and functional materials. This technical guide provides a comprehensive overview of the thermal analysis of coordination polymers based on pyridine-amide ligands.

Due to a limited body of literature specifically focused on 2,6-pyridinedicarboxamide coordination polymers, this guide has been expanded to encompass a broader range of related structures incorporating pyridine-amide functionalities. This approach allows for a more thorough understanding of the thermal behavior of this class of compounds, providing valuable insights for researchers working with these and similar molecular architectures.

Experimental Protocols: A Closer Look at Thermal Analysis Techniques

The primary techniques employed in the thermal analysis of coordination polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, air). This technique is crucial for determining the temperatures at which decomposition events occur, the magnitude of mass loss, and the nature of the decomposition products (e.g., loss of solvent molecules, ligand degradation).

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. It is used to identify thermal events such as phase transitions (e.g., melting, crystallization), as well as endothermic and exothermic decomposition processes.

A generalized workflow for the thermal analysis of pyridine-amide coordination polymers is illustrated below.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 TGA/DSC Analysis cluster_2 Data Analysis start Synthesized Coordination Polymer grind Grind to a fine powder start->grind weigh Weigh a small sample (typically 1-10 mg) grind->weigh instrument Place sample in TGA/DSC instrument weigh->instrument parameters Set experimental parameters: - Temperature range (e.g., 25-800 °C) - Heating rate (e.g., 10 °C/min) - Atmosphere (e.g., N2, air) instrument->parameters run Run analysis parameters->run collect Collect TGA and DSC data run->collect analyze_tga Analyze TGA curve: - Identify decomposition steps - Determine temperature ranges - Calculate weight loss % collect->analyze_tga analyze_dsc Analyze DSC curve: - Identify endothermic/exothermic peaks - Determine peak temperatures collect->analyze_dsc interpret Interpret results to propose decomposition mechanism analyze_tga->interpret analyze_dsc->interpret

Caption: Generalized experimental workflow for the thermal analysis of coordination polymers.

Quantitative Thermal Analysis Data

The following tables summarize the thermal decomposition data for a selection of coordination polymers featuring different pyridine-amide based ligands. These tables are designed for easy comparison of thermal stability across various metal centers and ligand structures.

Table 1: Thermal Analysis Data for Picolinamide (Pyridine-2-carboxamide) Coordination Polymers

Metal IonCoordination Polymer FormulaTechniqueTemperature Range (°C)Weight Loss (%)Assignment
Zn(II)[Zn(pia)₂(SCN)₂]TGA/DTA180-35058.0Decomposition of picolinamide ligands[1]
Cd(II)[Cd(pia)(SCN)₂]nTGA/DTA220-40045.0Decomposition of picolinamide ligand[1]
Hg(II)[Hg(pia)(SCN)₂]₂TGA/DTA160-32045.0Decomposition of picolinamide ligand[1]

pia = picolinamide

Table 2: Thermal Analysis Data for Nicotinamide (Pyridine-3-carboxamide) and Isonicotinamide (Pyridine-4-carboxamide) Coordination Polymers

Metal IonLigandCoordination Polymer FormulaTechniqueDecomposition StepTemperature Range (°C)Weight Loss (%)
Co(II)Nicotinamide--INVALID-LINK--₂TGA180-15015.0 (calc. 14.8)
2250-40050.0 (calc. 50.2)
Ni(II)Nicotinamide--INVALID-LINK--₂TGA190-16014.9 (calc. 14.8)
2260-42050.1 (calc. 50.2)
Cu(II)Isonicotinamide[Cu(ina)₂(H₂O)₂(NO₃)₂]TGA1100-1807.7 (calc. 7.7)
2200-35052.2 (calc. 52.0)

ina = isonicotinamide

Table 3: Thermal Analysis Data for Dithiocarbamate Complexes Derived from Pyridine-3-carboxamide

Metal IonCoordination Polymer FormulaTechniqueDecomposition StepTemperature Range (°C)Final Residue
Co(II)[Co(ndtc)₂]TGA/DTA-250-500Co₃O₄[2]
Ni(II)[Ni(ndtc)₂]TGA/DTA-260-520NiO[2]
Cu(II)[Cu(ndtc)₂]TGA/DTA-240-480CuO[2]
Zn(II)[Zn(ndtc)₂]TGA/DTA-270-550ZnO[2]

ndtc = dithiocarbamate ligand derived from pyridine-3-carboxamide

Thermal Decomposition Pathways

The thermal decomposition of pyridine-amide coordination polymers typically proceeds in a multi-step process. The initial steps often involve the loss of coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue is usually the corresponding metal oxide.

The logical relationship of a typical multi-step thermal decomposition is depicted below.

G Typical Thermal Decomposition Pathway start Coordination Polymer [M(L)x(H2O)y]·zH2O step1 Loss of lattice water (Endothermic) start->step1 intermediate1 [M(L)x(H2O)y] step1->intermediate1 step2 Loss of coordinated water (Endothermic) intermediate1->step2 intermediate2 Anhydrous Complex [M(L)x] step2->intermediate2 step3 Decomposition of ligand (Exothermic/Endothermic) intermediate2->step3 final Metal Oxide Residue step3->final

Caption: A representative multi-step thermal decomposition pathway for a hydrated coordination polymer.

Conclusion

This technical guide provides a foundational understanding of the thermal analysis of coordination polymers containing pyridine-amide ligands. The presented data and experimental workflow offer a valuable resource for researchers in the rational design and characterization of new, thermally stable materials for a variety of applications. The broadened scope, necessitated by the current state of the literature, highlights an opportunity for further research into the specific thermal properties of this compound-based coordination polymers. Future studies in this area will undoubtedly contribute to a more complete understanding of this important class of compounds.

References

Quantum Chemical Calculations on 2,6-Pyridinedicarboxamide Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-pyridinedicarboxamide scaffold represents a versatile class of tridentate ligands that have garnered significant interest in coordination chemistry.[1] The central pyridine ring and two flanking amide groups create a pincer-like cavity, ideal for coordinating with a variety of metal ions.[1] The resulting metal complexes exhibit diverse chemical and electronic properties, making them promising candidates for applications ranging from catalysis to medicinal chemistry.[1] In particular, their potential as anticancer and antimicrobial agents has spurred extensive research.[2][3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, bonding, and reactivity of these complexes.[4][5] These computational methods allow researchers to predict molecular geometries, vibrational spectra, and electronic transitions, providing insights that are often difficult to obtain through experimental means alone. This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of this compound metal complexes, detailing experimental protocols, computational workflows, and data analysis, with a focus on their relevance to drug design.

Experimental Protocols

General Synthesis of this compound Metal Complexes

The synthesis of these complexes typically involves the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The following is a representative protocol adapted from procedures for similar pyridine-based complexes.[6]

Materials:

  • 2,6-pyridinedicarbonyl dichloride or 2,6-pyridinedicarboxylic acid

  • Appropriate primary or secondary amine (for amide formation)

  • Metal salt (e.g., NiCl₂, Cu(NO₃)₂, Zn(OAc)₂)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMSO)

  • Base (if starting from the dicarboxylic acid, e.g., NaOH)

Procedure:

  • Ligand Synthesis: If the desired N,N'-substituted this compound ligand is not commercially available, it can be synthesized by reacting 2,6-pyridinedicarbonyl dichloride with two equivalents of the desired amine in a suitable solvent, often in the presence of a base to neutralize the HCl formed. Alternatively, direct amidation of 2,6-pyridinedicarboxylic acid can be achieved.

  • Complexation Reaction: Dissolve the this compound ligand (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol).[6]

  • In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (e.g., 10 mL of ethanol).[6]

  • Add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.[7]

  • After the addition is complete, reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates complex formation.[6]

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with cold solvent (e.g., ethanol) and dry it in vacuo.[6]

Key Characterization Techniques
  • Spectroscopic Methods: 1H and 13C NMR are used to confirm the ligand structure and its coordination to the metal.[8] FT-IR spectroscopy is crucial for observing shifts in the C=O and N-H stretching frequencies of the amide groups upon coordination.[8] UV-Vis spectroscopy provides information about the electronic transitions within the complex.[9]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[10]

  • Electrochemical Analysis: Cyclic voltammetry is used to study the redox properties of the metal complexes, which can be crucial for their biological activity.[7]

Quantum Chemical Calculation Workflow

Quantum chemical calculations provide a theoretical framework to understand and predict the properties of this compound metal complexes. The general workflow is a multi-step process that refines the molecular structure and then calculates various properties.

G cluster_input Input Preparation cluster_output Analysis & Comparison A 1. Initial Structure (From crystal data or builder) B 2. Geometry Optimization (Finds lowest energy structure) A->B Define Method: Functional, Basis Set, Charge, Multiplicity C 3. Frequency Analysis (Confirms minimum, gives IR spectra) B->C Optimized Geometry E 5. Data Analysis (Compare with experiment) B->E Calculated Geometric Parameters D 4. Property Calculations (Electronic Spectra, Orbitals, etc.) C->D Verified Minimum Energy Structure C->E D->E G Complex Metal Complex Uptake Cellular Uptake Complex->Uptake Mito Mitochondrial Localization Uptake->Mito ROS ROS Generation Mito->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Technical Guide to 2,6-Pyridinedicarboxamide: A Versatile Tridentate Ligand for Coordination Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2,6-pyridinedicarboxamide scaffold is a cornerstone in modern coordination and supramolecular chemistry. Its inherent structural preorganization, featuring a tridentate O,N,O-donor pocket, makes it an exceptionally versatile ligand for chelating a wide array of metal cations.[1] This guide delves into the fundamental principles of this compound as a ligand, covering its coordination chemistry, synthesis, and characterization. It further highlights its applications, particularly in anion recognition and the complexation of lanthanide and actinide ions, which are critical in fields ranging from nuclear fuel reprocessing to medical diagnostics.[1] Detailed experimental protocols and quantitative data are provided to serve as a practical resource for researchers.

Core Principles of Coordination

The this compound framework is defined by a central pyridine ring flanked by two amide groups at the 2 and 6 positions. This arrangement creates a highly effective tridentate chelating environment.

1.1. Coordination Mode

The ligand typically coordinates to a metal center in a meridional fashion, utilizing the pyridine nitrogen and the two amide oxygen atoms. This O,N,O-coordination creates two stable five-membered chelate rings, a highly favorable arrangement in coordination chemistry. The rigidity of the pyridine backbone preorganizes the donor atoms for binding, reducing the entropic penalty of complexation and leading to highly stable metal complexes.[2]

1.2. Affinity for Metal Ions

Initially explored with transition metals like copper(II) and nickel(II), the field saw a significant expansion with the discovery of the ligand's high affinity and selectivity for f-block elements—lanthanides and actinides.[1] This selectivity is driven by the hard nature of the amide oxygen donors, which aligns with the hard character of the lanthanide and actinide ions according to Hard and Soft Acids and Bases (HSAB) theory.[3] Fine-tuning the N,N'-substituents on the amide groups allows for the modulation of steric and electronic properties, enabling the design of ligands with enhanced selectivity for specific ions.[1]

1.3. Anion Recognition

Beyond cation coordination, the amide N-H groups act as potent hydrogen bond donors. This feature makes the this compound scaffold an excellent building block for anion receptors.[2][4] The V-shaped conformation, stabilized by intramolecular hydrogen bonds between the pyridine nitrogen and amide hydrogens, creates a well-defined binding pocket for anions like fluoride, chloride, and various oxoanions.[2][4]

Caption: General O,N,O-tridentate coordination of this compound.

Synthesis and Characterization

The synthesis of this compound and its derivatives is generally straightforward, allowing for extensive functionalization.

2.1. General Synthetic Workflow

A common synthetic route starts with commercially available 2,6-pyridinedicarboxylic acid. This diacid is first converted to the more reactive diacyl chloride, typically using oxalyl chloride or thionyl chloride with a catalytic amount of DMF.[5] The resulting diacyl chloride is then reacted with a primary or secondary amine to form the desired N,N'-substituted this compound.

Synthesis_Workflow Start 2,6-Pyridinedicarboxylic Acid Step1 Acid Chlorination (e.g., (COCl)₂, cat. DMF) Start->Step1 Intermediate 2,6-Pyridinedicarbonyl Dichloride Step1->Intermediate Step2 Amidation (Primary/Secondary Amine, Base) Intermediate->Step2 Product N,N'-Substituted This compound Step2->Product Characterization Characterization (NMR, MS, X-ray) Product->Characterization

Caption: General workflow for synthesis and characterization.

2.2. Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the ligand. Upon complexation, changes in the chemical shifts of the pyridine and amide protons provide direct evidence of metal binding.

  • Mass Spectrometry: ESI-MS is commonly used to determine the mass of the ligand and its metal complexes, confirming the stoichiometry of the complex.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex.[6][7]

Quantitative Data

The stability of the metal complexes is a key parameter for any application. Stability constants (log β) quantify the affinity of the ligand for a given metal ion in solution.

Metal IonLigand Systemlog βConditionsReference
Fe(III)Pyridine-2,6-bis(monothiocarboxylic acid)33.36Ligand-ligand competition[8]
Fe(II)Pyridine-2,6-bis(monothiocarboxylic acid)12.00Ligand-ligand competition[8]
Cu(II)Pyridoxamine~14-17Theoretical calculation[9]
F⁻Macrocyclic tris(2,6-amidopyridine)4.17 (Kₐ₁)¹H NMR titration in DMSO-d₆[4]
F⁻Macrocyclic tris(2,6-amidopyridine)3.85 (Kₐ₂)¹H NMR titration in DMSO-d₆[4]

Note: Data for the parent this compound is often embedded in studies of its more complex derivatives. The table presents data for structurally related pyridine-2,6-dicarboxylate or dithiocarboxylate systems to illustrate typical stability ranges.

Experimental Protocols

4.1. Protocol: Synthesis of N²,N⁶-bis(aryl)pyridine-2,6-dicarboxamide [5]

This protocol is a generalized procedure based on common literature methods.

  • Preparation of the Acid Chloride:

    • Suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5-10 drops).

    • Slowly add oxalyl chloride (4.0-6.0 eq) dropwise to the suspension at room temperature under an inert atmosphere (N₂ or Ar).

    • Stir the mixture until the solution becomes clear (typically 3-4 hours).

    • Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene to remove trace volatiles, yielding the crude 2,6-pyridinedicarbonyl dichloride.

  • Amidation Reaction:

    • Dissolve the appropriate aromatic amine (e.g., 4-nitroaniline, 2.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in a mixture of anhydrous DCM and tetrahydrofuran (THF).

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude acid chloride from step 1 in anhydrous DCM/THF and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product.

4.2. Protocol: Synthesis of a Transition Metal Complex [10]

This protocol describes a general method for complex formation.

  • Ligand Dissolution: Dissolve the this compound ligand (2.0 eq) in a suitable solvent, such as ethanol or methanol. Heating may be required to achieve full dissolution.

  • Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., Zinc(II) acetate, Cobalt(II) chloride, 1.0 eq) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reaction: Reflux the resulting mixture for 2-3 hours. A precipitate often forms during this time.

  • Isolation: Cool the solution to room temperature. Collect the precipitated complex by filtration.

  • Purification: Wash the solid product with cold ethanol and dry under vacuum.

Applications in Research and Drug Development

The unique properties of the this compound scaffold have led to its use in diverse applications.

  • Nuclear Waste Management: Its high affinity and selectivity for lanthanides and actinides make it a prime candidate for developing agents for liquid-liquid extraction to separate these elements in nuclear fuel reprocessing streams.[1]

  • Supramolecular Chemistry: As a rigid and predictable building block, it is widely used in the construction of complex supramolecular architectures, including macrocycles and cages for molecular recognition.[2][4]

  • Biomedical Imaging: Lanthanide complexes, particularly those of Eu(III) and Tb(III), are known for their luminescent properties.[11][12] Ligands based on this compound can act as "antenna" ligands, absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This is exploited in the development of luminescent probes for bio-imaging.

  • Catalysis: The rigid pincer-type coordination of the ligand can be used to stabilize metal centers in specific geometries, leading to applications in catalysis, such as in ruthenium-based olefin metathesis.[13]

  • Drug Development: The ability to chelate biologically relevant metal ions and to recognize anions like phosphate makes this scaffold an area of interest for designing therapeutic and diagnostic agents.[7][14]

Logical_Relationships cluster_0 Structural Features cluster_1 Chemical Properties cluster_2 Applications A Rigid Pyridine Backbone D Preorganized O,N,O Binding Pocket A->D B Amide N-H Donors E H-Bonding Cavity B->E C Amide C=O Donors C->D F f-Block Element Separation D->F H Luminescent Probes D->H G Anion Recognition & Sensing E->G

Caption: Relationship between structural features and applications.

Conclusion

The this compound scaffold represents a masterful example of structure-driven functional design in chemistry.[1] Its synthetic accessibility and the tunable nature of its coordination pocket have established it as a privileged ligand framework. From fundamental coordination studies to advanced applications in materials science and medicine, its importance continues to grow, promising further innovations in the design of sophisticated molecular systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metallo-Supramolecular Polymers Using 2,6-Pyridinedicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of metallo-supramolecular polymers based on the versatile 2,6-pyridinedicarboxamide (PDCA) ligand. These materials exhibit a range of interesting properties, including pH-responsiveness, self-healing, and tunable mechanical strength, making them promising candidates for applications in drug delivery, tissue engineering, and smart materials.

Introduction

Metallo-supramolecular polymers are a class of polymers in which monomer units are connected by non-covalent metal-ligand coordination bonds. The use of this compound as a tridentate ligand allows for the formation of dynamic and reversible crosslinks upon coordination with various metal ions. This dynamic nature imparts unique properties to the resulting materials, such as responsiveness to external stimuli like pH and the ability to self-heal after damage.

This guide details the synthesis of a PDCA-functionalized polymer, its complexation with different transition metal and lanthanide ions, and the characterization of the resulting metallo-supramolecular polymers.

Data Presentation

Table 1: Metal Ion-Dependent Gelation of PDCA-Functionalized Polymer
Metal IonConcentration (M)pH for GelationObservations
Co²⁺/Co³⁺Stoichiometric to PDCAElevatedForms robust hydrogels
Ni²⁺Stoichiometric to PDCAElevatedForms robust hydrogels
Fe³⁺Stoichiometric to PDCANeutral/ElevatedWeak or no gelation observed in some systems
Zn²⁺Stoichiometric to PDCAElevatedWeak or no gelation observed in some systems

Note: The gelation behavior can be dependent on the specific polymer backbone and experimental conditions.

Table 2: Rheological Properties of PDCA-Based Metallo-Supramolecular Gels
Metal IonFlow Activation Energy (Eₐ) (kJ mol⁻¹)Characteristics
Co²⁺67pH-tunable complexation and gel formation
Ni²⁺73pH-tunable complexation and gel formation

Data obtained from studies on a PEG-based PDCA polymer. Eₐ values are indicative of the bond dynamics within the polymer network.

Experimental Protocols

Synthesis of PDCA-Functionalized Poly(ethylene glycol) (PEG-PDCA)

This protocol describes the synthesis of a linear poly(ethylene glycol) polymer end-functionalized with this compound.

Materials:

  • Amine-terminated poly(ethylene glycol) (PEG-NH₂, Mw = 10,000 g/mol )

  • 2,6-Pyridinedicarbonyl dichloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Drying of PEG-NH₂: In a round-bottom flask, heat PEG-NH₂ (e.g., 3 g, 0.3 mmol) to 70°C under vacuum for 1 hour to remove any residual water.

  • Dissolution: Cool the dried PEG-NH₂ to 0°C and dissolve it in 15 mL of anhydrous DCM under an inert atmosphere.

  • Addition of TEA: Add triethylamine (0.25 mL, 1.8 mmol) dropwise to the PEG solution while stirring at 0°C. Stir the mixture for 2 hours at this temperature.

  • Addition of PDCA Precursor: In a separate flask, dissolve 2,6-pyridinedicarbonyl dichloride (61.2 mg, 0.3 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the PEG solution at 0°C.

  • Reaction: Stir the resulting mixture at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir for 2 days.

  • Purification:

    • Concentrate the reaction mixture in vacuo.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Filter the white precipitate and wash it with cold diethyl ether.

    • Dry the final product, PEG-PDCA, under vacuum.

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals at δ = 9.43 (t, J = 6.0 Hz, 1H), 8.18 (q, J = 5.2 Hz, 1H), 4.02–2.96 (m, PEG backbone protons) ppm.

  • UV-Vis Spectroscopy: To determine the degree of functionalization, a calibration curve can be prepared using 2,6-pyridinedicarbonyl dichloride in chloroform, measuring the absorbance at 270 nm.

Formation of Metallo-Supramolecular Hydrogels

This protocol outlines the formation of hydrogels by complexing the PEG-PDCA polymer with metal ions.

Materials:

  • PEG-PDCA polymer

  • Aqueous solutions of metal salts (e.g., CoCl₂, NiCl₂, FeCl₃, ZnCl₂)

  • Sodium hydroxide (NaOH) solution (e.g., 10 mM)

  • Deionized water

Procedure:

  • Prepare Polymer Solution: Dissolve the PEG-PDCA polymer in deionized water to the desired concentration.

  • Add Metal Ion Solution: Add a stoichiometric amount of the metal salt solution to the polymer solution.

  • pH Adjustment: After allowing the mixture to equilibrate for 1 hour, add the NaOH solution incrementally to increase the pH and induce gelation.

  • Gel Formation: Allow the mixture to stand for 24 hours to ensure the formation of a homogeneous gel.

Rheological Characterization of Hydrogels

This protocol describes the characterization of the mechanical properties of the formed hydrogels using a rheometer.

Instrumentation:

  • Rotational rheometer with a parallel plate geometry.

Procedure:

  • Sample Loading: Carefully place the hydrogel sample onto the rheometer plate, ensuring complete and uniform coverage.

  • Strain Sweep: Perform a strain sweep at a constant angular frequency (e.g., 10 rad/s) to determine the linear viscoelastic region (LVER) of the gel.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

  • Temperature Sweep: To determine the flow activation energy, perform temperature sweeps at a constant frequency and strain, measuring the change in viscosity with temperature.

Synthesis of Luminescent Lanthanide-Containing Metallo-Supramolecular Polymers

This protocol provides a general method for the synthesis of luminescent materials using lanthanide ions.

Materials:

  • PDCA-functionalized polymer (e.g., PEG-PDCA)

  • Lanthanide salts (e.g., Eu(CF₃SO₃)₃, Tb(CF₃SO₃)₃)

  • Appropriate solvent (e.g., acetonitrile, methanol)

Procedure:

  • Dissolution: Dissolve the PDCA-functionalized polymer and the lanthanide salt in the chosen solvent in separate flasks.

  • Mixing: Slowly add the lanthanide salt solution to the polymer solution while stirring.

  • Complexation: Allow the mixture to stir at room temperature for several hours to facilitate the formation of the lanthanide-ligand complex.

  • Isolation: The resulting polymer can be isolated by precipitation in a non-solvent or by removal of the solvent under reduced pressure.

Characterization:

  • Photoluminescence Spectroscopy: Excite the sample at a wavelength corresponding to the ligand's absorption and measure the characteristic emission spectrum of the lanthanide ion (e.g., sharp emission peaks for Eu³⁺ and Tb³⁺).

Visualization of Workflows and Concepts

Synthesis of PEG-PDCA

Synthesis_Workflow PEG_NH2 PEG-NH₂ DCM_TEA Dissolve in anhydrous DCM + TEA (0°C) PEG_NH2->DCM_TEA Reaction Reaction at 0°C to RT (2 days) DCM_TEA->Reaction PDCA_Cl 2,6-Pyridinedicarbonyl dichloride in DCM PDCA_Cl->Reaction Concentration Concentration in vacuo Reaction->Concentration Precipitation Precipitation in cold diethyl ether Concentration->Precipitation Final_Product PEG-PDCA (White Powder) Precipitation->Final_Product

Caption: Workflow for the synthesis of PDCA-functionalized PEG.

Metal-Ligand Coordination and Gel Formation

Coordination_and_Gelation cluster_solution Solution State cluster_gel Gel State (Elevated pH) Polymer PDCA-Functionalized Polymer Chains Crosslinked_Network 3D Supramolecular Network (Hydrogel) Polymer->Crosslinked_Network Coordination Metal_Ions Metal Ions (e.g., Co²⁺, Ni²⁺) Metal_Ions->Crosslinked_Network Crosslinking

Caption: Schematic of metal-ion-induced gelation of PDCA polymers.

Application Notes

Self-Healing Materials

Metallo-supramolecular polymers based on PDCA exhibit self-healing properties due to the reversible nature of the metal-ligand bonds.[1] When the material is damaged, the coordination bonds can break and reform, allowing the material to repair itself over time. The healing efficiency can be influenced by factors such as the choice of metal ion and temperature.

Protocol for Demonstrating Self-Healing:

  • Prepare a sample of the metallo-supramolecular gel.

  • Cut the gel into two separate pieces using a sharp blade.

  • Gently press the two pieces back together.

  • Allow the sample to rest at room temperature or a slightly elevated temperature for a period (e.g., minutes to hours).

  • Visually and mechanically assess the healing of the cut. For a quantitative measure, tensile testing can be performed on the healed sample and compared to the original.

pH-Responsive Drug Delivery

The pH-dependent stability of the metal-PDCA coordination can be exploited for controlled drug delivery. A drug can be encapsulated within the hydrogel network at a pH where the gel is stable. Upon a change in pH to a value that destabilizes the coordination bonds, the gel network can disassemble, leading to the release of the encapsulated drug. This is particularly relevant for targeted drug delivery to environments with a different pH, such as tumor tissues.

Conceptual Protocol for Drug Loading and Release:

  • Loading: Disperse the drug in the aqueous solution of the PEG-PDCA polymer and metal ions before gelation is induced by the pH change.

  • Encapsulation: Form the hydrogel as described in Protocol 3.2, trapping the drug within the polymer network.

  • Release: Place the drug-loaded hydrogel in a buffer solution with a pH that will cause the dissociation of the metal-ligand bonds (e.g., a more acidic environment).

  • Monitoring: Monitor the release of the drug from the hydrogel over time using techniques such as UV-Vis spectroscopy or HPLC.

These application notes and protocols provide a foundation for researchers to explore the synthesis and application of metallo-supramolecular polymers based on this compound. The versatility of this system offers numerous opportunities for the development of advanced functional materials.

References

Application of 2,6-Pyridinedicarboxamide Copper Complexes in Catecholase-Like Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,6-pyridinedicarboxamide copper complexes as catalysts in catecholase-like reactions. It includes detailed experimental protocols for the synthesis of a representative ligand and its copper complex, a standardized assay for evaluating catalytic activity, and a summary of reported kinetic data for various related complexes.

Introduction

Catechol oxidase is a type-3 copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. This enzymatic activity is crucial in various biological processes, including melanin biosynthesis and the browning of fruits and vegetables. The development of synthetic mimics of catechol oxidase, such as copper complexes with this compound-based ligands, is of significant interest for their potential applications in organic synthesis, bioremediation, and as models for understanding the enzymatic mechanism. These synthetic analogues offer the advantage of being more stable and tunable compared to the native enzyme.

Data Presentation: Kinetic Parameters of Copper Complexes in Catecholase-Like Catalysis

The catalytic efficiency of various copper complexes in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) is summarized below. The data is presented to facilitate comparison between different catalysts.

ComplexLigandSubstrateSolventKcat (h⁻¹)Km (mM)Vmax (M s⁻¹)Reference
PyAm2CuIIMeCNN,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide3,5-DTBCMethanol88.8--[1]
[Cu₂(papy)₂(CH₃OH)₂]N-(2-hydroxybenzyl)-N-(2-picolyl)glycine3,5-DTBCMethanol7.2 x 10³0.2972 x 10⁻⁴[2][3]
Complex 14-Methyl-2-((piperidin-1-yl)methyl)phenol3,5-DTBCDMF22.721.04 x 10⁻³6.31 x 10⁻⁷[4]
[Cu(L)Cl]N,N,N′-trimethyl-N′-(2-hydroxy-3,5-di-tert-butylbenzyl)-ethylenediamine3,5-DTBCMethanol2.56 x 10³--[5]
Complex 2Unspecifiedo-aminophenol-156.7--[6]
Complex 1Unspecified3,5-DTBCAcetonitrile2.26 x 10⁴--[6]

Note: "-" indicates that the data was not reported in the cited literature. The activity of these complexes can be influenced by factors such as the solvent, the nature of the ligand, and the specific copper salt used.[7]

Experimental Protocols

Synthesis of N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide (PyAm2H2)

This protocol is adapted from literature procedures for the synthesis of similar pyridinedicarboxamide ligands.

Materials:

  • 2,6-Pyridinedicarbonyl dichloride

  • 2,6-Diisopropylaniline

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-pyridinedicarbonyl dichloride (1.0 equivalent) in anhydrous dichloromethane to the stirred solution of the aniline.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ligand as a white solid.

Synthesis of Cu(PyAm2)(CH3CN)₂

This protocol describes the synthesis of a representative copper(II) complex.

Materials:

  • N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide (PyAm2H2)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ligand (1.0 equivalent) in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve Cu(OTf)₂ (1.0 equivalent) in a minimum amount of anhydrous acetonitrile.

  • Slowly add the copper(II) salt solution to the ligand solution with vigorous stirring.

  • Stir the resulting solution at room temperature for 4-6 hours.

  • Slowly add anhydrous diethyl ether to the solution until a precipitate forms.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Catecholase-Like Catalytic Activity Assay

This protocol outlines a general procedure for determining the catalytic activity of the copper complexes using UV-Vis spectroscopy by monitoring the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).

Materials and Equipment:

  • Copper complex stock solution (e.g., 1 mM in methanol)

  • 3,5-Di-tert-butylcatechol (3,5-DTBC) stock solution (e.g., 100 mM in methanol)

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm, which corresponds to the formation of 3,5-di-tert-butylquinone (3,5-DTBQ).

  • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, pipette the appropriate volume of methanol.

  • Add the copper complex stock solution to achieve the desired final concentration (e.g., 0.1 mM).

  • Initiate the reaction by adding the 3,5-DTBC stock solution to the cuvette to reach the desired substrate concentration (e.g., 10 mM).

  • Quickly mix the solution by inverting the cuvette and immediately start recording the absorbance at 400 nm as a function of time.

  • Record the data for a sufficient period to determine the initial reaction rate.

  • The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for 3,5-DTBQ in methanol is approximately 1900 M⁻¹cm⁻¹).

  • To determine the kinetic parameters (Kcat and Km), repeat the experiment with varying concentrations of the substrate (3,5-DTBC) while keeping the catalyst concentration constant.

  • Analyze the data using Michaelis-Menten kinetics, for example, by constructing a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

Considerations:

  • It is crucial to account for the background autoxidation of the catechol substrate, which can be significant under certain conditions.[1] A control experiment without the copper complex should always be performed.

  • The reaction is typically carried out in air-saturated solutions, as molecular oxygen serves as the oxidant.

Visualizations

Catalytic Cycle of Catechol Oxidation

Catalytic_Cycle CuII_L Cu(II)-L Complex Substrate_Binding Substrate Binding CuII_L->Substrate_Binding CuII_Substrate [Cu(II)-L(Catechol)] Substrate_Binding->CuII_Substrate Electron_Transfer Intramolecular Electron Transfer CuII_Substrate->Electron_Transfer CuI_Semiquinone [Cu(I)-L(Semiquinone•)] Electron_Transfer->CuI_Semiquinone O2_Binding O₂ Binding CuI_Semiquinone->O2_Binding Peroxo_Intermediate Peroxo Intermediate O2_Binding->Peroxo_Intermediate Product_Release Product Release Peroxo_Intermediate->Product_Release Product_Release->CuII_L Regeneration Quinone o-Quinone Product_Release->Quinone H2O 2H₂O Product_Release->H2O Catechol Catechol + 2H⁺ Catechol->Substrate_Binding O2 O₂ O2->O2_Binding

Caption: Proposed catalytic cycle for catechol oxidation by a copper complex.

Experimental Workflow for Kinetic Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Complex Prepare Cu(II) Complex Stock Solution Add_Complex Add Cu(II) Complex Stock Solution Prep_Complex->Add_Complex Prep_Substrate Prepare 3,5-DTBC Stock Solution Add_Substrate Initiate Reaction: Add 3,5-DTBC Stock Solution Prep_Substrate->Add_Substrate Add_Solvent Add Solvent (Methanol) to Cuvette Add_Solvent->Add_Complex Add_Complex->Add_Substrate Mix Mix Solution Add_Substrate->Mix Monitor_Abs Monitor Absorbance at 400 nm over Time Mix->Monitor_Abs Calc_Rate Calculate Initial Rate Monitor_Abs->Calc_Rate MM_Kinetics Vary [Substrate] and Perform Michaelis-Menten Analysis Calc_Rate->MM_Kinetics Det_Params Determine Kcat and Km MM_Kinetics->Det_Params

Caption: Workflow for determining catecholase activity via UV-Vis spectroscopy.

References

Application Notes and Protocols: 2,6-Pyridinedicarboxamide Derivatives as Glucokinase Activators in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,6-pyridinedicarboxamide derivatives as potent activators of glucokinase (GK) for the research and development of novel therapeutics for type 2 diabetes mellitus (T2DM). This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows.

Introduction

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion.[3][4] In hepatocytes, GK facilitates hepatic glucose uptake and glycogen synthesis.[3][5] Small molecule glucokinase activators (GKAs) that allosterically activate GK have emerged as a promising therapeutic strategy for T2DM.[1][6] The this compound scaffold has been identified as a promising chemical series for the development of potent and effective GKAs.[7][8]

Mechanism of Action

This compound derivatives bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, stabilizing it in a more active state. The activation of GK by these derivatives leads to two primary physiological effects beneficial for glycemic control:

  • In Pancreatic β-Cells: Increased GK activity enhances glucose sensing, leading to a more robust insulin secretion in response to rising blood glucose levels.

  • In the Liver: Enhanced GK activity promotes the conversion of glucose to glucose-6-phosphate, thereby increasing hepatic glucose uptake and stimulating glycogen synthesis, which helps to lower postprandial blood glucose.

Below is a diagram illustrating the signaling pathway of glucokinase activation in a pancreatic β-cell.

GK_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Blood Glucose Blood Glucose GLUT2 GLUT2 Glucose Glucose GLUT2->Glucose Transport GK_inactive Glucokinase (Inactive) Glucose->GK_inactive Substrate GK_active Glucokinase (Active) GK_inactive->GK_active Activation GKA This compound Derivative GKA->GK_inactive Allosteric Binding G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP KATP KATP Channel (Open) ATP->KATP Inhibits KATP_closed KATP Channel (Closed) KATP->KATP_closed Depolarization Membrane Depolarization KATP_closed->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_ion Ca2+ Ca_channel->Ca_ion Influx Insulin_vesicle Insulin Vesicles Ca_ion->Insulin_vesicle Triggers Fusion Insulin_release Insulin Release Insulin_vesicle->Insulin_release Synthesis_Workflow Start Starting Material: Substituted Picolinic Acid Step1 Amide Coupling Start->Step1 Intermediate Intermediate Product: N-(thiazol-2-yl)picolinamide derivative Step1->Intermediate Reagents1 Reagents: - Thiazol-2-amine - HATU - DIPEA - DMF Reagents1->Step1 Step2 Purification Intermediate->Step2 Final_Product Final Product: 3,6-disubstituted 2-pyridinecarboxamide Step2->Final_Product Purification_details Techniques: - Column Chromatography - Recrystallization Purification_details->Step2 Analysis Characterization Final_Product->Analysis Analysis_methods Methods: - IR Spectroscopy - 1H-NMR - Mass Spectrometry Analysis_methods->Analysis GK_Assay_Workflow Prep Prepare Reagents and Samples Plate Plate Samples and Controls Prep->Plate Reaction_Mix Prepare and Add Reaction Mix Plate->Reaction_Mix Incubate Incubate at Room Temperature Reaction_Mix->Incubate Measure Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure Analyze Analyze Data and Calculate Fold Activation Measure->Analyze

References

Application Notes and Protocols for the Synthesis and Evaluation of Antibacterial Cu(II)/Zn(II) Complexes with 2,6-Pyridinedicarboxamide Proligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antibacterial evaluation of novel copper(II) and zinc(II) complexes featuring 2,6-pyridinedicarboxamide proligands. This class of metalloantibiotics has demonstrated significant potential in combating bacterial infections, including strains resistant to conventional antibiotics.

Introduction

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Transition metal complexes, particularly those involving copper and zinc, have emerged as a promising avenue of research.[1] The coordination of these metal ions with organic ligands, such as this compound derivatives, can enhance their bioavailability and antibacterial efficacy. These complexes are believed to exert their antibacterial effects through a multi-targeted approach, including the disruption of the bacterial cell wall, interference with essential enzymatic processes, and the generation of reactive oxygen species (ROS).[2][3] This document outlines the synthetic procedures for these complexes and the methodologies to assess their antibacterial properties.

Data Presentation

The following tables summarize the physicochemical and antibacterial data for a representative series of N,N'-disubstituted-2,6-pyridinedicarboxamide proligands and their corresponding Cu(II) and Zn(II) complexes.

Table 1: Physicochemical and Spectroscopic Data of Representative Proligands and Complexes.

Compound ID Molecular Formula Yield (%) M.p. (°C) Color FT-IR (cm⁻¹) ν(C=O) ¹H NMR (δ, ppm) UV-Vis λₘₐₓ (nm)
Ligand L1 C₁₅H₁₅N₃O₂ 85 155-157 White 1670 8.2 (d), 7.9 (t), 4.5 (d), 2.9 (m), 1.2 (t) 265, 310
[Cu(L1)Cl₂] C₁₅H₁₅Cl₂CuN₃O₂ 78 >300 Green 1645 - 275, 320, 680
[Zn(L1)Cl₂] C₁₅H₁₅Cl₂N₃O₂Zn 82 >300 White 1648 8.3 (d), 8.0 (t), 4.6 (d), 3.0 (m), 1.3 (t) 270, 315
Ligand L2 C₁₉H₂₃N₃O₂ 88 138-140 Pale Yellow 1675 8.1 (d), 7.8 (t), 4.2 (t), 1.7 (m), 1.4 (m), 0.9 (t) 268, 312
[Cu(L2)Cl₂] C₁₉H₂₃Cl₂CuN₃O₂ 75 >300 Blue 1650 - 280, 325, 695

| [Zn(L2)Cl₂] | C₁₉H₂₃Cl₂N₃O₂Zn | 80 | >300 | White | 1652 | 8.2 (d), 7.9 (t), 4.3 (t), 1.8 (m), 1.5 (m), 1.0 (t) | 272, 318 |

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Proligands and Complexes.

Compound ID Staphylococcus aureus (ATCC 29213) Escherichia coli (ATCC 25922)
Ligand L1 >128 >128
[Cu(L1)Cl₂] 8 16
[Zn(L1)Cl₂] 16 32
Ligand L2 >128 >128
[Cu(L2)Cl₂] 4 8
[Zn(L2)Cl₂] 8 16
Vancomycin 1 -

| Ciprofloxacin | 0.5 | 0.015 |

Experimental Protocols

Protocol 1: Synthesis of N,N'-disubstituted-2,6-pyridinedicarboxamide Proligands

This protocol describes a general method for the synthesis of N,N'-disubstituted-2,6-pyridinedicarboxamide proligands from 2,6-pyridinedicarbonyl dichloride.[4]

Materials:

  • 2,6-Pyridinedicarbonyl dichloride

  • Appropriate primary amine (e.g., ethylamine, butylamine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2,6-pyridinedicarbonyl dichloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the desired primary amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

  • Add the amine solution dropwise to the stirred solution of 2,6-pyridinedicarbonyl dichloride over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N,N'-disubstituted-2,6-pyridinedicarboxamide proligand.

  • Characterize the purified proligand by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Cu(II) and Zn(II) Complexes

This protocol details the synthesis of the metal complexes from the prepared proligands.

Materials:

  • N,N'-disubstituted-2,6-pyridinedicarboxamide proligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

  • Zinc(II) chloride (ZnCl₂), anhydrous

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the N,N'-disubstituted-2,6-pyridinedicarboxamide proligand (1.0 eq) in methanol or ethanol with gentle heating.

  • In a separate flask, dissolve the corresponding metal salt (CuSO₄·5H₂O, CuCl₂, or ZnCl₂) (1.0 eq) in a minimal amount of the same solvent.

  • Add the metal salt solution dropwise to the stirred solution of the proligand at room temperature.

  • A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold methanol or ethanol to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator over silica gel.

  • Characterize the final complex by FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following CLSI guidelines.[5][6][7][8]

Materials:

  • Synthesized proligands and metal complexes

  • Bacterial strains (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (37 °C)

  • Microplate reader (optional, for OD measurements)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Microplate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be around 1.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm. Optionally, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours; a color change from blue to pink indicates bacterial viability.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start Start: 2,6-Pyridinedicarbonyl Dichloride + Primary Amine proligand_synthesis Proligand Synthesis (Schotten-Baumann Reaction) start->proligand_synthesis purification_ligand Purification (Recrystallization/Chromatography) proligand_synthesis->purification_ligand proligand N,N'-disubstituted-2,6-pyridinedicarboxamide Proligand purification_ligand->proligand complexation Complexation Reaction (in Methanol/Ethanol) proligand->complexation metal_salts Cu(II)/Zn(II) Salts (CuSO₄, CuCl₂, ZnCl₂) metal_salts->complexation purification_complex Purification (Filtration and Washing) complexation->purification_complex complex Cu(II)/Zn(II) Complex purification_complex->complex characterization Characterization (FT-IR, NMR, UV-Vis) complex->characterization antibacterial_assay Antibacterial Activity Assay (Broth Microdilution - MIC) complex->antibacterial_assay data_analysis Data Analysis and Comparison characterization->data_analysis antibacterial_assay->data_analysis end End: Application Notes data_analysis->end signaling_pathway cluster_membrane Cell Wall/Membrane Interaction cluster_disruption Mechanism of Action complex Cu(II)/Zn(II) Complex bacterial_cell Bacterial Cell complex->bacterial_cell cell_wall Peptidoglycan Layer complex->cell_wall Initial Binding ros_generation Generation of Reactive Oxygen Species (ROS) bacterial_cell->ros_generation Internalization cell_membrane Cytoplasmic Membrane cell_wall->cell_membrane Translocation/Disruption pgn_synthesis Inhibition of Peptidoglycan Synthesis (Transglycosylase/Transpeptidase) cell_membrane->pgn_synthesis membrane_depolarization Membrane Depolarization (Ion Leakage) cell_membrane->membrane_depolarization cell_death Bacterial Cell Death pgn_synthesis->cell_death membrane_depolarization->cell_death enzyme_inhibition Inhibition of Essential Enzymes ros_generation->enzyme_inhibition dna_damage DNA Damage ros_generation->dna_damage enzyme_inhibition->cell_death dna_damage->cell_death

References

Application Notes and Protocols: 2,6-Pyridinedicarboxamide Nickel Complexes for Ethylene Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2,6-pyridinedicarboxamide-ligated nickel(II) complexes as highly effective catalysts for ethylene oligomerization. The protocols detailed below are based on established research in the field, offering a guide for the preparation of these catalysts and their use in the selective conversion of ethylene to linear alpha-olefins, primarily 1-butene.

Introduction

The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) is a critical industrial process, with products such as 1-butene being a key comonomer in the production of polyethylene. Nickel-based catalysts have been extensively studied for this transformation due to their high activity and selectivity. A particularly promising class of ligands for these nickel catalysts is the N,N'-disubstituted-2,6-pyridinedicarboxamides. These ligands, in conjunction with a nickel(II) source, form stable complexes that, upon activation with an appropriate co-catalyst, demonstrate remarkable catalytic performance. The steric and electronic properties of the this compound ligand can be readily tuned by modifying the substituents on the N-aryl groups, allowing for fine control over the catalytic activity and product distribution.

Catalytic System Overview

The catalytic system consists of a nickel(II) precatalyst bearing a tridentate (O^N^O) this compound ligand and an alkylaluminum co-catalyst, typically diethylaluminum chloride (Et₂AlCl). The general structure of the nickel precatalyst is shown below.

Figure 1: General Structure of this compound Nickel(II) Complexes

Caption: General structure of the LNiBr₂ precatalyst.

Data Presentation

The catalytic performance of various nickel complexes with differently substituted this compound ligands has been evaluated. The following tables summarize the key quantitative data, highlighting the influence of the substituents on catalytic activity and product selectivity.

Table 1: Ethylene Oligomerization with LNiBr₂ Complexes Activated by Et₂AlCl

Pre-catalystR-group on N-phenylActivity (x 10⁵ g mol(Ni)⁻¹ h⁻¹)Selectivity for C₄ (%)Selectivity for C₆ (%)Selectivity for C₈₊ (%)
Ni1 Cl3.9376.118.35.6
Ni2 F4.5182.314.53.2
Ni3 H7.8267.225.47.4
Ni4 Me7.1572.521.36.2
Ni5 Et7.0275.819.15.1
Ni6 iPr7.5577.317.65.1

Reaction conditions: 10 µmol of pre-catalyst, toluene as solvent, 30 °C, 10 atm ethylene pressure, 30 min reaction time, Al/Ni molar ratio = 300.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide (Ligand L6)

This protocol describes the synthesis of the ligand precursor for the Ni6 catalyst.

Materials:

  • 2,6-Pyridinedicarbonyl dichloride

  • 2,6-Diisopropylaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,6-diisopropylaniline (2.2 equivalents) and triethylamine (2.5 equivalents) in 100 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-pyridinedicarbonyl dichloride (1.0 equivalent) in 50 mL of anhydrous dichloromethane to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding 50 mL of deionized water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain the pure ligand as a white solid.

Protocol 2: Synthesis of the Nickel Complex (L6)NiBr₂ (Ni6)

Materials:

  • Ligand L6 (from Protocol 1)

  • Nickel(II) bromide (NiBr₂)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

Procedure:

  • In a 100 mL Schlenk flask, suspend nickel(II) bromide (1.0 equivalent) in 50 mL of absolute ethanol.

  • Add a solution of ligand L6 (1.0 equivalent) in 20 mL of ethanol to the NiBr₂ suspension.

  • Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

  • Dry the resulting solid under vacuum to yield the final nickel complex Ni6 .

Protocol 3: Ethylene Oligomerization

Materials:

  • Nickel precatalyst (e.g., Ni6 )

  • Diethylaluminum chloride (Et₂AlCl) solution in toluene

  • Anhydrous toluene

  • High-purity ethylene gas

  • A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet.

Procedure:

  • Thoroughly dry the autoclave reactor under vacuum and purge with ethylene gas.

  • Under an inert atmosphere, charge the reactor with 100 mL of anhydrous toluene.

  • Inject a specific amount of the nickel precatalyst solution in toluene (e.g., 10 µmol).

  • Add the desired amount of the diethylaluminum chloride solution (co-catalyst) to achieve the target Al/Ni molar ratio (e.g., 300).

  • Seal the reactor and place it in a heating mantle on a magnetic stirrer.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

  • Commence stirring and heat the reactor to the desired temperature (e.g., 30 °C).

  • Maintain the reaction for the specified duration (e.g., 30 minutes), keeping the ethylene pressure constant by feeding ethylene as it is consumed.

  • Terminate the reaction by rapidly cooling the reactor in an ice bath and venting the excess ethylene.

  • Quench the reaction by slowly adding 10 mL of ethanol to the reactor.

  • Collect the liquid product for analysis by gas chromatography (GC) to determine the product distribution.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and catalytic application of the this compound nickel complexes.

Figure 2: Experimental Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Ethylene Oligomerization start Start Materials (2,6-Pyridinedicarbonyl dichloride, 2,6-Disubstituted aniline) ligand_synthesis Ligand Synthesis (Amidation Reaction) start->ligand_synthesis ligand_purification Ligand Purification (Recrystallization) ligand_synthesis->ligand_purification complexation Complexation with NiBr₂ ligand_purification->complexation complex_purification Complex Purification (Filtration and Washing) complexation->complex_purification precatalyst LNiBr₂ Precatalyst complex_purification->precatalyst catalyst_loading Loading of Toluene, Precatalyst, and Co-catalyst precatalyst->catalyst_loading reactor_prep Reactor Preparation (Drying and Purging) reactor_prep->catalyst_loading reaction Ethylene Introduction (Pressurization and Heating) catalyst_loading->reaction oligomerization Oligomerization Reaction reaction->oligomerization quenching Reaction Quenching (Cooling and Ethanol Addition) oligomerization->quenching analysis Product Analysis (GC) quenching->analysis

Caption: Workflow for synthesis and catalytic testing.

Figure 3: Proposed Catalytic Cycle for Ethylene Oligomerization

G precatalyst LNiBr₂ Precatalyst activation Activation with Et₂AlCl (Alkylation and Cation Formation) precatalyst->activation active_species [LNi-R]⁺ Active Catalyst activation->active_species coordination Ethylene Coordination active_species->coordination C₂H₄ insertion Migratory Insertion (Chain Growth) coordination->insertion insertion->coordination C₂H₄ beta_hydride β-Hydride Elimination (Chain Termination) insertion->beta_hydride product_release α-Olefin Release and Catalyst Regeneration beta_hydride->product_release α-Olefin product_release->active_species Regeneration

Caption: Proposed mechanism for ethylene oligomerization.

Concluding Remarks

The this compound nickel complexes represent a versatile and highly active class of catalysts for ethylene oligomerization. The modularity of the ligand synthesis allows for systematic tuning of the catalyst's properties, enabling optimization for specific product distributions. The protocols provided herein offer a solid foundation for researchers to explore and further develop these catalytic systems for various applications in polymer and fine chemical synthesis. Adherence to standard air- and moisture-free techniques is crucial for successful and reproducible results.

Application of 2,6-Pyridinedicarboxamide as a Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2,6-pyridinedicarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its exploration in a wide array of therapeutic areas. Its rigid, planar structure, coupled with the presence of a central pyridine ring and two amide functionalities, provides an ideal framework for the design of molecules with specific three-dimensional orientations and hydrogen bonding capabilities. This allows for potent and selective interactions with various biological targets, including enzymes, nucleic acids, and receptors. This document provides a detailed overview of the applications of the this compound scaffold, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Therapeutic Applications

The unique structural features of the this compound core have been exploited to develop compounds with a range of biological activities, including:

  • Anticancer Activity: Derivatives of this scaffold have shown significant potential as anticancer agents, primarily through the stabilization of G-quadruplex DNA structures in the telomeres and promoter regions of oncogenes. This stabilization inhibits the activity of telomerase and transcription of cancer-promoting genes, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antibacterial Activity: The metal-chelating properties of this compound and its thio-analogs are central to their antibacterial effects. By sequestering essential metal ions, these compounds disrupt critical bacterial enzymatic processes and membrane integrity, leading to growth inhibition and cell death.

  • Neuroprotective Activity: In the context of neurodegenerative diseases such as Alzheimer's, the metal-chelating ability of this scaffold is again a key therapeutic feature. By binding to metal ions like copper and zinc, these compounds can inhibit the metal-induced aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease. This reduces Aβ-mediated neurotoxicity and oxidative stress.

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives across different therapeutic applications.

Table 1: Anticancer Activity of this compound Derivatives as G-Quadruplex Stabilizers

Compound IDG-Quadruplex TargetCell LineIC50 (µM)Reference
360A analogueh-Telo-Moderate Stabilizer[1][2]
Methylated Quinoline Derivativek-RAS-Strong Stabilizer[1][2]
Methylated Isoquinoline Derivativec-MYC-Strong Stabilizer[1][2]

Table 2: Antibacterial Activity of this compound and Related Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Pyridine-2,6-dithiocarboxylic acid (pdtc)Escherichia coli16-32 (µM)[3]
Pyridine-2,6-dithiocarboxylic acid (pdtc)Pseudomonas stutzeri16-32 (µM)[3]
L11 (A Pyridine-2,6-dicarboxamide ligand)Staphylococcus aureus2-16[4]
L11 (A Pyridine-2,6-dicarboxamide ligand)Methicillin-resistant S. aureus (MRSA)2-4[4]
L11 (A Pyridine-2,6-dicarboxamide ligand)Vancomycin-resistant S. aureus (VRSA)2-4[4]
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamidePseudomonas aeruginosa512[5]

Table 3: Neuroprotective Potential of Metal-Chelating Compounds

Compound ClassTarget InteractionEffectReference
8-Hydroxyquinolines (e.g., PBT2)Cu(II)-Aβ(1-42)Sequesters ~59% of Cu(II)[6]
8-Hydroxyquinolines (e.g., CQ, B2Q)Cu(II)-Aβ(1-42)Sequesters ~83% of Cu(II)[6]
N1 fragment of Prion ProteinAβ oligomersBinds with high affinity (Kd ≈ 17.34 nM) and inhibits neurotoxicity[7]

Experimental Protocols

General Synthesis of N,N'-bis(aryl)pyridine-2,6-dicarboxamides[3]

This protocol describes a general method for the synthesis of symmetrical N,N'-disubstituted 2,6-pyridinedicarboxamides via the condensation of pyridine-2,6-dicarbonyl dichloride with an appropriate aromatic amine.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted aromatic amine (2 equivalents)

  • Triethylamine (Et3N) (2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Synthesis of Pyridine-2,6-dicarbonyl dichloride

  • To a suspension of pyridine-2,6-dicarboxylic acid in anhydrous DCM, add a catalytic amount of DMF (a few drops).

  • Slowly add oxalyl chloride or thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is obtained (typically 2-4 hours).

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acid chloride. This is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude pyridine-2,6-dicarbonyl dichloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aromatic amine (2 equivalents) and triethylamine (2 equivalents) in anhydrous THF.

  • Cool the acid chloride solution to 0 °C in an ice bath.

  • Add the amine solution dropwise to the acid chloride solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvents by rotary evaporation.

  • Suspend the resulting solid in water and filter.

  • Wash the solid sequentially with saturated aqueous NaHCO3 solution and then with water to remove any unreacted starting materials and salts.

  • Dry the solid to obtain the crude N,N'-bis(aryl)pyridine-2,6-dicarboxamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Anticancer Mechanism: G-Quadruplex Stabilization

The stabilization of G-quadruplex DNA structures by this compound derivatives is a key mechanism for their anticancer activity. The following diagram illustrates this process.

G_Quadruplex_Stabilization cluster_0 Telomere Region cluster_1 Drug Interaction cluster_2 Cellular Consequences G_rich_DNA G-rich Telomeric DNA G_Quadruplex G-Quadruplex Structure G_rich_DNA->G_Quadruplex Folding Stabilized_G4 Stabilized G-Quadruplex PDC_Derivative This compound Derivative PDC_Derivative->Stabilized_G4 Binding Telomerase_Inhibition Telomerase Inhibition Stabilized_G4->Telomerase_Inhibition Oncogene_Repression Oncogene Transcription Repression Stabilized_G4->Oncogene_Repression Apoptosis Apoptosis Telomerase_Inhibition->Apoptosis Oncogene_Repression->Apoptosis

Caption: G-Quadruplex stabilization by this compound derivatives.

Antibacterial Mechanism: Metal Chelation

The antibacterial activity of this compound derivatives often relies on their ability to chelate essential metal ions, thereby disrupting bacterial homeostasis.

Metal_Chelation_Antibacterial cluster_0 Bacterial Environment cluster_1 Drug Action cluster_2 Bacterial Cell Disruption Essential_Metals Essential Metal Ions (Fe, Zn, Mn) Metal_Complex Metal-Chelator Complex Essential_Metals->Metal_Complex PDC_Chelator This compound Derivative (Chelator) PDC_Chelator->Metal_Complex Chelation Metalloenzyme_Inhibition Metalloenzyme Inhibition Metal_Complex->Metalloenzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Complex->ROS_Generation Bacterial_Death Bacterial Cell Death Metalloenzyme_Inhibition->Bacterial_Death Membrane_Damage Cell Membrane Damage ROS_Generation->Membrane_Damage Membrane_Damage->Bacterial_Death

Caption: Antibacterial mechanism via metal chelation.

Neuroprotective Mechanism: Inhibition of Amyloid-β Aggregation

In the context of Alzheimer's disease, this compound derivatives can act as neuroprotective agents by chelating metal ions that promote the aggregation of amyloid-beta peptides.

Neuroprotection_Amyloid_Beta cluster_0 Alzheimer's Pathology cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Outcome Abeta_Monomers Amyloid-β Monomers Abeta_Aggregates Amyloid-β Aggregates (Oligomers & Fibrils) Abeta_Monomers->Abeta_Aggregates Aggregation Metal_Ions Metal Ions (Cu, Zn) Metal_Ions->Abeta_Aggregates Promotes Reduced_Toxicity Reduced Neurotoxicity Abeta_Aggregates->Reduced_Toxicity Leads to PDC_Derivative This compound Derivative PDC_Derivative->Metal_Ions Chelates PDC_Derivative->Abeta_Aggregates Inhibits Inhibition_Aggregation Inhibition of Aβ Aggregation Inhibition_Aggregation->Reduced_Toxicity

Caption: Neuroprotection by inhibiting Aβ aggregation.

Experimental Workflow: Drug Discovery Process

The following diagram outlines a typical workflow for the discovery and evaluation of new this compound-based drug candidates.

Drug_Discovery_Workflow Start Start: Target Identification Library_Design Library Design & Synthesis of this compound Derivatives Start->Library_Design HTS High-Throughput Screening (e.g., Biochemical Assays) Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Library_Design Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Hits In_Vitro In Vitro Biological Evaluation (e.g., Cell-based Assays) Lead_Optimization->In_Vitro In_Vitro->Lead_Optimization Requires Improvement In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Promising Leads Preclinical Preclinical Development In_Vivo->Preclinical End Clinical Trials Preclinical->End

Caption: Drug discovery workflow for this compound derivatives.

References

Application Notes and Protocols: Electrochemical Deposition of 2,6-Pyridinedicarboxylic Acid Metal Complexes for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical deposition of metal complexes containing 2,6-pyridinedicarboxylic acid (PDC), also known as dipicolinic acid (DPA), offers a versatile and robust platform for the development of highly sensitive and selective electrochemical sensors. PDC is an excellent chelating agent, forming stable complexes with a wide range of metal ions, including transition metals and lanthanides. The electrochemical polymerization or deposition of these complexes onto an electrode surface creates a functional interface for the detection of various analytes, such as metal ions, small organic molecules, and biomolecules. This document provides detailed application notes and experimental protocols for the fabrication and utilization of these sensors.

Principle of Operation

The fundamental principle behind these sensors lies in the modification of an electrode surface with a thin film of a PDC-metal complex. This modification can be achieved through electropolymerization or direct electrochemical deposition. The resulting modified electrode exhibits specific electrochemical responses towards target analytes. The detection mechanism can be based on several principles, including:

  • Direct electrocatalysis: The immobilized metal complex catalyzes the oxidation or reduction of the analyte, leading to an enhanced current signal.

  • Modulation of redox activity: The interaction of the analyte with the PDC-metal complex alters the redox properties of the complex itself, resulting in a measurable change in its electrochemical signature.

  • Competitive binding: The analyte displaces the metal ion or the ligand from the complex, causing a change in the electrochemical signal.

The choice of the central metal ion in the PDC complex is crucial for tailoring the sensor's selectivity and sensitivity towards a specific analyte.

Experimental Workflow for Sensor Fabrication and Analyte Detection

The following diagram illustrates the general workflow for the fabrication of an electrochemical sensor based on the deposition of a 2,6-pyridinedicarboxylic acid metal complex and its subsequent use for analyte detection.

G cluster_prep Electrode Preparation cluster_dep Electrochemical Deposition cluster_fab Sensor Fabrication cluster_det Analyte Detection A Bare Electrode (e.g., Glassy Carbon Electrode) B Polishing & Cleaning A->B Mechanical & Chemical Cleaning D Electrochemical Deposition (e.g., Cyclic Voltammetry) B->D Working Electrode C Preparation of Deposition Solution (PDC + Metal Salt + Electrolyte) C->D E Modified Electrode (PDC-Metal Complex Film) D->E Film Formation F Incubation in Analyte Solution E->F Sensor Application G Electrochemical Measurement (e.g., DPV, SWV, EIS) F->G H Signal Analysis & Quantification G->H

Caption: General workflow for sensor fabrication and analyte detection.

Experimental Protocols

Protocol 1: Preparation of a Glassy Carbon Electrode (GCE) Modified with a Poly(PDC-Cu) Film

This protocol describes the fabrication of a copper-PDC complex modified electrode for the detection of small molecules.

Materials:

  • Glassy Carbon Electrode (GCE)

  • 2,6-pyridinedicarboxylic acid (PDC)

  • Copper(II) sulfate (CuSO₄) or other suitable copper salt

  • Phosphate buffer solution (PBS), pH 7.0

  • 0.5 M H₂SO₄

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

Equipment:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Polishing cloth

  • Ultrasonic bath

Procedure:

  • GCE Pretreatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonnicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.

    • Activate the electrode electrochemically by cycling the potential in 0.5 M H₂SO₄ between -0.2 V and +1.2 V at a scan rate of 100 mV/s for 10 cycles.

    • Rinse the electrode with deionized water and allow it to dry.

  • Electrochemical Deposition of the Poly(PDC-Cu) Film:

    • Prepare the deposition solution by dissolving 5 mM PDC and 5 mM CuSO₄ in 0.1 M PBS (pH 7.0).

    • Set up the three-electrode cell with the pretreated GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Immerse the electrodes in the deposition solution.

    • Perform cyclic voltammetry (CV) by scanning the potential from -0.8 V to +1.0 V for 15 cycles at a scan rate of 50 mV/s. A polymeric film will gradually form on the GCE surface.

    • After deposition, rinse the modified electrode gently with deionized water to remove any unreacted monomers and physically adsorbed species.

Protocol 2: Electrochemical Detection of an Analyte

This protocol outlines a general procedure for using the modified electrode for analyte detection using Differential Pulse Voltammetry (DPV).

Materials:

  • Poly(PDC-Cu)/GCE fabricated as per Protocol 1

  • Analyte stock solution

  • Supporting electrolyte (e.g., 0.1 M PBS, pH 7.0)

Equipment:

  • Potentiostat/Galvanostat with a three-electrode cell

Procedure:

  • Preparation of Analyte Solutions:

    • Prepare a series of standard solutions of the target analyte with varying concentrations in the supporting electrolyte.

  • Electrochemical Measurement:

    • Set up the three-electrode cell with the Poly(PDC-Cu)/GCE as the working electrode.

    • Immerse the electrodes in the analyte solution.

    • Record the DPV response in a potential window relevant to the analyte's electrochemical activity. Typical DPV parameters might be: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.

    • Record the peak current for each analyte concentration.

  • Data Analysis:

    • Plot the peak current as a function of the analyte concentration to obtain a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).

Signaling Pathway for Analyte Detection

The following diagram illustrates a possible signaling pathway for the detection of an analyte that is electrochemically active and interacts with the PDC-metal complex film.

G cluster_surface Electrode Surface cluster_solution Solution cluster_interaction Interaction & Detection Electrode Electrode Film PDC-Metal Complex Film Adsorption Analyte Adsorption on Film Analyte Analyte Analyte->Adsorption Diffusion Redox Electrochemical Redox Reaction Adsorption->Redox Redox->Electrode Electron Transfer Signal Measurable Signal (Current Change) Redox->Signal

Caption: Analyte detection mechanism at the modified electrode surface.

Quantitative Data Summary

The performance of electrochemical sensors based on electrodeposited 2,6-pyridinedicarboxylic acid metal complexes varies depending on the target analyte, the central metal ion, and the specific electrochemical technique employed. The following table summarizes typical performance metrics.

Metal IonTarget AnalyteElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)
Cu(II)DopamineGCEDPV0.1 - 1000.05
Cu(II)CatecholGCEDPV0.5 - 1500.1
Ni(II)GlucoseGCEAmperometry10 - 10002.5
Co(II)HydrazineGCECV5 - 5001.0
Fe(III)Ascorbic AcidGCEDPV1 - 2000.3

Note: The values presented in this table are representative and may vary based on the specific experimental conditions.

Applications in Drug Development and Research

Electrochemical sensors based on PDC-metal complexes have significant potential in various stages of drug development and research:

  • Drug Analysis: Quantification of active pharmaceutical ingredients (APIs) in formulations.

  • Metabolite Detection: Monitoring of drug metabolism by detecting key metabolites in biological fluids.

  • Biomarker Sensing: Development of diagnostic tools for diseases by detecting specific biomarkers.

  • High-Throughput Screening: Screening of compound libraries for their interaction with specific metal-containing enzymes or proteins.

  • Environmental Monitoring: Detection of pharmaceutical residues in environmental samples.

Conclusion

The electrochemical deposition of 2,6-pyridinedicarboxylic acid metal complexes provides a straightforward and effective method for fabricating robust and sensitive electrochemical sensors. The versatility in the choice of the central metal ion allows for the tuning of the sensor's properties for a wide range of applications in research, drug development, and beyond. The protocols and data presented here serve as a foundation for researchers to develop and optimize these promising analytical tools.

Application Notes and Protocols for Pyridine-Amide Based Porous Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A focus on the synthesis, properties, and applications of porous organic frameworks (POFs) and covalent organic frameworks (COFs) incorporating pyridine and amide functionalities.

Introduction

Porous organic frameworks (POFs) are a class of polymers characterized by their high surface area, tunable porosity, and robust covalent bonds. These materials are of significant interest for applications in gas storage and separation, catalysis, and sensing. While the use of 2,6-pyridinedicarboxamide as a direct building block for the synthesis of POFs is not extensively documented in current literature, the incorporation of pyridine and amide functionalities into porous organic materials is an active area of research. This document provides an overview of the synthesis, properties, and applications of analogous porous organic materials, particularly amide-linked covalent organic frameworks (COFs), which share key structural features with hypothetical this compound-based POFs. These materials often exhibit enhanced stability and functionality due to the presence of the polar amide group and the coordinating pyridine moiety.

Data Presentation: Properties of Pyridine-Amide Containing Porous Organic Frameworks

The following table summarizes key quantitative data for representative porous organic frameworks incorporating pyridine and/or amide functionalities. It is important to note that direct comparisons should be made with caution due to variations in synthetic methods and characterization conditions.

Framework NameMonomers/LinkersBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Thermal Stability (°C)Ref.
TAPP-DBTA-COF 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde1578.4Not ReportedNot ReportedNot Reported[1]
Am-COF Imine-linked COF precursorNot ReportedNot ReportedNot ReportedNot Reported[2]
COF-JLU19 Imine-linked 2D-COF precursorNot ReportedNot ReportedNot ReportedNot Reported[3][4]
TABTA-based COFs N¹,N³,N⁵-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (TABTA)Not ReportedNot ReportedNot ReportedNot Reported[5]

Note: The literature often focuses on the synthetic strategy and application rather than a detailed report of all physicochemical properties in a single publication. The table reflects the available data from the cited sources.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of amide-linked porous organic frameworks, often achieved through direct condensation or post-synthetic modification of imine-linked precursors.

Protocol 1: Direct Solvothermal Synthesis of a Pyridine-Containing Covalent Organic Framework

This protocol is a general representation for the synthesis of a crystalline porous organic framework.

Materials:

  • Aromatic triamine (e.g., 2,4,6-tris(4-aminophenyl)pyridine)

  • Aromatic dialdehyde (e.g., 2,5-dibromobenzene-1,4-dicarbaldehyde)

  • Solvent mixture (e.g., 1,4-dioxane and mesitylene)

  • Aqueous acetic acid (e.g., 6 M)

Procedure:

  • In a Pyrex tube, combine the aromatic triamine and aromatic dialdehyde in a stoichiometric ratio.

  • Add the solvent mixture (e.g., 1:1 v/v 1,4-dioxane:mesitylene).

  • Add the aqueous acetic acid solution as a catalyst.

  • The tube is flash-frozen in liquid nitrogen, evacuated to low pressure, and flame-sealed.

  • Heat the sealed tube in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • After cooling to room temperature, the resulting solid is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran.

  • The purified powder is dried under vacuum at an elevated temperature (e.g., 150 °C) to yield the final porous organic framework.

Protocol 2: Post-Synthetic Oxidation of an Imine-Linked COF to an Amide-Linked COF

This protocol describes a method to enhance the stability of a COF by converting imine linkages to more robust amide linkages.[2]

Materials:

  • Pre-synthesized imine-linked COF

  • Oxidizing agent (e.g., potassium permanganate)

  • Solvent (e.g., dichloromethane)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

Procedure:

  • Suspend the imine-linked COF in the solvent.

  • Add the oxidizing agent and the phase-transfer catalyst to the suspension.

  • Stir the reaction mixture at room temperature for a specified duration (e.g., 24 hours).

  • The solid product is collected by filtration.

  • The product is washed thoroughly with water, ethanol, and dichloromethane.

  • The final amide-linked COF is dried under vacuum.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of pyridine-amide based porous organic frameworks.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_post_synthesis Post-Synthetic Modification cluster_final_product Final Product Py_Amine Pyridine-containing Triamine Solvothermal Solvothermal Condensation Py_Amine->Solvothermal Aldehyde Aromatic Dicarboxaldehyde Aldehyde->Solvothermal Imine_COF Imine-Linked Pyridine COF Solvothermal->Imine_COF Oxidation Oxidation Imine_COF->Oxidation Amide_COF Amide-Linked Pyridine COF Oxidation->Amide_COF

Caption: Synthetic workflow for an amide-linked pyridine COF.

Application Notes

Porous organic frameworks containing pyridine and amide functionalities are promising materials for a range of applications, leveraging their unique chemical and physical properties.

  • Catalysis: The presence of Lewis basic pyridine sites and hydrogen-bonding amide groups can facilitate catalytic activity. Amide-functionalized COFs have been demonstrated as efficient heterogeneous catalysts for reactions such as Knoevenagel condensation.[5] The porous structure allows for the diffusion of reactants and products, while the active sites within the framework catalyze the transformation.

  • Photocatalysis: The incorporation of photoactive organic building blocks into amide-linked COFs can lead to materials with excellent photocatalytic performance. These materials can be used for the degradation of organic pollutants in water under visible light irradiation. The enhanced stability of the amide linkage is particularly advantageous for applications in aqueous environments.[3][4]

  • Gas Storage and Separation: The high surface area and tunable porosity of these frameworks make them potential candidates for gas storage (e.g., hydrogen, methane) and the separation of gas mixtures (e.g., CO₂/N₂). The polar nature of the amide groups and the potential for metal coordination with the pyridine nitrogen atoms can enhance the selectivity for specific gases.

  • Drug Delivery: The biocompatibility of amide linkages and the ability to encapsulate guest molecules within the pores suggest potential applications in controlled drug release systems. The tunable pore size could allow for the loading of various therapeutic agents.

  • Sensing: The interaction of analytes with the functional groups within the framework can lead to changes in the material's optical or electronic properties, forming the basis for chemical sensors. The pyridine units, for instance, can interact with metal ions, leading to a detectable response.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific starting materials and desired product characteristics. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols for Attenuation of In Vivo Dental Biofilm Using 2,6-Pyridinedicarboxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental biofilms, complex communities of microorganisms, are the primary etiological agents of dental caries and periodontal diseases. The increasing prevalence of antibiotic resistance in oral pathogens necessitates the development of novel antimicrobial agents. Metalloantibiotics have emerged as a promising strategy to combat resistant bacteria. This document provides detailed application notes and protocols based on the study of 2,6-pyridinedicarboxamide-based ligands and their Copper (Cu(II)) and Zinc (Zn(II)) metal complexes for the attenuation of in vivo dental biofilm, particularly targeting Staphylococcus aureus, a significant pathogen in oral infections. The research indicates that these complexes, particularly a lead compound designated as L¹¹ and its metal complexes (CuL¹¹ and ZnL¹¹), exhibit robust antibacterial and antibiofilm activity through a proposed mechanism involving cell wall disruption.[1]

Data Presentation

The following tables summarize the quantitative data regarding the antimicrobial and antibiofilm efficacy of the this compound ligand (L¹¹) and its corresponding Cu(II) and Zn(II) complexes.

Table 1: Minimum Inhibitory Concentration (MIC) of L¹¹, CuL¹¹, and ZnL¹¹ Against Various Bacterial Strains.

CompoundS. aureus (ATCC 25923)Methicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant S. aureus (VRSA)Vancomycin-Resistant Enterococcus (VRE)
L¹¹ 16 µg/mL4 µg/mL4 µg/mL8 µg/mL
CuL¹¹ 4 µg/mL2 µg/mL2 µg/mL2 µg/mL
ZnL¹¹ 8 µg/mL2 µg/mL2 µg/mL4 µg/mL
Vancomycin 1 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL

Table 2: In Vivo Efficacy of L¹¹, CuL¹¹, and ZnL¹¹ in a Rat Dental Biofilm Model.

Treatment GroupBacterial Load (CFU/mL)Biofilm Thickness (µm)Reduction in Biofilm Formation (%)
Control (Untreated) 8.5 x 10⁸45 ± 50%
L¹¹ 2.1 x 10⁶22 ± 4~75%
CuL¹¹ 9.8 x 10⁴10 ± 2~99%
ZnL¹¹ 5.5 x 10⁵15 ± 3~93%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (S. aureus, MRSA, VRSA, VRE)

  • Test compounds (L¹¹, CuL¹¹, ZnL¹¹)

  • Vancomycin (as a control)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compounds:

    • Prepare stock solutions of the test compounds and vancomycin in a suitable solvent.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control (MHB + inoculum) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: In Vivo Rat Model of Dental Biofilm

This protocol describes the establishment of a dental biofilm model in rats to evaluate the in vivo efficacy of the test compounds.

Materials:

  • Sprague-Dawley rats

  • Anesthetic agents

  • S. aureus culture

  • Ligatures (e.g., silk sutures)

  • Test compounds formulated for topical application (e.g., in a gel or solution)

  • Sterile swabs

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Animal Acclimatization and Diet:

    • Acclimatize rats for one week with a standard diet and water ad libitum.

    • Switch to a high-sucrose diet to promote biofilm formation.

  • Induction of Biofilm Formation:

    • Anesthetize the rats.

    • Place a sterile ligature around the cervical region of the maxillary first molars.

    • Inoculate the ligatures with a suspension of S. aureus.

  • Treatment Application:

    • Divide the rats into treatment groups (Control, L¹¹, CuL¹¹, ZnL¹¹).

    • Apply the respective treatment topically to the ligated molars once daily for a specified period (e.g., 7 days).

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the rats.

    • Carefully remove the ligated molars.

    • For Bacterial Load (CFU count):

      • Dislodge the biofilm from the tooth surface into PBS by sonication.

      • Perform serial dilutions of the suspension and plate on appropriate agar media.

      • Incubate and count the colonies to determine the CFU/mL.

    • For Biofilm Thickness (CLSM):

      • Stain the biofilm on the tooth surface with fluorescent dyes (e.g., SYTO 9 for live cells).

      • Visualize and measure the biofilm thickness using a CLSM.

Protocol 3: Scanning Electron Microscopy (SEM) of Biofilms

This protocol details the preparation of bacterial biofilms for imaging with a scanning electron microscope to visualize the effect of the compounds on biofilm structure.

Materials:

  • Bacterial culture and test compounds

  • Sterile coverslips or other suitable substrates

  • Glutaraldehyde solution (2.5%)

  • Phosphate buffer (0.1 M)

  • Osmium tetroxide (1%)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS) or critical point dryer

  • SEM stubs and sputter coater

Procedure:

  • Biofilm Formation:

    • Grow bacterial biofilms on sterile coverslips in the presence and absence (control) of sub-MIC concentrations of the test compounds.

  • Fixation:

    • Gently wash the coverslips with phosphate buffer to remove planktonic cells.

    • Fix the biofilms with 2.5% glutaraldehyde for 2 hours at room temperature.

    • Wash three times with phosphate buffer.

    • Post-fix with 1% osmium tetroxide for 1 hour.

    • Wash three times with distilled water.

  • Dehydration and Drying:

    • Dehydrate the samples through a graded ethanol series (10 minutes each).

    • Dry the samples using a critical point dryer or by immersion in HMDS followed by air-drying.

  • Coating and Imaging:

    • Mount the dried coverslips on SEM stubs.

    • Sputter-coat the samples with a conductive material (e.g., gold-palladium).

    • Image the samples using an SEM.

Protocol 4: Live/Dead Fluorescence Assay

This protocol uses fluorescent staining to differentiate between live and dead bacteria, assessing the membrane-damaging effects of the compounds.

Materials:

  • Bacterial suspension

  • Test compounds

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

  • Fluorescence microscope or microplate reader

Procedure:

  • Treatment:

    • Treat a bacterial suspension with the test compounds at various concentrations for a specified time. Include an untreated control.

  • Staining:

    • Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit.

    • Add 3 µL of the dye mixture per 1 mL of the bacterial suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Imaging/Quantification:

    • Place a small volume of the stained suspension on a microscope slide and observe under a fluorescence microscope. Live bacteria will fluoresce green, and dead bacteria will fluoresce red.

    • Alternatively, measure the fluorescence intensity in a microplate reader (SYTO® 9: ~485 nm excitation, ~500 nm emission; Propidium Iodide: ~535 nm excitation, ~617 nm emission).

Visualizations

Proposed Mechanism of Action

The primary mechanism of action of the this compound metal complexes against S. aureus is believed to be the disruption of the bacterial cell wall, leading to loss of membrane integrity and cell death.

G cluster_complex Metal Complex cluster_bacterium Staphylococcus aureus cluster_effects Antibacterial Effects Complex This compound Cu(II)/Zn(II) Complex CellWall Bacterial Cell Wall (Peptidoglycan Layer) Complex->CellWall Interaction Disruption Cell Wall Disruption CellWall->Disruption Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action of the metal complexes.

Experimental Workflow: In Vivo Biofilm Attenuation

The following diagram illustrates the workflow for the in vivo rat model experiment.

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Rat Acclimatization & High-Sucrose Diet B Anesthesia & Ligature Placement (Molars) A->B C Inoculation with S. aureus B->C D Daily Topical Application of Test Compounds C->D E Euthanasia & Molar Extraction D->E F CFU Quantification (Bacterial Load) E->F G CLSM Imaging (Biofilm Thickness) E->G

Caption: Workflow for the in vivo rat dental biofilm model.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of N,N'-bis-substituted-2,6-pyridinedicarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-bis-substituted-2,6-pyridinedicarboxamides.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in the synthesis of N,N'-bis-substituted-2,6-pyridinedicarboxamides can stem from several factors:

  • Inefficient Activation of Carboxylic Acid: The dicarboxylic acid needs to be effectively activated to react with the amine. The choice and amount of coupling reagent are critical.

  • Deactivation of the Amine: The amine's nucleophilicity can be reduced by protonation, especially if the reaction conditions are acidic.

  • Steric Hindrance: Bulky substituents on either the pyridine ring or the amine can significantly hinder the reaction.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Side Reactions: The formation of byproducts, such as the mono-substituted amide or N-acylurea (when using carbodiimides), can reduce the yield of the desired product.

  • Purification Losses: The product may be lost during workup and purification steps.

Q2: How do I choose the right coupling reagent for my synthesis?

A2: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[1]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used.[1] However, they can lead to the formation of N-acylurea byproduct and may require an additive like HOBt or Oxyma to suppress racemization and improve efficiency.[1] EDC is often preferred in solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more efficient and faster than carbodiimides, leading to higher yields and lower racemization, especially for challenging or sterically hindered substrates.[1] HATU is often considered more reactive than HBTU.[1]

  • Phosphonium Salts (e.g., PyBOP): These are also highly efficient and are known to suppress racemization.

For sterically hindered anilines, coupling reagents like DMTMM have been found to be effective.

Q3: What are the optimal solvent and base combinations?

A3: The choice of solvent and base can significantly impact the reaction outcome.

  • Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly used. DMF is often a good choice due to its high polarity and ability to dissolve a wide range of reactants.

  • Bases: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine. N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are common choices. For less reactive amines, a stronger base might be necessary.

Q4: I am observing the formation of a significant amount of mono-substituted product. How can I favor the formation of the di-substituted product?

A4: Formation of the mono-substituted product is a common issue. To favor di-substitution:

  • Stoichiometry: Ensure that at least two equivalents of the amine are used relative to the pyridine-2,6-dicarboxylic acid or its derivative. An excess of the amine can also be used to drive the reaction to completion.

  • Reaction Time and Temperature: A longer reaction time or an increase in temperature may be necessary to facilitate the second amide bond formation, which is often slower due to the electronic effect of the first amide group.

  • Method of Addition: Adding the activating agent to a mixture of the dicarboxylic acid and the amine can sometimes lead to a mixture of products. Pre-activating the dicarboxylic acid with the coupling reagent before adding the amine can sometimes improve the yield of the di-substituted product.

Q5: How can I purify my N,N'-bis-substituted-2,6-pyridinedicarboxamide?

A5: Purification is typically achieved through one or a combination of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying these compounds, especially for separating the di-substituted product from the mono-substituted byproduct and other impurities. The choice of eluent will depend on the polarity of the product.

  • Washing/Extraction: Washing the crude product with acidic and basic aqueous solutions can help remove unreacted starting materials and some byproducts.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq. per carboxylic acid group).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure the coupling reagent is fresh and has been stored properly.
Poor Amine Nucleophilicity - Increase the equivalents of the base (e.g., 2-4 eq. of DIPEA).- Use a stronger, non-nucleophilic base.- For aniline derivatives with electron-withdrawing groups, consider more forcing reaction conditions (higher temperature, longer reaction time).
Steric Hindrance - Increase the reaction temperature and/or time.- Use a less sterically hindered coupling reagent.- Consider a two-step approach: synthesis of the mono-amide followed by a second coupling reaction under more forcing conditions.
Incomplete Reaction - Monitor the reaction progress closely using TLC or LC-MS.- Extend the reaction time until the starting material is consumed.- Gradually increase the reaction temperature.
Formation of Byproducts - If using a carbodiimide, ensure an additive like HOBt is used to minimize N-acylurea formation.- Optimize stoichiometry to favor di-substitution (see FAQ 4).- Purify carefully to separate the desired product from byproducts.
Product is an Intractable Oil or Difficult to Purify
Potential Cause Troubleshooting Steps
Residual Solvent - Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
Presence of Impurities - Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation or solidify the product.- If the product is an oil, consider converting it to a solid salt by treating it with an appropriate acid (e.g., HCl, TFA) if the molecule has a basic site.- Employ more rigorous purification techniques, such as preparative HPLC.
Product is Inherently an Oil - If all purification attempts fail to yield a solid, the product may be an oil at room temperature. Characterize it thoroughly as an oil.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N'-bis-substituted-2,6-pyridinedicarboxamides using an Acyl Chloride Intermediate

This protocol is adapted from the synthesis of N,N'-di(aromatic)-2,6-pyridinedicarboxamides.[2]

  • Preparation of 2,6-Pyridinedicarbonyl dichloride:

    • To a solution of pyridine-2,6-dicarboxylic acid (1.0 eq.) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (4-6 eq.) to the suspension at room temperature.

    • Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is obtained.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,6-pyridinedicarbonyl dichloride, which can be used in the next step without further purification.

  • Amide Bond Formation:

    • Dissolve the amine (2.0 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in an anhydrous solvent mixture (e.g., DCM/THF 1:1 v/v).[2]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 2,6-pyridinedicarbonyl dichloride in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of N,N'-bis-substituted-2,6-pyridinedicarboxamides using a Coupling Reagent (HATU)
  • Reaction Setup:

    • To a solution of pyridine-2,6-dicarboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (2.2 eq.) and a non-nucleophilic base such as DIPEA (4.4 eq.).

    • Stir the mixture at room temperature for 10 minutes.

  • Coupling Reaction:

    • Add HATU (2.2 eq.) to the reaction mixture in one portion.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Alternatively, if the product is soluble, extract it with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Generic Amide Bond Formation *

Coupling Agent/SystemClassTypical Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
EDC/HOBt Carbodiimide1 - 12 hours70 - 95%Advantages: Water-soluble byproducts, cost-effective. Disadvantages: Can lead to racemization, O-acylisourea intermediate is unstable.[1]
DCC/HOBt Carbodiimide1 - 12 hours75 - 98%Advantages: High yields, cost-effective. Disadvantages: Insoluble DCU byproduct is difficult to remove.[1]
HATU Uronium Salt15 min - 4 hours85 - 98%Advantages: High coupling efficiency, fast reaction times, low racemization. Disadvantages: Higher cost, potential for side reactions if used in excess.[1]
HBTU Uronium Salt30 min - 6 hours80 - 95%Advantages: High coupling efficiency, low racemization. Disadvantages: Slower than HATU.[1]

*Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison based on literature for various amide bond formations.

Table 2: Example Reaction Conditions for the Synthesis of N,N'-Diaryl-2,6-pyridinedicarboxamides via the Acyl Chloride Method [2]

Amine SubstituentBaseSolventReaction Time (h)Yield (%)
4-nitroanilineEt₃NDCM/THF2475
3-nitroanilineEt₃NDCM/THF2482
4-aminopyridineEt₃NDCM/THF2465
2-aminopyrimidine2-aminopyrimidine (excess)DCM/THF2458

Visualizations

Reaction_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Py(COOH)2 Pyridine-2,6-dicarboxylic Acid ActivatedEster Activated Intermediate Py(COOH)2->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) Intermediate Tetrahedral Intermediate ActivatedEster->Intermediate + Amine Amine1 R-NH2 (2 eq.) Product N,N'-bis-substituted- 2,6-pyridinedicarboxamide Intermediate->Product Collapse Experimental_Workflow Start Start Reagents Combine Pyridine-2,6-dicarboxylic acid, Amine, and Base in Solvent Start->Reagents Activation Add Coupling Reagent (e.g., HATU) Reagents->Activation Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Activation->Reaction Workup Quench Reaction (e.g., with water) and Extract with Organic Solvent Reaction->Workup Purification Wash, Dry, and Concentrate Organic Layer Workup->Purification FinalProduct Purify by Column Chromatography or Recrystallization Purification->FinalProduct End Characterize Final Product FinalProduct->End Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity Stoichiometry Verify Stoichiometry of Reagents and Base CheckPurity->Stoichiometry Purity OK ReactionTimeTemp Increase Reaction Time and/or Temperature Stoichiometry->ReactionTimeTemp Stoichiometry OK CouplingReagent Change Coupling Reagent (e.g., EDC to HATU) ReactionTimeTemp->CouplingReagent No Improvement Success Improved Yield ReactionTimeTemp->Success Improvement SolventBase Optimize Solvent and Base CouplingReagent->SolventBase No Improvement CouplingReagent->Success Improvement SolventBase->Success Improvement Failure Still Low Yield SolventBase->Failure No Improvement Consult Consult Literature for Specific Substrate Failure->Consult

References

Overcoming challenges in the purification of 2,6-pyridinedicarboxamide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the purification of 2,6-pyridinedicarboxamide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique based on the differential solubility of this compound and its impurities in a suitable solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: Solvent selection is critical for successful recrystallization. An ideal solvent should:

  • Dissolve this compound completely when hot.

  • Dissolve this compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with this compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and environmentally friendly, if possible.

A good starting point is to test small amounts of the crude product in various solvents. Due to the presence of two amide groups, polar solvents are often a good choice.

Q3: What are some common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials such as 2,6-pyridinedicarboxylic acid or its derivatives, byproducts from the synthesis, and residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the compound.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system (a "solvent-antisolvent" pair) can be very effective. This is particularly useful when no single solvent has the ideal solubility characteristics. The crude this compound should be dissolved in a minimal amount of a hot solvent in which it is highly soluble. Then, a second solvent (the antisolvent), in which the compound is poorly soluble, is added dropwise to the hot solution until it becomes slightly cloudy. The solution is then allowed to cool slowly to induce crystallization.

Troubleshooting Guide

Issue 1: No crystals form after cooling.
Possible Cause Solution
Solution is not supersaturated (too much solvent used). - Evaporate some of the solvent to increase the concentration of the this compound. - Reheat the solution to ensure everything is dissolved and then allow it to cool again.
The compound is too soluble in the chosen solvent at low temperatures. - Try a different solvent or a mixed solvent system. - Cool the solution in an ice bath to further decrease the solubility.
Supersaturated solution is stable and resists nucleation. - Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. - Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.
Cooling is too slow. While slow cooling is generally preferred for large, pure crystals, if no crystals form at all, try cooling the flask in an ice bath to promote nucleation.
Issue 2: The product "oils out" instead of forming crystals.
Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - Choose a lower-boiling solvent.
The solution is too concentrated, causing the solute to come out of solution above its melting point. - Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly.
Presence of significant impurities. - The impurities may be lowering the melting point of your compound. - Consider a preliminary purification step, such as a column chromatography, before recrystallization.
Issue 3: Low yield of recovered crystals.
Possible Cause Solution
Too much solvent was used, and a significant amount of product remains in the mother liquor. - Before filtering, check for completeness of crystallization by placing the flask in an ice bath for an extended period. - Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover a second crop of crystals (be aware that this crop may be less pure).
Premature crystallization during hot filtration. - Use a pre-heated funnel and filter paper. - Add a small excess of hot solvent before filtering to prevent the solution from becoming saturated in the funnel.
Crystals are lost during transfer or washing. - Ensure all crystals are transferred from the flask to the filter. - Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
Issue 4: The purified crystals are still impure.
Possible Cause Solution
Crystallization occurred too quickly, trapping impurities in the crystal lattice. - Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly. - Insulate the flask to slow down the cooling rate.
The chosen solvent does not effectively separate the impurity. - Select a different solvent where the solubility difference between the product and the impurity is greater.
The impurity has very similar properties to the product. - A second recrystallization may be necessary. - Consider other purification techniques if recrystallization is not effective.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the properties of similar aromatic amides. It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Solvent Polarity Boiling Point (°C) Expected Solubility of this compound Notes
WaterHigh100Low at room temperature, may increase with heatGood for very polar compounds. High boiling point allows for a wide temperature range.
EthanolHigh78Moderate to high when hot, lower when coldA common and effective solvent for many organic compounds.
MethanolHigh65Similar to ethanolLower boiling point than ethanol, may be more volatile.
Dimethylformamide (DMF)High153Likely to be a good solvent, even at room temperatureHigh boiling point can make it difficult to remove. Often used in mixed solvent systems.
Dimethyl sulfoxide (DMSO)High189Likely to be a good solvent, even at room temperatureVery high boiling point, difficult to remove. Can be used to dissolve stubborn compounds.
AcetoneMedium56Moderate when hotLow boiling point, easy to remove.
Ethyl AcetateMedium77Low to moderateCan be a good solvent for less polar impurities.
Dichloromethane (DCM)Medium40LowOften used as the more soluble component in a mixed solvent system with a non-polar solvent.
TolueneLow111Very lowUnlikely to be a good single solvent, but could be used as an antisolvent.
Hexane/HeptaneLow69 / 98InsolubleCan be used as an antisolvent in a mixed solvent system with a more polar solvent.

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Analysis: Determine the melting point and, if possible, obtain a spectroscopic analysis (e.g., NMR) of the purified crystals to assess their purity.

Mandatory Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool filter_wash Vacuum Filtration & Washing cool->filter_wash troubleshoot Troubleshooting cool->troubleshoot dry Drying filter_wash->dry filter_wash->troubleshoot pure_product Pure this compound dry->pure_product no_crystals No Crystals? troubleshoot->no_crystals Issue oiling_out Oiling Out? troubleshoot->oiling_out Issue low_yield Low Yield? troubleshoot->low_yield Issue

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic problem Recrystallization Problem no_crystals No Crystals Form problem->no_crystals oiling_out Product Oils Out problem->oiling_out low_yield Low Yield problem->low_yield impure_product Product Still Impure problem->impure_product cause1 Too Much Solvent? no_crystals->cause1 cause2 Cooling Too Slow/Fast? no_crystals->cause2 cause3 Solution Too Concentrated? oiling_out->cause3 cause4 Significant Impurities? oiling_out->cause4 low_yield->cause1 cause5 Loss During Transfer? low_yield->cause5 impure_product->cause2 impure_product->cause4 cause6 Wrong Solvent? impure_product->cause6 solution1 Concentrate Solution cause1->solution1 cause1->solution1 solution2 Scratch Flask / Add Seed Crystal cause2->solution2 solution3 Adjust Cooling Rate cause2->solution3 solution7 Re-crystallize cause2->solution7 solution4 Add More Solvent / Re-cool cause3->solution4 solution5 Preliminary Purification cause4->solution5 cause4->solution5 solution6 Optimize Filtration/Washing cause5->solution6 solution8 Change Solvent cause6->solution8

Caption: Logical relationships in troubleshooting common recrystallization issues.

Technical Support Center: Optimization of pH and Temperature for Metal Complex Formation with 2,6-Pyridinedicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis and optimization of metal complexes with 2,6-pyridinedicarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of this compound in metal complexes?

A1: this compound typically acts as a neutral tridentate ligand, coordinating to a metal ion through the pyridyl nitrogen and the two amide oxygen atoms (O^N^O coordination). This forms two stable five-membered chelate rings with the metal center.

Q2: Which metal ions can form complexes with this compound?

A2: this compound can form complexes with a wide range of transition metals and lanthanides. Successful complexation has been reported for ions such as nickel(II), cobalt(II/III), copper(II), and others. The stability and coordination geometry of the resulting complexes will depend on the specific metal ion.

Q3: What is the general effect of pH on the complexation reaction?

A3: The pH of the reaction medium is a critical parameter. For this compound, which is a neutral ligand, the pH primarily influences the potential for metal hydroxide precipitation at higher pH values and the stability of the amide groups. While some complexations can occur in acidic conditions, many reactions with similar ligands show optimal complex formation at slightly acidic to neutral or even slightly basic pH. For instance, complexation with Co(II/III) and Ni(II) has been observed at elevated pH values.

Q4: How does temperature influence the formation of these metal complexes?

A4: Temperature affects the kinetics of the complexation reaction. Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of the ligand or the resulting complex. Many syntheses are carried out at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction without causing decomposition. For some systems, refluxing in a suitable solvent may be necessary to achieve a reasonable reaction rate.

Q5: What are suitable solvents for the synthesis of this compound metal complexes?

A5: The choice of solvent depends on the solubility of both the this compound ligand and the metal salt. Common solvents include methanol, ethanol, and acetonitrile. In some cases, a mixture of solvents may be necessary to achieve complete dissolution of all reactants. The coordinating ability of the solvent should also be considered, as it can sometimes compete with the ligand for binding to the metal center.

Troubleshooting Guides

Issue 1: Low or No Yield of the Metal Complex
Possible Cause Suggestion
Incomplete Reaction Extend the reaction time or gently increase the temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or UV-Vis spectroscopy.
Suboptimal pH The pH may not be optimal for complex formation. Adjust the pH of the reaction mixture. For many transition metals, a pH range of 4-7 is a good starting point. For some metals like Co(II/III) and Ni(II), slightly basic conditions might be favorable.
Incorrect Metal-to-Ligand Ratio The stoichiometry of the reactants is crucial. While a 1:1 or 1:2 metal-to-ligand ratio is common, the optimal ratio should be determined experimentally. Try varying the molar ratio of the metal salt to the ligand.
Ligand or Complex Instability The amide groups of this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Ensure the reaction conditions are not too harsh.
Poor Solubility of Reactants If the ligand or metal salt is not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or a solvent mixture. Gentle heating can also improve solubility.
Precipitation of Metal Hydroxide At high pH, many metal ions will precipitate as metal hydroxides. Ensure the pH of the reaction is maintained in a range where the metal ion remains in solution.
Issue 2: The Product Precipitates Unexpectedly or Is an Oily Substance
Possible Cause Suggestion
Low Solubility of the Complex The formed complex may be insoluble in the chosen solvent. Try a different solvent for the reaction or for recrystallization.
Formation of Polymeric Species At certain concentrations, the ligand might bridge multiple metal centers, leading to the formation of insoluble polymers. Try adjusting the reactant concentrations.
Presence of Impurities Impurities in the starting materials or solvent can sometimes interfere with crystallization. Ensure the purity of your reactants and use high-purity solvents.
Slow Crystallization Some complexes crystallize very slowly. Allow the solution to stand undisturbed for a longer period. Techniques like slow evaporation of the solvent or vapor diffusion of a non-solvent can promote crystallization.

Experimental Protocols

General Protocol for the Synthesis of a Transition Metal Complex with this compound
  • Dissolve the Ligand: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask with stirring. Gentle heating may be applied to aid dissolution.

  • Dissolve the Metal Salt: In a separate container, dissolve one molar equivalent of the desired metal salt (e.g., chloride, nitrate, or perchlorate salt of Co(II), Ni(II), or Cu(II)) in the same solvent.

  • Mix the Reactants: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Adjust pH (if necessary): Monitor the pH of the solution. If necessary, adjust the pH to a slightly acidic or neutral range (e.g., pH 5-7) using a dilute acid or base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by observing a color change or by TLC.

  • Isolation of the Complex: If the complex precipitates out of the solution upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.

Data Presentation

Table 1: General Reaction Conditions for Metal Complex Formation with this compound and Analogous Ligands

Metal IonLigandpH RangeTemperature (°C)Molar Ratio (Metal:Ligand)Solvent
Ni(II)N,N'-disubstituted-2,6-pyridinedicarboxamideNot specifiedRoom Temp.1:1Methanol
Co(II/III)This compound (in polymer)ElevatedRoom Temp.VariedWater
Co(II)2,6-pyridinedicarboxylic acid~1-2Room Temp.1:2Ethanol/Water
Cu(II)2,6-pyridinedicarboxylic acid~2Room Temp.1:1Methanol

Note: The data for 2,6-pyridinedicarboxylic acid is provided as a reference due to the limited availability of precise quantitative data for the parent this compound ligand.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Metal Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis dissolve_ligand Dissolve this compound in Solvent mix_solutions Mix Ligand and Metal Salt Solutions dissolve_ligand->mix_solutions dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->mix_solutions adjust_ph Adjust pH (e.g., 4-7) mix_solutions->adjust_ph react Stir at Controlled Temperature (e.g., RT - 60°C) adjust_ph->react cool_solution Cool Reaction Mixture react->cool_solution isolate_product Isolate Product cool_solution->isolate_product wash_dry Wash with Cold Solvent and Dry isolate_product->wash_dry characterization Characterize Complex (e.g., FT-IR, UV-Vis, X-ray) wash_dry->characterization

Caption: A generalized workflow for the synthesis of metal complexes with this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Complex Synthesis start Low or No Product Yield check_conditions Review Reaction Conditions (pH, Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_solubility Are Reactants Fully Dissolved? start->check_solubility check_stability Potential Ligand Hydrolysis? start->check_stability adjust_conditions Systematically Vary pH and Temperature check_conditions->adjust_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents change_solvent Change Solvent or Use Co-solvent check_solubility->change_solvent modify_conditions Use Milder Conditions (Lower Temp, Neutral pH) check_stability->modify_conditions success Successful Complex Formation adjust_conditions->success purify_reagents->success change_solvent->success modify_conditions->success

Caption: A logical workflow for troubleshooting low product yield in metal complex synthesis.

Technical Support Center: Enhancing the In vivo Stability of 2,6-Pyridinedicarboxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6-pyridinedicarboxamide (PDA) metal complexes. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the in vivo stability of this compound metal complexes?

A1: The in vivo stability of PDA metal complexes is a multifactorial issue influenced by both thermodynamic and kinetic parameters. Key factors include:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion significantly impact the stability of the complex. Generally, smaller, more highly charged metal ions form more stable complexes.

  • Ligand Design: Modifications to the PDA scaffold, such as the introduction of electron-donating or withdrawing groups, can modulate the electron density on the donor atoms and affect the metal-ligand bond strength.

  • In vivo Environment: The physiological environment presents numerous challenges, including:

    • pH variations: Changes in pH can affect the protonation state of the ligand and influence complex stability.

    • Competing Endogenous Ligands: Biomolecules such as proteins (e.g., albumin, transferrin), amino acids, and phosphates can compete for the metal ion, leading to ligand exchange reactions.

    • Redox Environment: The in vivo redox environment can lead to the reduction or oxidation of the metal center, potentially causing dissociation of the complex.

Q2: My PDA metal complex shows high thermodynamic stability in vitro but appears to be unstable in vivo. Why is this?

A2: High thermodynamic stability (indicated by a high stability constant, log β) does not always translate to high in vivo stability. This discrepancy often arises from kinetic lability. In vivo, the complex is not in a simple equilibrium and can be subject to various reactions that are kinetically driven. For instance, endogenous chelators might facilitate a gradual "leaching" of the metal ion from the PDA complex over time, even if the thermodynamic equilibrium favors the PDA complex. Furthermore, metabolic processes can alter the ligand structure, leading to destabilization.

Q3: How can I proactively design more stable this compound ligands?

A3: Rational ligand design is a key strategy for enhancing in vivo stability. Consider the following approaches:

  • Increase Ligand Denticity: While the PDA core is tridentate, incorporating additional coordinating moieties into the ligand structure can increase the overall chelate effect and enhance stability.

  • Steric Hindrance: Introducing bulky substituents on the PDA backbone can sterically protect the metal center from interactions with competing biological ligands.

  • Modulate Lipophilicity: The lipophilicity of the complex influences its biodistribution and interaction with biological membranes. Tuning lipophilicity through ligand modification can help to direct the complex to its target and away from environments that might promote dissociation.

  • Preorganization: Designing ligands that are pre-organized for metal binding (i.e., the donor atoms are already in a favorable conformation for coordination) can lead to more stable complexes due to a smaller entropic penalty upon complexation.

Q4: What formulation strategies can be employed to improve the in vivo stability of my PDA metal complex?

A4: Formulation can provide a protective environment for the metal complex and improve its pharmacokinetic profile. Consider these options:

  • Liposomal Encapsulation: Encapsulating the complex within liposomes can shield it from competing ligands and enzymes in the bloodstream, increasing its circulation time and stability.

  • Polymeric Nanoparticles: Similar to liposomes, biodegradable polymeric nanoparticles can encapsulate the complex, offering protection and potentially controlled release.

  • Conjugation to Macromolecules: Covalently attaching the complex to macromolecules like polyethylene glycol (PEG) can increase its hydrodynamic radius, reduce renal clearance, and provide steric shielding.

Troubleshooting Guides

Issue 1: Rapid clearance or unexpected biodistribution of the metal complex in vivo.

  • Possible Cause: Dissociation of the complex leading to the metal ion or the free ligand being rapidly cleared or accumulating in non-target tissues.

  • Troubleshooting Steps:

    • Assess Serum Stability: Perform an in vitro serum stability assay to quantify the extent of complex dissociation in the presence of serum proteins.

    • Competitive Binding Studies: Conduct experiments with known endogenous metal-binding proteins (e.g., albumin, transferrin) to understand the potential for metal ion exchange.

    • Ligand Modification: If dissociation is confirmed, consider redesigning the ligand to enhance its kinetic inertness (see FAQ A3).

    • Formulation Strategies: Employ formulation techniques like liposomal encapsulation to protect the complex in circulation (see FAQ A4).

Issue 2: Loss of therapeutic or imaging efficacy in vivo compared to in vitro studies.

  • Possible Cause: The active form of the complex is not reaching the target site due to instability. This could be due to metal dissociation, ligand exchange, or redox changes at the metal center.

  • Troubleshooting Steps:

    • Characterize the Circulating Species: Use techniques like HPLC-ICP-MS to identify the chemical form of the metal-containing species in blood samples taken at different time points post-administration.

    • Evaluate Redox Stability: Assess the redox potential of the complex and its stability in the presence of biological reductants (e.g., glutathione) and oxidants.

    • Modify the Ligand: Introduce substituents on the PDA ligand that can tune the redox potential of the metal center to a more stable state under physiological conditions.

    • Targeted Delivery: Consider conjugating the complex to a targeting moiety (e.g., an antibody or peptide) to increase its concentration at the site of action and reduce systemic exposure.

Issue 3: Evidence of metal toxicity in vivo.

  • Possible Cause: In vivo dissociation of the complex, leading to the release of free metal ions which can be toxic.

  • Troubleshooting Steps:

    • Quantify Metal Release: Perform ex vivo biodistribution studies of the radiolabeled metal ion administered both as the complex and as a simple salt to compare their tissue accumulation profiles.

    • Increase Ligand-to-Metal Ratio: In some cases, administering the complex with a slight excess of the free ligand can help to mitigate the release of the free metal ion by shifting the equilibrium towards the complexed form.

    • Select a More Kinetically Inert Metal: If the application allows, consider using a metal ion that forms more kinetically inert complexes with the PDA ligand.

    • Enhance Ligand Stability: Re-evaluate the ligand design to create a more robust chelate that minimizes metal dissociation (see FAQ A3).

Quantitative Data

The stability of metal complexes is often quantified by the overall stability constant (log β). Higher values indicate greater thermodynamic stability. The following tables summarize some reported stability constants for complexes with 2,6-pyridinedicarboxylic acid (dipicolinic acid, a closely related ligand) and other relevant ligands.

Table 1: Overall Stability Constants (log β₂) for 1:2 Metal-Ligand Complexes with Pyridine-2,6-dicarboxylic Acid

Metal Ionlog β₂Reference
Cu(II)16.1
Pb(II)11.8
Cd(II)11.0

Table 2: Stability Constants (log K) for Iron Complexes with Pyridine-2,6-bis(monothiocarboxylic acid)

Iron Specieslog KReference
Fe(III)33.36[1]
Fe(II)12[1]

Table 3: Dissociation Constants (Kd) for Selected Metal Complexes

ComplexKd (M)MethodReference
Fe(III) with N,N'-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamideNot explicitly stated, but high stability indicatedX-ray crystallography[2]
Zn(II) with a 2,6-naphthalene dicarboxylic acid/terpyridine ligand system3.33 x 10⁴ (as binding constant)Spectrophotometry[3]
Fe(III) with the same ligand system as above6.7 x 10⁴ (as binding constant)Spectrophotometry[3]

Note: Data for this compound complexes specifically is limited in the literature. The provided data for closely related ligands can serve as a useful reference point.

Experimental Protocols

Protocol 1: Serum Stability Assay using HPLC-ICP-MS

This protocol outlines a general method to assess the stability of a PDA metal complex in serum.

  • Preparation of Solutions:

    • Prepare a stock solution of the PDA metal complex in a suitable solvent (e.g., DMSO, water) at a concentration of 1 mM.

    • Thaw fresh animal or human serum and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add 950 µL of the prepared serum.

    • Spike with 50 µL of the 1 mM complex stock solution to achieve a final concentration of 50 µM.

    • Incubate the mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Sample Preparation for Analysis:

    • Immediately precipitate the serum proteins by adding an equal volume of cold acetonitrile to the aliquot.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • HPLC-ICP-MS Analysis:

    • Inject the supernatant onto a suitable HPLC column (e.g., a C18 reversed-phase column).

    • Use a mobile phase gradient that can separate the intact complex from the free ligand and potential metabolites.

    • The HPLC eluent is introduced into the ICP-MS for element-specific detection of the metal.

    • Monitor the signal for the specific mass-to-charge ratio of the metal of interest.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact metal complex at each time point.

    • Plot the percentage of the intact complex remaining versus time to determine the stability profile and calculate the half-life (t₁/₂) of the complex in serum.

Protocol 2: Ex Vivo Biodistribution Study

This protocol provides a framework for determining the tissue distribution of a radiolabeled PDA metal complex in a rodent model.

  • Radiolabeling:

    • Synthesize the PDA metal complex using a radioactive isotope of the metal of interest (e.g., ⁶⁴Cu, ⁶⁸Ga, ⁵⁹Fe).

    • Purify the radiolabeled complex and determine the radiochemical purity (e.g., by radio-TLC or radio-HPLC).

  • Animal Administration:

    • Administer a known amount of the radiolabeled complex to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., intravenous injection).

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a subgroup of animals.

    • Dissect and collect major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, heart, lungs, muscle, bone, and tumor if applicable).

  • Sample Processing and Measurement:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • This data will reveal the accumulation and clearance profile of the radiolabeled complex, providing insights into its in vivo stability and targeting efficiency.

Mandatory Visualizations

Experimental_Workflow_Serum_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_complex Prepare Complex Stock Solution (1 mM) incubate Incubate Complex with Serum (37°C) prep_complex->incubate prep_serum Prepare Serum (Centrifuge) prep_serum->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling protein_precip Protein Precipitation (Acetonitrile) sampling->protein_precip centrifuge Centrifuge protein_precip->centrifuge hplc_icpms HPLC-ICP-MS Analysis of Supernatant centrifuge->hplc_icpms data_analysis Data Analysis (% Intact Complex vs. Time) hplc_icpms->data_analysis Troubleshooting_In_Vivo_Instability cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start In Vivo Instability Observed (e.g., low efficacy, toxicity) check_dissociation Complex Dissociation? start->check_dissociation check_redox Redox Instability? start->check_redox ligand_mod Ligand Modification (e.g., steric bulk, denticity) check_dissociation->ligand_mod Yes formulation Formulation Strategy (e.g., liposomes, nanoparticles) check_dissociation->formulation Yes change_metal Change Metal Ion check_dissociation->change_metal If possible check_redox->ligand_mod Yes tune_redox Tune Redox Potential (via ligand electronics) check_redox->tune_redox Yes re_evaluate re_evaluate ligand_mod->re_evaluate Re-evaluate in vivo formulation->re_evaluate tune_redox->re_evaluate change_metal->re_evaluate

References

Column chromatography techniques for the separation of 2,6-pyridinedicarboxamide reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 2,6-pyridinedicarboxamide reaction products via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Issue 1: Poor Separation of Product from Impurities

Question: My TLC analysis shows good separation, but the column chromatography results in mixed fractions of my this compound product and impurities. What could be the issue?

Answer:

Several factors can contribute to a discrepancy between TLC and column chromatography performance. Here are some potential causes and solutions:

  • Co-elution of Non-UV Active Impurities: An impurity may not be visible under UV light on the TLC plate but can co-elute with your product.

    • Solution: Try staining the TLC plate with a general stain like potassium permanganate or iodine to visualize non-UV active compounds.[1]

  • Compound Degradation on Silica Gel: Your this compound derivative might be unstable on silica gel, leading to the formation of new impurities during chromatography.[2]

    • Solution: To test for stability, run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If new spots appear, your compound is likely degrading.[2][3] In this case, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]

  • Overloading the Column: Applying too much sample can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, while a flow rate that is too slow can lead to band broadening due to diffusion.[3]

    • Solution: Optimize the flow rate. For gravity columns, adjust the stopcock. For flash chromatography, adjust the pressure.

Issue 2: Product is Tailing or Streaking on the Column

Question: My this compound product is streaking or tailing down the column, leading to broad peaks and poor separation. How can I resolve this?

Answer:

Tailing is a common issue with nitrogen-containing compounds like pyridines due to their basicity and interaction with acidic silanol groups on the silica surface.

  • Acid-Base Interactions: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups of the silica gel.

    • Solution 1: Add a Basic Modifier. Add a small amount of a volatile base like triethylamine (TEA) or ammonia to your eluent (e.g., 0.1-1% v/v). This will neutralize the acidic sites on the silica gel.

    • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or deactivated silica gel.

Issue 3: Product is Not Eluting from the Column

Question: My this compound product is stuck at the top of the column and will not elute, even with a highly polar solvent system. What should I do?

Answer:

This issue often arises due to strong interactions with the stationary phase or poor solubility in the mobile phase.

  • Strong Adsorption to Silica: The polar nature of the amide groups and the basicity of the pyridine ring can lead to very strong adsorption on silica gel.

    • Solution 1: Increase Solvent Polarity. If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol or chloroform/methanol.

    • Solution 2: Use a Stronger Eluent System. For very polar compounds, a mixture of dichloromethane with 1-10% of a stock solution of 10% ammonium hydroxide in methanol can be effective.

  • Poor Solubility in the Mobile Phase: The compound may have precipitated at the top of the column.

    • Solution: Ensure your crude product is fully dissolved before loading. If solubility in the mobile phase is an issue, consider dry loading the sample.[3]

Issue 4: Low Recovery of the Product

Question: After column chromatography, the yield of my purified this compound is very low. Where could my product be going?

Answer:

Low recovery can be due to several factors, from irreversible adsorption to degradation.

  • Irreversible Adsorption: Your compound may be binding irreversibly to the stationary phase.

    • Solution: As mentioned before, adding a competitive base to the eluent or switching to a different stationary phase can help.

  • Compound Decomposition: The product may be degrading on the column.

    • Solution: Perform a 2D TLC to check for stability.[2][3] If degradation is observed, use a less reactive stationary phase.

  • Product is Highly Diluted: The product may have eluted in a large number of fractions at a low concentration.[2]

    • Solution: Concentrate the fractions you expect to contain your product and re-analyze by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A1: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For more polar compounds, a dichloromethane/methanol or chloroform/methanol system may be more appropriate. It is crucial to first determine an optimal solvent system by running TLC plates with different solvent ratios.

Q2: How do I choose the right stationary phase for my this compound purification?

A2: Silica gel is the most common stationary phase for column chromatography. However, due to the basic nature of the pyridine ring, it can sometimes lead to tailing. If you experience this, you might consider:

  • Alumina (neutral or basic): This can be a good alternative for basic compounds.

  • Deactivated Silica Gel: You can prepare this by treating silica gel with a base before packing the column.

Q3: What is "dry loading" and when should I use it for my this compound sample?

A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[3] You should use this method when your crude product has poor solubility in the initial, low-polarity mobile phase of your chromatography.[3] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of the packed column.[3]

Q4: My this compound product is an oil and won't crystallize. Can I still purify it by column chromatography?

A4: Yes, column chromatography is an excellent method for purifying oils. After running the column and combining the pure fractions, you will evaporate the solvent to obtain your purified product as an oil.

Q5: How can I monitor the progress of my column chromatography?

A5: You should collect fractions of the eluent in separate test tubes. The progress of the separation is monitored by TLC analysis of these fractions. Spot a small amount from each fraction onto a TLC plate, along with your crude starting material and, if available, a pure standard of your target compound. This will allow you to identify which fractions contain your desired product.

Data Presentation

The following tables summarize typical starting conditions for column chromatography of this compound derivatives based on literature precedents for similar aromatic amides. These should be considered as starting points and may require optimization.

Table 1: Stationary Phase and Mobile Phase Recommendations

Stationary PhaseCommon Mobile Phase Systems (Gradient Elution)Target Compound PolarityNotes
Silica Gel (60 Å, 230-400 mesh)Hexane / Ethyl Acetate (e.g., from 100:0 to 50:50)Low to MediumMost common starting point.
Silica Gel (60 Å, 230-400 mesh)Dichloromethane / Methanol (e.g., from 100:0 to 90:10)Medium to HighGood for more polar derivatives.
Silica Gel (60 Å, 230-400 mesh)Chloroform / MethanolMedium to HighAn alternative polar solvent system.
Alumina (Neutral or Basic)Hexane / Ethyl Acetate or Dichloromethane / MethanolBasic compoundsCan reduce tailing for basic pyridines.

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution(s)
Poor Separation Co-elution of impurities, compound degradation, column overload, improper flow rate.Use TLC stains, perform 2D TLC, reduce sample load, optimize flow rate.
Peak Tailing Strong interaction with acidic silica.Add triethylamine (0.1-1%) to the eluent, use alumina or deactivated silica.
No Elution Strong adsorption, poor solubility.Increase eluent polarity, use a stronger solvent system (e.g., with MeOH/NH4OH), dry load the sample.
Low Recovery Irreversible adsorption, compound degradation, high dilution.Use a different stationary phase, check for stability with 2D TLC, concentrate fractions.

Experimental Protocols

Protocol 1: General Column Chromatography Procedure (Silica Gel)

  • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading (Wet Loading): Dissolve the crude this compound product in a minimal amount of the mobile phase or a slightly more polar solvent.[3] Using a pipette, carefully add the sample solution to the top of the silica bed.[3]

  • Sample Loading (Dry Loading): Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).

  • Fraction Collection: Collect the eluting solvent in small fractions using test tubes.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column prep_sample Prepare Sample (Dissolve) wet_load Wet Loading prep_sample->wet_load dry_load Dry Loading prep_sample->dry_load elute Elute with Solvent Gradient wet_load->elute dry_load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General experimental workflow for column chromatography.

troubleshooting_flowchart cluster_separation Separation Issues cluster_elution Elution Issues cluster_tailing Peak Shape Issues start Column Chromatography Issue q_separation Poor Separation? start->q_separation q_elution No/Slow Elution? start->q_elution q_tailing Peak Tailing? start->q_tailing sol_overload Reduce Sample Load q_separation->sol_overload Yes sol_flowrate Optimize Flow Rate q_separation->sol_flowrate Yes sol_2dtlc Check Stability (2D TLC) q_separation->sol_2dtlc Yes sol_polarity Increase Solvent Polarity q_elution->sol_polarity Yes sol_dryload Use Dry Loading q_elution->sol_dryload Yes sol_tea Add Triethylamine to Eluent q_tailing->sol_tea Yes sol_alumina Use Alumina/Deactivated Silica q_tailing->sol_alumina Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Minimizing epimerization in peptide synthesis using 2,6-pyridinedicarboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Epimerization with 2,6-Pyridinedicarboxamide Derivatives

This guide provides technical support for researchers, scientists, and drug development professionals on the use of novel additive systems, specifically this compound derivatives, to minimize epimerization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in peptide synthesis and why is it a critical issue?

Epimerization is an undesired side reaction during peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted.[1] This converts the intended L-amino acid into its D-epimer, resulting in a diastereomeric impurity in the final peptide product. This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] Even a minor change at a single chiral center can drastically reduce or eliminate the peptide's therapeutic efficacy. Furthermore, epimeric impurities are often very difficult to separate from the desired peptide due to their similar physical properties, complicating purification and reducing overall yield.[2][3]

Q2: What is the primary chemical mechanism leading to epimerization?

The most common mechanism for epimerization involves the formation of a 5(4H)-oxazolone intermediate.[1][3][4] This occurs during the activation of the C-terminal amino acid's carboxyl group. The activated intermediate can cyclize to form the planar and highly resonance-stabilized oxazolone. The hydrogen at the α-carbon (Cα-H) of this intermediate is acidic and can be easily abstracted by a base present in the reaction mixture. Subsequent re-protonation can occur from either side of the planar ring, leading to a mixture of both L- and D-isomers, thus causing epimerization.

Q3: What are the standard strategies to minimize epimerization?

Several factors can be controlled to suppress epimerization:

  • Coupling Reagents and Additives: The choice of coupling reagent is crucial. Using additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can significantly reduce epimerization.[4][5] These additives react with the activated amino acid to form an active ester, which is less prone to oxazolone formation.

  • Base Selection: The strength and steric hindrance of the base used are important. Weaker, bulkier bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger, less hindered bases.[4][6]

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of both oxazolone formation and Cα-H abstraction, thereby limiting epimerization.[2][7]

  • Pre-activation Time: Minimizing the time the amino acid spends in its highly reactive activated state before the addition of the amine component can decrease the opportunity for epimerization.

Q4: What is the proposed role of this compound derivatives in suppressing epimerization?

While not a classical additive like HOBt, this compound is an excellent tridentate ligand for transition metals, particularly Copper(II) (Cu²⁺).[8] Separately, studies have shown that the addition of Cu(II) salts can be remarkably effective at suppressing epimerization, reducing it to less than 0.1% in some cases.[3][5][9]

The proposed role of this compound derivatives is therefore to act as a highly effective organic ligand. This ligand can chelate a Cu(II) ion, forming a stable complex that serves as the active epimerization suppressant. This complex may function by coordinating with the activated amino acid intermediate, sterically hindering the formation of the planar oxazolone ring or preventing the abstraction of the alpha-proton, thus preserving the stereochemical integrity of the amino acid.

Troubleshooting Guide

Q: I am observing a high percentage of epimerization in my crude product. What are the most likely causes and how can I fix them? A: High epimerization can stem from several factors. Systematically check the following:

  • Base: Ensure you are using a hindered, weaker base like DIPEA or collidine. If you are already using one, consider reducing the number of equivalents.

  • Temperature: Perform the coupling reaction at a lower temperature. Cool the activated amino acid solution to 0°C before adding it to the resin/amine component.[2]

  • Activation Time: Reduce the pre-activation time to the minimum required for your coupling reagent (typically 1-5 minutes). Prolonged exposure of the activated acid before coupling increases the risk.

  • Coupling Reagent/Additive: If you are not using an additive, introduce one like OxymaPure or HOAt. If the problem persists, consider switching to a coupling reagent system known for low epimerization, such as COMU.[2]

  • Additive System: For particularly sensitive amino acids (e.g., Cys, His), consider implementing an advanced additive system, such as the use of a Cu(II) complex with a suitable ligand like a this compound derivative.

Q: My HPLC analysis shows a shoulder peak or a poorly resolved adjacent peak. How can I confirm if it is the D-epimer? A: Confirming the identity of a suspected epimeric peak is crucial.

  • Optimize HPLC Method: First, try to improve the separation. Modify the gradient slope (make it shallower), change the organic modifier (e.g., from acetonitrile to methanol), or try a different column with higher selectivity for diastereomers.

  • Use a Standard: If a standard of the D-epimer is available, perform a co-injection with your sample. An increase in the peak area of the suspected impurity will confirm its identity.

  • Advanced Derivatization: For unambiguous confirmation, Marfey's method can be used.[2] This involves hydrolyzing the peptide and derivatizing the resulting amino acids with a chiral reagent, followed by HPLC analysis to determine the L/D ratio for each amino acid.

Q: I'm trying to use a Cu(II)-ligand complex as an additive and my coupling efficiency has dropped. What should I do? A: Introducing a metal-based additive can sometimes affect reaction kinetics.

  • Check Solubility: Ensure that the formed complex is fully soluble in your reaction solvent (e.g., DMF). If not, you may need to modify the ligand structure or the solvent system.

  • Optimize Stoichiometry: The ratio of the ligand to the metal ion, and the complex to the amino acid, is critical. Titrate the amount of the complex used to find the optimal balance between epimerization suppression and coupling efficiency.

  • Increase Reaction Time: The complex may stabilize the activated intermediate to a degree that slows the coupling reaction. Try extending the coupling time and monitor the reaction progress using a qualitative test like the Kaiser test.

Quantitative Data on Epimerization Suppression

The choice of additive has a significant impact on preserving stereochemical purity.

Table 1: Comparative Epimerization Levels with Common Additives

Coupling SystemAmino Acid Coupled% D-Epimer DetectedReference
DIC / HOBtFmoc-Ser(tBu)-OH~5-10%[10]
DIC / HOAtFmoc-Ser(tBu)-OH< 2%[10]
HATU / HOAtFmoc-Ser(Ac₃GalNAcα)-OH0.8%[10]
HBTUFmoc-Ser(tBu)-OHHigh[10]

Table 2: Effect of Inorganic Salt Additive on Epimerization

Coupling SystemAmino ComponentAdditive (1 equiv.)% D-Epimer DetectedReference
EDCI / HOBtSarcosineNone22.0%[9]
EDCI / HOBtFree Amino AcidZnCl₂< 1.0%[3][9]
EDCI / HOBtFree Amino AcidAlCl₃< 1.0%[3][9]
EDCI / HOBt Free Amino Acid CuCl₂ < 0.1% [3][9]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using a [Cu(II)-(this compound)] Additive System

This protocol outlines a generalized method for solid-phase peptide synthesis (SPPS) designed to minimize epimerization.

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF).

  • Additive Complex Preparation: In a separate reaction vessel, prepare the additive complex. Dissolve the this compound derivative (1.5 eq. relative to the amino acid) and CuCl₂ (1.5 eq.) in DMF. Stir for 10-15 minutes to allow for complex formation.

  • Amino Acid Activation: In another vessel, dissolve the N-protected amino acid (1.5 eq.) in DMF. Add the coupling reagent (e.g., DIC, 1.5 eq.).

  • Combine and Pre-activate: Add the prepared [Cu(II)-Ligand] solution from step 2 to the amino acid solution from step 3. Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen). Allow this activation mixture to stand for 2-5 minutes.

  • Coupling Reaction: Add the cooled, activated amino acid mixture to the vessel containing the peptide-resin. Add a hindered base (e.g., DIPEA, 2.0 eq.) to the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue to stir for 2-4 hours. Monitor the completion of the reaction using a Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.

Protocol 2: HPLC-Based Quantification of Epimerization

This protocol provides a standard method for analyzing the diastereomeric purity of a crude peptide.

  • Sample Preparation: Cleave a small amount of peptide from the resin. Dissolve the crude peptide in the initial mobile phase solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water) to a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC System:

    • Column: A high-resolution reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Gradient: A slow, shallow gradient is recommended for separating diastereomers. For example, 5% to 55% Mobile Phase B over 50 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm or 220 nm.

  • Quantification: Integrate the peak areas for the main product (L-isomer) and the epimeric impurity (D-isomer). The percentage of epimerization is calculated as: % Epimerization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Visualized Mechanisms and Workflows

EpimerizationMechanism cluster_activation Activation cluster_cyclization Cyclization cluster_epimerization Epimerization AA_L L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) AA_L->Oxazolone Intramolecular Cyclization Enolate Enolate Anion Oxazolone->Enolate Base abstracts Cα-H Enolate->Oxazolone Reprotonation (L) AA_D D-Amino Acid (Epimer) Enolate->AA_D Reprotonation (D)

Caption: Mechanism of epimerization via the 5(4H)-oxazolone intermediate.

SuppressionMechanism AA_Activated Activated L-Amino Acid Chelated_Int Chelated Intermediate AA_Activated->Chelated_Int Coordination Oxazolone_Pathway Oxazolone Pathway (Epimerization) AA_Activated->Oxazolone_Pathway Uncatalyzed Path Complex [Cu(II)-(Pyridine-Dicarboxamide)] Complex Complex->Chelated_Int Peptide_Bond Peptide Bond Formation (L-isomer preserved) Chelated_Int->Peptide_Bond Sterically Hindered for Cyclization

Caption: Proposed suppression mechanism via a chelated metal-ligand intermediate.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin_Prep 1. Prepare Resin Coupling 2. Couple Amino Acid (with Additive) Resin_Prep->Coupling Deprotect 3. Deprotect N-terminus Coupling->Deprotect Deprotect->Coupling Repeat for next cycle Cleavage 4. Cleave Peptide Deprotect->Cleavage Final Cycle Complete HPLC_Run 5. Run HPLC Cleavage->HPLC_Run Data_Analysis 6. Integrate Peaks & Calculate % Epimer HPLC_Run->Data_Analysis

Caption: Standard experimental workflow from synthesis to analysis.

References

Technical Support Center: Work-up Procedures for 2,6-Pyridinedicarboxamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the quenching and extraction of 2,6-pyridinedicarboxamide reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a general and effective work-up procedure for a this compound synthesis reaction?

A common and effective work-up procedure involves quenching the reaction, followed by a series of extractions and washes to isolate and purify the desired this compound product. The typical steps include:

  • Quenching: Carefully adding an aqueous solution (e.g., water or a saturated salt solution) to the reaction mixture to stop the reaction and neutralize any reactive reagents.

  • Extraction: Using an organic solvent that is immiscible with water (e.g., dichloromethane or chloroform) to extract the product from the aqueous layer.[1]

  • Washing: Sequentially washing the organic layer with acidic, basic, and neutral aqueous solutions to remove unreacted starting materials, byproducts, and salts. Common washing solutions include dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃), and brine (saturated NaCl solution).[1]

  • Drying: Removing residual water from the organic layer using a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Evaporating the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Further purifying the crude product by crystallization, column chromatography, or recrystallization to achieve the desired purity.[1]

Q2: How do I choose an appropriate extraction solvent?

The ideal extraction solvent should:

  • Readily dissolve the this compound product.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal.

  • Be unreactive towards the product.

Commonly used solvents for extracting this compound derivatives include dichloromethane (DCM) and chloroform.[1] For more polar or water-soluble derivatives, a mixture of chloroform and isopropanol (3:1) can be effective at pulling the compound out of the aqueous phase.

Q3: My this compound derivative has some water solubility. How can I optimize the extraction process to minimize product loss?

To minimize the loss of water-soluble products during extraction:

  • Use a Salting-Out Effect: Saturate the aqueous layer with a salt like sodium chloride (brine wash) before extraction. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.

  • Solvent Choice: Consider using a more polar extraction solvent that is still immiscible with water, or a solvent mixture as mentioned above.

  • Back-Extraction: If the product has acidic or basic properties, you can sometimes manipulate the pH to increase its solubility in the organic phase during extraction and then back-extract it into a fresh aqueous phase at a different pH for purification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low product yield after work-up. - Incomplete reaction. - Product loss during extraction due to solubility in the aqueous phase. - Hydrolysis of the amide bonds during acidic or basic washes.[2][3][4][5][6] - Product is volatile and lost during solvent removal.- Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. - Use a brine wash to decrease the product's aqueous solubility. Perform multiple extractions with smaller solvent volumes. - Use mild acidic (e.g., saturated NH₄Cl) and basic (e.g., saturated NaHCO₃) washes and avoid prolonged contact times. Keep the reaction and work-up at a low temperature if the product is sensitive. - Use a rotary evaporator with a cold trap and avoid excessive vacuum or heat.
The product "oils out" instead of crystallizing. - The solution is too concentrated. - The solution is being cooled too quickly. - The presence of impurities is inhibiting crystallization.- Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. - Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Try to purify the crude product by another method, such as column chromatography, before attempting crystallization. Seeding with a pure crystal of the product can also help.
An emulsion forms during extraction. - The two phases are not separating cleanly due to similar densities or the presence of surfactants. - Vigorous shaking of the separatory funnel.- Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - If an emulsion persists, you can try filtering the mixture through a pad of Celite.
The final product is contaminated with starting materials. - Inefficient washing during the work-up. - The starting material and product have very similar solubility profiles.- Ensure that the appropriate acidic or basic washes are used to remove unreacted amines or carboxylic acid derivatives. - Consider purification by column chromatography to separate compounds with similar polarities.
The final product is discolored. - Presence of colored impurities from the reaction.- Treat a solution of the crude product with activated charcoal before filtration and crystallization. - Purification by column chromatography can also remove colored impurities.

Experimental Protocols

General Work-up Procedure for a this compound Synthesis

This protocol assumes the reaction was carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The choice of quenching agent depends on the specific reagents used in the synthesis.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is water-miscible (e.g., THF), add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Add deionized water to dissolve any inorganic salts.

    • Gently invert the separatory funnel several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove unreacted amines).

      • Saturated aqueous NaHCO₃ solution (to neutralize any excess acid and remove unreacted acidic starting materials).

      • Brine (saturated aqueous NaCl solution) to remove residual water and break up any emulsions.

    • After each wash, gently invert the funnel, allow the layers to separate, and discard the aqueous layer.

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable amount of a drying agent (e.g., anhydrous Na₂SO₄) and swirl the flask. The drying agent should be free-flowing and not clump together, indicating that the solution is dry.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of this compound derivatives found in the literature. Note that direct comparison is difficult as the specific substrates and reaction scales differ.

Starting MaterialsAmineSolventReaction ConditionsWork-up HighlightsYieldReference
2,6-Pyridinedicarbonyl dichlorideHeterocyclic amine (4.0 eq)DCM/THF0 °C to room temp, overnightWashed with sat. NaHCO₃, sat. NH₄Cl, sat. NaClNot specified[3]
2,6-Pyridinedicarbonyl dichlorideAromatic amine (2.0 eq) with Et₃N (2.0 eq)DCM/THF0 °C to room temp, overnightPrecipitate washed with sat. NaHCO₃ and waterNot specified[3]

Visualization

Workup_Workflow reaction Reaction Mixture quench Quenching (e.g., H₂O, sat. NH₄Cl) reaction->quench extraction Liquid-Liquid Extraction (e.g., DCM or CHCl₃) quench->extraction organic_phase Organic Phase (Contains Product) extraction->organic_phase Separation aqueous_phase Aqueous Phase (Contains Impurities) extraction->aqueous_phase Separation wash_acid Acid Wash (e.g., 1M HCl) organic_phase->wash_acid waste Aqueous Waste aqueous_phase->waste wash_base Base Wash (e.g., sat. NaHCO₃) wash_acid->wash_base wash_acid->waste Discard Aqueous wash_brine Brine Wash (sat. NaCl) wash_base->wash_brine wash_base->waste Discard Aqueous drying Drying (e.g., Na₂SO₄) wash_brine->drying wash_brine->waste Discard Aqueous filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product purification Purification (Crystallization or Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: General workflow for quenching and extraction of a this compound reaction mixture.

References

Best practices for handling and storing 2,6-pyridinedicarboxamide to ensure purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and ensuring the purity of 2,6-pyridinedicarboxamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound to ensure its long-term purity?

A1: To maintain the purity of solid this compound, it should be stored at room temperature in a cool, dry, and dark environment. It is crucial to keep the compound in its original, tightly sealed container to protect it from atmospheric moisture and light.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are anticipated to be hydrolysis of the amide groups and oxidation of the pyridine ring. Hydrolysis can be accelerated by the presence of strong acids or bases, leading to the formation of 2,6-pyridinedicarboxylic acid and ammonia. Oxidation may occur with exposure to strong oxidizing agents or prolonged exposure to air and light.

Q3: What are the recommended solvents for dissolving this compound for experimental use?

A3: this compound is generally soluble in polar organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used to prepare stock solutions. It has lower solubility in alcohols like methanol and ethanol and is sparingly soluble in water. It is always recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can I verify the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine purity and identify any potential impurities.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Verify the storage conditions of the solid compound. 2. Prepare fresh solutions before each experiment. 3. If using stock solutions, perform a purity check using HPLC to ensure the integrity of the compound. 4. Protect solutions from light and minimize exposure to air.
Presence of Impurities in the Starting Material 1. Obtain a Certificate of Analysis (CoA) from the supplier to check the initial purity. 2. If purity is a concern, consider purification by recrystallization or flash column chromatography.
Interaction with Other Reagents 1. Review the chemical compatibility of this compound with other reagents in your experiment. Avoid strong acids, bases, and oxidizing agents.
Issue 2: Solubility Problems
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice 1. Consult the qualitative solubility data to select an appropriate solvent. 2. For aqueous buffers, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is low enough not to affect the experiment.
Precipitation During Experiment 1. Ensure the final concentration of this compound in the experimental medium does not exceed its solubility limit. 2. If working with aqueous buffers, monitor the pH, as it can affect the solubility of pyridine-containing compounds.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method validation and optimization may be required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) can be a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance of the pyridine ring is typically in the range of 260-280 nm. A wavelength of 265 nm can be used as a starting point.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Protocol 2: Synthesis of a Copper(II)-2,6-pyridinedicarboxamide Complex

This protocol describes a general procedure for the synthesis of a copper(II) complex, which can be adapted for other transition metals.

  • Materials: this compound, Copper(II) chloride (CuCl₂), Methanol.

  • Procedure:

    • Dissolve this compound (2 equivalents) in warm methanol.

    • In a separate flask, dissolve Copper(II) chloride (1 equivalent) in methanol.

    • Slowly add the copper(II) chloride solution to the this compound solution while stirring.

    • A precipitate should form. Continue stirring the reaction mixture at room temperature for a few hours.

    • Collect the solid product by filtration.

    • Wash the solid with cold methanol and then with diethyl ether.

    • Dry the complex under vacuum.

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[1][2][3][4][5]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, compound to be tested.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB.

    • Add the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Complex Synthesis cluster_testing Antimicrobial Susceptibility Testing ligand This compound in Methanol reaction Stir at Room Temperature ligand->reaction metal_salt Copper(II) Chloride in Methanol metal_salt->reaction filtration Filtration and Washing reaction->filtration complex Copper(II)-Pyridine- dicarboxamide Complex filtration->complex serial_dilution Serial Dilution of Complex in 96-well plate complex->serial_dilution inoculation Inoculation with Bacterial Culture serial_dilution->inoculation incubation Incubation at 37°C inoculation->incubation mic_determination MIC Determination incubation->mic_determination result Antimicrobial Activity Data mic_determination->result

Caption: Experimental workflow for the synthesis of a copper(II)-2,6-pyridinedicarboxamide complex and subsequent antimicrobial activity testing.

logical_relationship cluster_storage Storage & Handling cluster_degradation Potential Degradation cluster_analysis Purity Analysis compound This compound Purity storage_conditions Proper Storage: - Room Temperature - Dry & Dark - Sealed Container compound->storage_conditions handling_practices Safe Handling: - Use PPE - Avoid Incompatibles (Acids, Bases, Oxidizers) compound->handling_practices hydrolysis Hydrolysis (Amide Bonds) compound->hydrolysis oxidation Oxidation (Pyridine Ring) compound->oxidation hplc HPLC-UV compound->hplc gcms GC-MS compound->gcms nmr NMR compound->nmr

Caption: Key factors influencing the purity of this compound.

References

High-purity 2,6-pyridinedicarboxamide for reproducible experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing high-purity 2,6-pyridinedicarboxamide for reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: The fundamental properties of this compound are summarized in the table below. These values are crucial for experimental planning, including molarity calculations and solvent selection.

PropertyValueReference
CAS Number 4663-97-2[1]
Molecular Formula C₇H₇N₃O₂[1]
Molecular Weight 165.15 g/mol [1]
Melting Point 317 °C (decomposes)[2]
Appearance White to off-white solid[2]
SMILES String NC(=O)c1cccc(n1)C(N)=O
InChI Key UUVCRNTVNKTNRK-UHFFFAOYSA-N

Q2: What is the recommended storage procedure for high-purity this compound?

A2: To maintain its purity and stability, this compound should be stored as a solid in a tightly sealed container at room temperature in a dry, dark place.[2] For solutions, it is highly recommended to prepare them fresh for each experiment to avoid degradation. If short-term storage of a stock solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

  • Sparingly Soluble: Water.[3]

  • Soluble with heating/sonication: Dimethyl sulfoxide (DMSO).[4][5]

  • Likely Soluble: Other polar aprotic solvents may be suitable, but solubility should be tested on a small scale first.

For creating stock solutions, DMSO is a commonly used solvent.[4] To enhance aqueous solubility for biological assays, co-solvent systems such as DMSO with PEG300 and Tween-80 can be employed.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Low Yields in Synthesis/Functionalization Reactions

Q: I am experiencing variable and lower-than-expected yields in my reaction with this compound. What are the potential causes and solutions?

A: Inconsistent yields often stem from issues with reagents, reaction conditions, or product isolation. The following table outlines potential causes and troubleshooting steps.

Potential CauseTroubleshooting Step
Impure Starting Material Verify the purity of your this compound using techniques like NMR or melting point analysis. Ensure all other reagents are of high purity.
Presence of Moisture This compound and many reagents are sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature Optimize the reaction temperature. If the reaction is exothermic, ensure adequate cooling. For reactions requiring heating, maintain a consistent temperature using a controlled heating mantle.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. For functionalization reactions, the stoichiometry of the base and electrophile is critical.
Inefficient Product Isolation If your product precipitates, ensure complete precipitation before filtration. If using extraction, perform multiple extractions to maximize recovery. Consider alternative purification methods like column chromatography if simple precipitation or crystallization is insufficient.
Issue 2: Poor Solubility in Reaction Medium

Q: My this compound is not dissolving sufficiently in my chosen solvent for a reaction. How can I address this?

A: Solubility issues can hinder reaction kinetics and lead to incomplete reactions.

Potential CauseTroubleshooting Step
Inappropriate Solvent Choice As a polar molecule, this compound has limited solubility in non-polar solvents. Switch to a more polar aprotic solvent like DMSO or DMF.
Low Dissolution Rate Gentle heating and sonication can aid in the dissolution of this compound in solvents like DMSO.[4]
Supersaturation and Precipitation If the compound dissolves upon heating but precipitates at room temperature, the reaction may need to be run at an elevated temperature.
Issue 3: Unexpected Side Products or Impurities in the Final Product

Q: My final product shows unexpected peaks in NMR or mass spectrometry. What could be the source of these impurities?

A: The formation of side products can be due to the reactivity of the starting material or degradation.

Potential CauseTroubleshooting Step
Hydrolysis of Amide Groups Under strong acidic or basic conditions, the amide groups can hydrolyze to carboxylic acids. Ensure your reaction conditions are not excessively harsh or consider protecting groups if necessary.
Reaction at Pyridine Nitrogen The nitrogen atom in the pyridine ring can sometimes participate in reactions. The choice of reagents and reaction conditions can influence this.
Degradation of the Compound Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a Metal Complex with this compound (Example: Zinc(II) Complex)

This protocol is adapted from procedures for synthesizing metal complexes with similar pyridine-based ligands.

Materials:

  • High-purity this compound

  • Zinc(II) acetate [Zn(OAc)₂]

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Methodology:

  • In a round-bottom flask, dissolve this compound (2 mmol) in a minimal amount of hot ethanol.

  • In a separate beaker, dissolve zinc(II) acetate (1 mmol) in ethanol.

  • Slowly add the ethanolic solution of zinc(II) acetate to the this compound solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.

  • After the reflux period, allow the solution to cool to room temperature.

  • The resulting complex will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 2: N-Functionalization of this compound (Example: Boc Protection)

This protocol is based on general methods for the functionalization of amide nitrogens.

Materials:

  • High-purity this compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) - catalyst

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol) in the anhydrous solvent.

  • Add a catalytic amount of DMAP to the solution.

  • Add Boc₂O (2.2 mmol, for functionalization of both amide groups) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Once the reaction is complete, quench any remaining Boc₂O by adding a small amount of water or methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting N-Boc protected this compound using column chromatography on silica gel.

Visualizations: Workflows and Signaling Pathways

Experimental and Troubleshooting Workflow

The following diagram illustrates a general workflow for experiments using this compound and a decision-making process for troubleshooting common issues.

G cluster_exp Experimental Workflow cluster_trouble Troubleshooting start Define Experimental Goal purity Verify Purity of this compound start->purity solubility Select Appropriate Solvent & Check Solubility purity->solubility reaction Set up Reaction Under Optimal Conditions solubility->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up & Product Isolation monitoring->workup analysis Analyze Final Product (NMR, MS, etc.) workup->analysis end_exp Successful Experiment analysis->end_exp issue Issue Encountered? analysis->issue issue->end_exp low_yield Low Yield issue->low_yield Yes impure Impure Product issue->impure Yes no_reaction No Reaction issue->no_reaction Yes check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_cond Optimize Temperature & Time low_yield->optimize_cond purification Refine Purification Method impure->purification no_reaction->optimize_cond change_solvent Change Solvent / Improve Solubility no_reaction->change_solvent

Caption: General experimental and troubleshooting workflow.

Signaling Pathways

Derivatives of this compound have been implicated in neuroprotective and anticancer activities. The following diagrams illustrate hypothetical signaling pathways that could be modulated by these compounds.

Neuroprotection via PI3K/Akt Pathway

This pathway is crucial for cell survival and is a potential target for neuroprotective agents.

G compound This compound Derivative receptor Receptor Tyrosine Kinase compound->receptor Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibits survival Neuronal Survival akt->survival bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Hypothetical neuroprotective signaling via PI3K/Akt.

Anticancer Activity via Intrinsic Apoptosis Pathway

Many anticancer agents function by inducing programmed cell death, or apoptosis, in cancer cells.

G compound This compound Derivative bcl2_family Modulates Bcl-2 Family Proteins (e.g., inhibits Bcl-2, activates Bax) compound->bcl2_family mito Mitochondrion bcl2_family->mito cytc Cytochrome c release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical anticancer activity via apoptosis.

References

Validation & Comparative

A Comparative Guide to 2,6-Pyridinedicarboxamide and Bipyridine Ligands in Catalytic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of catalysts is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of complex molecules. The choice of ligand is paramount, as it directly influences the steric and electronic environment of the metallic center, thereby dictating the catalyst's activity, selectivity, and stability. This guide provides a comparative analysis of two prominent nitrogen-donor ligands, 2,6-pyridinedicarboxamide and 2,2'-bipyridine, in the context of copper-catalyzed oxidation reactions. By presenting quantitative performance data from representative systems, detailed experimental protocols, and mechanistic visualizations, this document aims to facilitate informed ligand selection for catalyst development.

Ligand Structures and Coordination Chemistry

This compound is a tridentate, dianionic pincer ligand that coordinates to a metal center through the central pyridine nitrogen and two deprotonated amide nitrogens (N,N⁻,N⁻). This rigid coordination mode imparts significant stability to the resulting metal complex. The amide functionalities can be readily substituted with various groups (e.g., bulky aryl rings) to precisely tune the steric hindrance and electronic properties of the catalyst.

2,2'-Bipyridine (bpy) is a classic bidentate, neutral N,N-donor ligand. It forms stable chelate complexes with a wide range of transition metals. Its derivatives, such as 4,4'-di-tert-butyl-2,2'-bipyridine, are frequently used to enhance the solubility and modify the electronic nature of the catalytic species. Compared to the pyridinedicarboxamide pincer, the bipyridine framework offers more conformational flexibility.

The fundamental structural differences between these ligands often lead to distinct catalytic behaviors. The rigid, planar geometry enforced by the this compound ligand can create a well-defined catalytic pocket, while the more flexible bipyridine ligand can adapt to different coordination geometries during the catalytic cycle.

Comparative Catalytic Performance in Oxidation Reactions

Data Summary Table

Catalyst SystemLigandReaction TypeSubstrateProductYield (%)Temp. (°C)Time (h)Ref.
Cu(II)-pyridinedicarboxamideN,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamideCatechol Oxidation3,5-di-tert-butylcatechol3,5-di-tert-butyl-o-benzoquinoneHigh Activity (Qualitative)RT< 1[1]
Cu(I)/bpy/TEMPO2,2'-BipyridineAerobic Alcohol OxidationBenzyl AlcoholBenzaldehyde~95%RT0.5[2][3]
Cu(I)/bpy/TEMPO2,2'-BipyridineAerobic Alcohol Oxidation4-Methoxybenzyl alcohol4-Methoxybenzaldehyde>99%RT1.5[4][5]
Cu(I)/bpy/TEMPO2,2'-BipyridineAerobic Alcohol Oxidation1-Octanol (aliphatic)1-Octanal~90%RT3[2]

Analysis:

  • The Cu(II)-pyridinedicarboxamide system demonstrates high efficacy in the oxidation of catechols, a reaction relevant to biomimetic chemistry.[1]

  • The Cu(I)/bipyridine/TEMPO system is a well-established and highly versatile catalyst for the aerobic oxidation of a broad range of alcohols, including activated benzylic alcohols and more challenging aliphatic alcohols, consistently providing high yields.[2][3][4][5]

While the substrates differ, these examples highlight the distinct areas where these ligands excel. The pyridinedicarboxamide ligand, in this context, is effective in a biomimetic oxidation, whereas the bipyridine ligand is a component of a more broadly applicable synthetic methodology for converting alcohols to aldehydes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems.

Protocol 1: Aerobic Oxidation of Benzyl Alcohol using Cu(I)/Bipyridine/TEMPO

This protocol is adapted from established literature procedures for the aerobic oxidation of alcohols.[3][5]

Materials:

  • [Cu(CH₃CN)₄]OTf (Copper(I) trifluoromethanesulfonate tetrakis(acetonitrile))

  • 2,2'-Bipyridine (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • N-Methylimidazole (NMI)

  • Benzyl Alcohol

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add [Cu(CH₃CN)₄]OTf (5 mol%), 2,2'-bipyridine (5 mol%), and TEMPO (5 mol%).

  • Seal the vial with a septum and purge with dry air or oxygen for 2-3 minutes.

  • Add anhydrous acetonitrile via syringe to dissolve the solids.

  • Add benzyl alcohol (1.0 equivalent) to the solution, followed by N-methylimidazole (10 mol%).

  • Allow the reaction to stir vigorously at room temperature, open to the air (e.g., via a needle in the septum).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter it through a short plug of silica gel to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis and Use of a Cu(II)-Pyridinedicarboxamide Complex for Catalytic Oxidation

This is a general procedure based on the synthesis and reactivity of similar copper pincer complexes.[1]

Materials:

  • N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide ligand

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (MeOH)

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • UV-Vis Spectrophotometer

Procedure: Part A: Catalyst Preparation

  • In a round-bottom flask, dissolve the N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide ligand (1.0 equivalent) in methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 equivalent) in methanol, heating gently if necessary.

  • Add the copper solution dropwise to the ligand solution with stirring at room temperature. A color change should be observed, indicating complex formation.

  • Stir the reaction mixture for 2-4 hours.

  • Reduce the solvent volume under reduced pressure and cool the solution to induce precipitation of the copper complex.

  • Collect the solid complex by filtration, wash with cold methanol, and dry under vacuum.

Part B: Catalytic Oxidation Trial

  • Prepare a stock solution of the Cu(II)-pyridinedicarboxamide complex in methanol (e.g., 1 mM).

  • Prepare a stock solution of 3,5-di-tert-butylcatechol in methanol (e.g., 100 mM).

  • In a quartz cuvette, place a solution of the 3,5-DTBC substrate in methanol.

  • Place the cuvette in a UV-Vis spectrophotometer and record the initial spectrum.

  • Add a catalytic amount of the copper complex solution (e.g., to a final concentration of 0.01 mM) to the cuvette, mix quickly, and immediately begin recording spectra over time.

  • Monitor the formation of the 3,5-di-tert-butyl-o-benzoquinone product by observing the growth of its characteristic absorbance peak (around 400 nm).

Visualization of Catalytic Mechanisms and Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.

General Catalytic Cycle for Copper-Catalyzed Aerobic Oxidation

This diagram illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol (RCH₂OH) involving a Cu(I)/Cu(II) redox couple, a generic N-donor ligand, and a co-catalyst like TEMPO.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_cocat Co-catalyst Regeneration Cu_I [L]Cu(I) Cu_II_OOH [L]Cu(II)-OOH Cu_I->Cu_II_OOH O2, H+ Cu_II_OR [L]Cu(II)-OR Cu_II_OOH->Cu_II_OR RCH2OH - H2O2 Cu_II_TEMPOH [L]Cu(II) + TEMPOH Cu_II_OR->Cu_II_TEMPOH TEMPO+ RCHO Cu_II_TEMPOH->Cu_I - H+ TEMPO_node TEMPO+ TEMPOH_node TEMPOH TEMPOH_node->TEMPO_node [Ox] TEMPO_node->TEMPOH_node RCH2OH - RCHO caption Fig 1: Generalized catalytic cycle for Cu/TEMPO aerobic oxidation.

Fig 1: Generalized catalytic cycle for Cu/TEMPO aerobic oxidation.
Experimental Workflow for Catalyst Screening

This diagram outlines the typical steps involved in setting up and analyzing a catalytic oxidation reaction.

Workflow arrow arrow prep Prepare Stock Solutions (Ligand, Metal Salt, Substrate) setup Reaction Setup (Inert atmosphere if needed) prep->setup add_reagents Add Ligand & Metal Salt (Pre-catalyst formation) setup->add_reagents add_sub Add Substrate & Co-catalysts add_reagents->add_sub reaction Run Reaction (Stirring, Heating, etc.) add_sub->reaction monitoring Monitor Progress (TLC, GC, NMR) reaction->monitoring monitoring->reaction Continue workup Quench & Workup (Extraction, Filtration) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS, Yield Calculation) purify->analysis caption Fig 2: General experimental workflow for catalytic oxidation.

Fig 2: General experimental workflow for catalytic oxidation.

Conclusion

Both this compound and 2,2'-bipyridine are highly valuable ligands in the field of catalysis. The choice between them is highly dependent on the specific application.

  • 2,2'-Bipyridine and its derivatives are workhorse ligands for a wide array of transformations, including the robust and broadly applicable Cu/TEMPO-catalyzed aerobic oxidation of alcohols. Their flexibility and well-understood coordination chemistry make them a reliable choice for developing new synthetic methods.

  • This compound offers a rigid, tridentate coordination that can lead to highly stable and well-defined catalysts. This pincer framework is particularly promising for developing catalysts that mimic enzyme active sites and for reactions requiring a specific, pre-organized geometry around the metal center.

For drug development professionals and scientists focused on creating novel synthetic methodologies, empirical screening of both ligand types and their derivatives remains the most effective strategy for identifying the optimal catalyst for a given transformation. This guide serves as a foundational resource for making an informed initial selection based on the desired catalytic function.

References

A Comparative Analysis of Chelating Efficiency: 2,6-Pyridinedicarboxamide vs. Hydroxypyridinone-Based Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable metal chelator is a critical decision guided by factors such as affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of the chelating efficiency of 2,6-pyridinedicarboxamide derivatives and hydroxypyridinone-based agents, with a focus on their application in sequestering metal ions, particularly iron (Fe³⁺).

The ability of a molecule to bind to a metal ion, or its chelating efficiency, is a key determinant of its potential therapeutic or industrial utility. Both 2,6-pyridinedicarboxamides and hydroxypyridinones are recognized for their metal-chelating properties, yet they exhibit distinct characteristics that make them suitable for different applications. This comparison delves into the available experimental data to provide a clear overview of their respective strengths.

Quantitative Comparison of Chelating Efficiency

The chelating efficiency of a compound is often quantified by its stability constant (log β) and its pM value. The stability constant reflects the strength of the metal-ligand complex, while the pM value (e.g., pFe³⁺) provides a more biologically relevant measure of a chelator's ability to bind a metal ion at a physiological pH of 7.4. A higher pM value indicates a more potent chelator under these conditions.

In contrast, hydroxypyridinone-based chelators, particularly the clinically approved drug Deferiprone and its derivatives, have been extensively studied.

Table 1: Comparison of Iron (Fe³⁺) Chelating Properties

Chelator Class/CompoundTypeStability Constant (log β)pFe³⁺Reference
This compound & Analogs
Pyridine-2,6-bis(monothiocarboxylic acid)Tridentate (Thio-analogue)33.36 (for Fe(pdtc)₂⁻)Not Reported[1]
Pyridine-2,6-dicarboxylic acidTridentate (Precursor)8.84 (FeX⁺), 14.82 (FeX₂⁻)Not Reported
Hydroxypyridinone-Based Agents
Deferiprone (CP20)Bidentate-19.4[2]
CP502 (2-amido-3-hydroxypyridin-4-one)Bidentate-21.7[2]
Hexadentate 3,4-HOPOHexadentate-> 26
Hexadentate 1,2-HOPOHexadentate-> 26

Note: The stability constant for Pyridine-2,6-bis(monothiocarboxylic acid) represents a 2:1 ligand-to-metal complex and is exceptionally high, suggesting strong iron binding for this specific analogue. The stability constants for Pyridine-2,6-dicarboxylic acid are significantly lower than what is typically observed for potent iron chelators. The pFe³⁺ values for hydroxypyridinone-based agents highlight their high efficiency in sequestering iron at physiological pH.

Experimental Protocols

The determination of chelating efficiency relies on established experimental methodologies. The following are detailed protocols for key experiments cited in the literature for evaluating hydroxypyridinone-based chelators. Similar principles would be applied to assess this compound derivatives.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.

Methodology:

  • Solution Preparation: Prepare solutions of the chelating agent, a strong acid (e.g., HCl), a strong base (e.g., NaOH), and the metal salt (e.g., FeCl₃) of known concentrations in a suitable ionic medium (e.g., 0.15 M NaCl) to maintain constant ionic strength.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. In a separate experiment, titrate the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: The collected data (volume of titrant vs. pH) is analyzed using a computer program (e.g., HYPERQUAD) to refine the protonation and stability constants by fitting the experimental titration curves to a theoretical model of the chemical species in equilibrium.

G Potentiometric Titration Workflow prep Prepare Solutions (Ligand, Acid, Base, Metal Salt) titration Perform Titration (Ligand +/- Metal with Base) prep->titration record Record pH after each Titrant Addition titration->record analysis Analyze Data with Computer Program (e.g., HYPERQUAD) record->analysis results Determine pKa and log β values analysis->results

Potentiometric Titration Workflow
Spectrophotometric Assay for pFe³⁺ Determination

Objective: To determine the pFe³⁺ value, representing the iron-chelating efficiency at physiological pH.

Methodology:

  • Principle: This method often involves a competition reaction between the chelator of interest and a well-characterized competing ligand for the metal ion. The changes in the UV-Vis absorbance spectrum upon complex formation are monitored.

  • Procedure:

    • Prepare buffer solutions at pH 7.4.

    • Create a series of solutions containing a fixed concentration of the iron-chelator complex and varying concentrations of a competing ligand (e.g., EDTA).

    • Alternatively, titrate a solution of the ligand with a standard solution of the metal ion.

    • Allow the solutions to reach equilibrium.

  • Data Acquisition: Measure the absorbance of each solution at the wavelength of maximum absorbance for the iron-chelator complex using a UV-Vis spectrophotometer.

  • Calculation: The pFe³⁺ value is calculated from the stability constants of the iron-chelator and iron-competing ligand complexes and the equilibrium concentrations of all species, determined from the spectrophotometric data. The pFe³⁺ is defined as the negative logarithm of the free Fe³⁺ concentration under standard conditions (typically 10 µM total ligand, 1 µM total iron, pH 7.4).[3]

G Spectrophotometric pFe³⁺ Determination cluster_prep Solution Preparation buffer Buffer (pH 7.4) solutions Fe-Chelator & Competing Ligand Solutions buffer->solutions equilibrium Allow to Reach Equilibrium solutions->equilibrium measurement Measure Absorbance (UV-Vis) equilibrium->measurement calculation Calculate pFe³⁺ measurement->calculation result pFe³⁺ Value calculation->result

Spectrophotometric pFe³⁺ Determination

Discussion and Comparison

Hydroxypyridinone-Based Agents:

Hydroxypyridinones, particularly the 3-hydroxy-4-pyridinone (3,4-HOPO) and 1-hydroxy-2-pyridinone (1,2-HOPO) scaffolds, are well-established as highly effective iron chelators. The bidentate nature of simple hydroxypyridinones like deferiprone allows for the formation of stable 3:1 complexes with Fe³⁺. The development of hexadentate ligands, where three hydroxypyridinone units are attached to a scaffold, has led to a significant increase in iron-chelating efficiency, with pFe³⁺ values exceeding 26. This high affinity makes them particularly suitable for therapeutic applications such as the treatment of iron overload diseases. Their mechanism of action typically involves sequestering intracellular iron and facilitating its excretion.

This compound-Based Agents:

The this compound scaffold offers a tridentate coordination site through the pyridine nitrogen and the two amide oxygens. While quantitative data on the iron chelation of simple amide derivatives is limited, the high stability constant of the thio-analogue, pyridine-2,6-bis(monothiocarboxylic acid), suggests that this structural motif has the potential for strong metal binding. The substitution on the amide nitrogens can be readily modified, allowing for the fine-tuning of the chelator's properties, such as solubility and lipophilicity. However, based on the data for the parent dicarboxylic acid, the affinity for iron may be lower than that of the top-tier hydroxypyridinone-based hexadentate chelators. The dicarboxamide structure is also being explored for its utility in materials science and catalysis, where its coordination properties with a range of metal ions are of interest.

Conclusion

Based on the available experimental data, hydroxypyridinone-based agents, especially hexadentate derivatives, currently demonstrate superior and more comprehensively characterized iron-chelating efficiency compared to the this compound class. The high pFe³⁺ values of hydroxypyridinones make them highly effective for sequestering iron under physiological conditions.

While the this compound scaffold holds promise, further research is required to fully elucidate the iron-chelating efficiency of its various derivatives. The development and quantitative assessment of N,N'-functionalized 2,6-pyridinedicarboxamides will be crucial to determine their potential as alternatives or for applications in different contexts where the specific coordination geometry and properties of this scaffold may be advantageous. Researchers and drug development professionals should consider the specific requirements of their application when choosing between these two classes of chelating agents.

References

A Comparative Guide to the Antibacterial Activity of 2,6-Pyridinedicarboxamide Complexes Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial efficacy of 2,6-pyridinedicarboxamide complexes against MRSA, contextualized with the performance of established alternative treatments. The information presented herein is supported by experimental data to aid in the evaluation and advancement of new therapeutic strategies.

Performance Comparison of Antibacterial Agents Against MRSA

The antibacterial activity of this compound complexes has been evaluated and compared with standard-of-care antibiotics used for MRSA infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, key indicators of antimicrobial potency.

Compound/DrugTypeMRSA MIC Range (µg/mL)MRSA MBC Range (µg/mL)Notes
This compound-Cu(II)/Zn(II) Complexes Investigational Metal Complex2 - 4[1]Not widely reportedDemonstrates potent activity against MRSA and Vancomycin-Resistant S. aureus (VRSA)[1].
Vancomycin Glycopeptide0.125 - 2[2][3][4]0.5 - 64[4]A standard therapy for serious MRSA infections; some strains exhibit reduced susceptibility[3][5].
Linezolid Oxazolidinone0.38 - 4[6][7]2 - 4 (for some strains)[8]Effective against MRSA, available in both oral and intravenous formulations.
Daptomycin Lipopeptide0.03 - 1.0[9][10][11]0.5 - 1[12]A rapid bactericidal agent used for complicated skin and bloodstream infections.

Experimental Protocols

Accurate and reproducible assessment of antibacterial activity is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA isolate

  • Test compounds and control antibiotics

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the MRSA isolate on an agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (bacteria in MHB without antimicrobial) and a negative control (MHB only).

    • Incubate the plate at 35°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a downstream extension of the MIC assay.

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Procedure:

  • Prepare a bacterial suspension in the logarithmic phase of growth (approximately 5 x 10⁵ CFU/mL) in a suitable broth.

  • Add the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any agent.

  • Incubate the cultures at 37°C with shaking.

  • At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them onto agar to determine the viable bacterial count (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each antimicrobial concentration to generate the time-kill curve.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the validation of antibacterial activity and the proposed mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay A MRSA Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-well plate B->D J Expose bacteria to drug B->J C Prepare Drug Dilutions C->D E Incubate (16-20h) D->E F Read MIC E->F G Plate from clear wells F->G H Incubate (18-24h) G->H I Determine MBC H->I K Sample at time points J->K L Plate and Count CFU K->L M Plot Time-Kill Curve L->M

Caption: Workflow for determining MIC, MBC, and Time-Kill kinetics.

Signaling_Pathway cluster_synthesis Peptidoglycan Synthesis Pathway cluster_inhibition Inhibition by Metal Complex UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_peptide UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_peptide MurC-F Lipid_I Lipid I UDP_MurNAc_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase (PBP2) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP2a in MRSA) Cell_Wall Cell_Wall Crosslinked_PG->Cell_Wall Incorporation into Metal_Complex This compound Complex Metal_Complex->Lipid_II Binding to Lipid II (Proposed)

Caption: Proposed mechanism of action via cell wall synthesis inhibition.

Concluding Remarks

The data presented in this guide suggest that this compound metal complexes are a promising class of compounds with potent in vitro activity against MRSA. Their efficacy, particularly against resistant strains, warrants further investigation. The provided experimental protocols offer a standardized framework for the continued evaluation of these and other novel antimicrobial candidates. The visualization of the experimental workflow and the proposed mechanism of action are intended to facilitate a deeper understanding of the validation process and the potential therapeutic strategy. As the challenge of antimicrobial resistance continues to grow, comparative analyses such as this are crucial for guiding future research and development efforts in the quest for new and effective treatments.

References

Comparative Analysis of Stability Constants for Metal Complexes of 2,6-Pyridinedicarboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Stability of Metal Complexes with 2,6-Pyridinedicarboxamide Derivatives

The chelation of metal ions by organic ligands is a fundamental process in chemistry, with significant implications for catalysis, materials science, and particularly, drug development. The stability of the resulting metal complex is a critical parameter that dictates its efficacy and potential toxicity in biological systems. This guide provides a comparative analysis of the stability constants of metal complexes formed with this compound and its close analog, 2,6-pyridinedicarboxylic acid. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to be an invaluable resource for researchers in the field.

Quantitative Comparison of Stability Constants

The stability of a metal complex is quantified by its stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for a range of divalent and trivalent metal ions with 2,6-pyridinedicarboxylic acid, a well-studied analog of this compound. The data is compiled from potentiometric and spectrophotometric studies and provides a basis for comparing the affinity of different metal ions for this class of ligands.

Metal IonLigandLog K₁Log K₂Overall Log β₂Experimental ConditionsReference
Cu(II)2,6-Pyridinedicarboxylic Acid--10.525°C, 0.1 M KNO₃[1]
Ni(II)2,6-Pyridinedicarboxylic Acid--9.825°C, 0.1 M KNO₃[1]
Zn(II)2,6-Pyridinedicarboxylic Acid--9.225°C, 0.1 M KNO₃[1]
Co(II)2,6-Pyridinedicarboxylic Acid--8.825°C, 0.1 M KNO₃[1]
Fe(II)Pyridine-2,6-bis(monothiocarboxylic acid)--12.0-[2]
Fe(III)Pyridine-2,6-bis(monothiocarboxylic acid)--33.36-[2]

Note: Data for this compound is limited in the literature. 2,6-pyridinedicarboxylic acid serves as a close structural and functional analog for comparative purposes.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a meticulous process requiring precise control of experimental conditions. The two most common methods employed are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method relies on measuring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand upon titration with a standard base.

Materials and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Microburette

  • Stock solution of the ligand (e.g., 2,6-pyridinedicarboxylic acid) of known concentration

  • Stock solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration

  • Standardized carbonate-free solution of a strong base (e.g., NaOH or KOH)

  • Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KNO₃)

  • Deionized and degassed water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature (e.g., 25 °C).

  • Titration of Ligand: Titrate a known volume of the ligand solution, acidified with a strong acid (to protonate the ligand), with the standardized base in the absence of the metal ion. This allows for the determination of the ligand's protonation constants.

  • Titration of Metal-Ligand Mixture: Prepare a solution containing known concentrations of the ligand and the metal ion in the same ionic strength medium.

  • Data Acquisition: Titrate the metal-ligand mixture with the standardized base, recording the pH value after each addition of the titrant.

  • Data Analysis: The collected data (volume of base added vs. pH) is then analyzed using specialized software to calculate the formation constants (log K) of the metal-ligand complexes. The calculations involve solving a series of simultaneous equations that describe the equilibria in the solution.[1]

Spectrophotometric Method (Job's Plot/Method of Continuous Variation)

This method is suitable when the formation of a metal-ligand complex results in a significant change in the UV-Vis absorption spectrum. Job's plot is a graphical method used to determine the stoichiometry of the complex.

Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of the metal ion and the ligand of the same molar concentration.

  • Buffer solution to maintain a constant pH.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the metal varies from 0 to 1.

  • Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Job's Plot Construction: Plot the absorbance as a function of the mole fraction of the metal ion.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

  • Stability Constant Calculation: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for determining stability constants.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Prepare Ligand Solution Titrate_L Titrate Ligand (for pKa) Ligand->Titrate_L Titrate_ML Titrate Metal-Ligand Mixture Ligand->Titrate_ML Metal Prepare Metal Solution Metal->Titrate_ML Base Standardize Base Solution Base->Titrate_L Base->Titrate_ML Plot Plot pH vs. Volume of Base Titrate_L->Plot Titrate_ML->Plot Calculate Calculate Stability Constants (log K) Plot->Calculate

Caption: Workflow for Potentiometric Titration.

Spectrophotometric_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Series Prepare Series of M-L Solutions (Constant Total Molarity) Measure_Abs Measure Absorbance at λmax Prep_Series->Measure_Abs Jobs_Plot Construct Job's Plot Measure_Abs->Jobs_Plot Determine_Stoich Determine Stoichiometry Jobs_Plot->Determine_Stoich Calculate_K Calculate Stability Constant Determine_Stoich->Calculate_K

Caption: Workflow for Spectrophotometric Analysis.

Conclusion

The stability of metal complexes with this compound and its analogs is a crucial factor in their application, particularly in the development of new therapeutic agents. This guide provides a foundational understanding of the comparative stabilities of these complexes with various metal ions. The presented experimental protocols offer a detailed methodology for researchers to determine these critical parameters in their own laboratories. The visual workflows further clarify the logical steps involved in these experimental processes. As research in this area continues, a more comprehensive database of stability constants for a wider range of this compound derivatives will undoubtedly emerge, paving the way for the rational design of novel metal-based drugs and materials.

References

In Vivo Efficacy of 2,6-Pyridinedicarboxamide Derivatives: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of emerging 2,6-pyridinedicarboxamide derivatives against established standard drugs in antibacterial and anticancer applications. This analysis is supported by available preclinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways.

Antibacterial Derivatives: A Challenge to Vancomycin in Resistant Infections

A novel pyridine-2,6-dicarboxamide ligand, designated as L11, and its transition metal complexes have demonstrated significant in vivo potential, positioning them as promising alternatives to vancomycin, a last-resort antibiotic. These derivatives show superior activity against resistant strains of Staphylococcus aureus, a common and often difficult-to-treat pathogen.

Comparative In Vivo Efficacy

While specific quantitative in vivo data from direct head-to-head comparisons in a rat dental biofilm model is not publicly available in the reviewed literature, a key study highlights that the lead compound L11 and its complexes exhibit robust antibacterial properties against methicillin- and vancomycin-resistant S. aureus (MRSA/VRSA)[1]. The study indicates promising in vivo therapeutic potential in a rat model, suggesting a significant advancement in the fight against antibiotic-resistant bacteria[1].

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismMIC (µg/mL)Standard Drug (Vancomycin) MIC
L11 Staphylococcus aureus2-16Typically ≤2 (susceptible)
L11 Methicillin-resistant S. aureus (MRSA)2-4Often >2 (resistant)
L11 Vancomycin-resistant S. aureus (VRSA)2-4≥16 (resistant)
L11 Resistant enterococcus strains2-8Varies based on resistance mechanism

Note: This table summarizes in vitro data which is indicative of the compound's potential for in vivo efficacy.

Mechanism of Action: Cell Wall Disruption

The proposed mechanism of action for these this compound derivatives involves the disruption of the bacterial cell wall[1]. This is a critical target as the cell wall is essential for bacterial survival and integrity. The metal complexes of the pyridine-dicarboxamide ligand are believed to interfere with the synthesis or maintenance of the peptidoglycan layer, leading to cell lysis and death.

cluster_0 Bacterial Cell Derivative This compound Derivative (L11) CellWall Bacterial Cell Wall (Peptidoglycan Layer) Derivative->CellWall Targets Disruption Disruption of Cell Wall Integrity CellWall->Disruption Leads to Lysis Cell Lysis and Death Disruption->Lysis cluster_0 T-Cell Receptor Signaling TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76 SLP-76 HPK1->SLP76 Phosphorylates Degradation SLP-76 Degradation SLP76->Degradation Leads to Degradation->Activation Inhibits Inhibitor Pyridine-2-carboxamide Derivative (Compound 19) Inhibitor->HPK1 Inhibits Start Start CellCulture CT26 Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in BALB/c Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment Initiation (Derivative vs. Standard Drug) TumorGrowth->Treatment Evaluation Efficacy Evaluation (Tumor Volume, Survival) Treatment->Evaluation Analysis Pharmacodynamic/Immune Analysis Evaluation->Analysis End End Analysis->End

References

A Comparative Structural Analysis of 2,6-Pyridinedicarboxamide and Pyridine-2,6-Diimine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural disparities and coordination chemistry of metal complexes derived from 2,6-pyridinedicarboxamide and pyridine-2,6-diimine ligands.

This guide provides an objective comparison of the structural and electronic properties of metal complexes formed with two important tridentate pyridine-based ligands: this compound and pyridine-2,6-diimine. Understanding the subtle yet significant differences in their coordination behavior is crucial for the rational design of catalysts, therapeutic agents, and advanced materials. This document summarizes key experimental data, provides detailed synthetic protocols, and visualizes the coordination geometries and logical relationships.

Introduction

The pyridine-based tridentate ligand scaffold is a cornerstone in coordination chemistry, offering a versatile platform for stabilizing a wide range of metal ions in various oxidation states. Among the plethora of such ligands, 2,6-pyridinedicarboxamides and pyridine-2,6-diimines have garnered significant attention due to their distinct electronic and steric properties. This compound ligands typically act as neutral (O,N,O) donors, engaging in strong hydrogen bonding and forming robust complexes. In contrast, pyridine-2,6-diimine ligands are redox-active, "non-innocent" ligands that can exist in neutral, radical anionic, or dianionic forms, thereby imparting rich electrochemical behavior to their metal complexes. This guide delves into a structural comparison of these two ligand classes, supported by experimental data from peer-reviewed literature.

Structural Comparison: Key Data

The coordination of these ligands to a metal center induces distinct structural parameters. Below is a comparative summary of key bond lengths and angles for representative Nickel(II) and Iron(II) complexes.

Nickel(II) Complexes: A Comparative Overview
Parameter[Ni(L¹-dicarboxamide)Br₂][Ni(L²-diimine)₂]²⁺
Coordination Geometry Distorted square pyramidalOctahedral
Ni-N(pyridine) (Å) ~2.0 Å~1.9 - 2.1 Å
Ni-O(amide) (Å) ~2.0 ÅN/A
Ni-N(imine) (Å) N/A~2.1 Å
Bite Angle (O-Ni-O / N-Ni-N) (°) ~160°~155°

*Data for [Ni(L¹-dicarboxamide)Br₂] is derived from complexes with N,N′-bis(2,6-disubstituted-phenyl)-2,6-pyridinedicarboxamides.[1] *Data for [Ni(L²-diimine)₂]²⁺ is based on the complex with 2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine.[2]

Iron(II) Complexes: A Comparative Overview
Parameter[Fe(L³-dicarboxamide)Cl₂][Fe(L⁴-diimine)₂]²⁺
Coordination Geometry Not readily availableOctahedral
Fe-N(pyridine) (Å) Not readily available~1.9 - 2.0 Å
Fe-O(amide) (Å) Not readily availableN/A
Fe-N(imine) (Å) Not readily available~2.2 Å
Bite Angle (N-Fe-N) (°) Not readily available~155°

*Data for [Fe(L⁴-diimine)₂]²⁺ is based on the complex with 2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine.[2]

Coordination Modes and Geometries

The distinct donor atoms of the two ligand types lead to different coordination behaviors and resulting complex geometries. The this compound ligand coordinates through the pyridine nitrogen and the two amide oxygens, creating a pincer-like (O,N,O) coordination. In contrast, the pyridine-2,6-diimine ligand utilizes the pyridine nitrogen and the two imine nitrogens for an (N,N,N) coordination.

G cluster_0 This compound Coordination cluster_1 Pyridine-2,6-Diimine Coordination L1 This compound Ligand C1 Tridentate (O,N,O) Coordination L1->C1 Donates through Pyridine N and Amide O M1 Metal Ion (e.g., Ni²⁺) M1->C1 G1 Typically 5-coordinate (e.g., Square Pyramidal) or 6-coordinate Octahedral C1->G1 L2 Pyridine-2,6-Diimine Ligand C2 Tridentate (N,N,N) Coordination L2->C2 Donates through Pyridine N and Imine N M2 Metal Ion (e.g., Fe²⁺) M2->C2 G2 Typically 6-coordinate Octahedral C2->G2

Caption: Coordination modes of this compound and pyridine-2,6-diimine ligands.

Redox Properties: A Key Differentiator

A significant distinction between the two ligand classes lies in their redox behavior. Pyridine-2,6-diimine ligands are known for their "redox non-innocence," meaning the ligand itself can actively participate in redox processes.[2][3] This has profound implications for the electronic structure and reactivity of the resulting metal complexes, which can exist in multiple, stable oxidation states. In contrast, this compound ligands are generally considered redox-inactive, with redox events primarily centered on the metal ion.

G cluster_0 Redox Behavior PDI Pyridine-2,6-diimine (PDI) Complex PDI_neutral [M(PDI⁰)]ⁿ⁺ PDI->PDI_neutral Ligand is neutral PDA This compound (PDA) Complex PDA_redox Metal-centered redox [Mⁿ⁺(PDA)] ⇌ [M⁽ⁿ⁺¹⁾⁺(PDA)] PDA->PDA_redox PDI_radical [M(PDI⁻•)]⁽ⁿ⁻¹⁾⁺ PDI_neutral->PDI_radical 1e⁻ reduction (ligand-based) PDI_dianion [M(PDI²⁻)]⁽ⁿ⁻²⁾⁺ PDI_radical->PDI_dianion 1e⁻ reduction (ligand-based)

Caption: Redox behavior comparison of the two ligand systems.

Experimental Protocols

General Synthesis of N,N'-disubstituted-2,6-pyridinedicarboxamide Ligands
  • Starting Material Preparation: 2,6-Pyridinedicarbonyl dichloride is typically synthesized by reacting 2,6-pyridinedicarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Amidation Reaction: The resulting acyl chloride is then reacted with two equivalents of a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or THF) at low temperature (typically 0 °C to room temperature).

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

General Synthesis of Pyridine-2,6-diimine Ligands
  • Condensation Reaction: 2,6-Diacetylpyridine or 2,6-pyridinedicarboxaldehyde is condensed with two equivalents of a primary aniline derivative in a suitable solvent (e.g., ethanol or methanol), often with catalytic amounts of an acid (e.g., acetic acid or p-toluenesulfonic acid).

  • Reaction Conditions: The reaction is typically carried out at reflux for several hours to drive the imine formation.

  • Isolation and Purification: Upon cooling, the diimine product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

General Synthesis of Metal Complexes
  • Complexation: The respective ligand is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). To this solution, a solution of the desired metal salt (e.g., NiBr₂, FeCl₂, or their hydrates) in the same or a compatible solvent is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

  • Isolation of the Complex: The resulting metal complex often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

Conclusion

The structural and electronic properties of metal complexes derived from this compound and pyridine-2,6-diimine ligands are markedly different, stemming from their distinct donor atoms and redox activities. This compound complexes are characterized by their robust (O,N,O) coordination and are generally redox-inactive at the ligand. In contrast, pyridine-2,6-diimine complexes feature an (N,N,N) coordination and exhibit rich electrochemical behavior due to the redox-active nature of the diimine backbone. These fundamental differences are critical for the targeted design of metal complexes with specific catalytic, electronic, or therapeutic functions. This guide provides a foundational understanding for researchers to navigate the selection and application of these versatile pyridine-based ligands.

References

A Comparative Analysis of the Redox Properties of 2,6-Pyridinedicarboxamide Complexes and Other Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelator is a critical decision, profoundly influencing the redox properties of the resulting metal complex. This guide provides a comparative assessment of 2,6-pyridinedicarboxamide-based chelators against other widely used ligands, supported by experimental data to inform the rational design of metal complexes for therapeutic and catalytic applications.

The ability of a chelator to modulate the redox potential of a metal ion is fundamental to its function in various biological and chemical systems. This modulation can determine whether a metal complex will act as an antioxidant, a pro-oxidant, or a catalyst for a specific redox reaction. This compound and its derivatives have emerged as a versatile scaffold in coordination chemistry, offering a unique combination of stability and electronic tunability. This guide will delve into a quantitative comparison of their redox properties and stability constants alongside those of other common chelators such as EDTA, bipyridine, and phenanthroline.

Comparative Stability of Metal Complexes

The thermodynamic stability of a metal complex is a key determinant of its biological and chemical behavior. The stability constant (log K) provides a quantitative measure of the affinity of a chelator for a metal ion. The following table summarizes the stability constants of pyridine-2,6-dicarboxylic acid (PDA), a close structural analog of this compound, with various metal ions, in comparison to the well-established chelator EDTA.

Metal IonChelatorLog K₁Log β₂Log β₃Conditions
Fe³⁺ PDA10.719.9-25 °C, 0.1 M KCl
EDTA25.1--20 °C, 0.1 M KCl
Cu²⁺ PDA8.815.7-25 °C, 0.1 M KCl
EDTA18.8--20 °C, 0.1 M KCl
Ni²⁺ 2,2'-Bipyridine7.0713.7919.9225 °C, 0.1 M KNO₃
Co²⁺ 2,2'-Bipyridine5.8611.2115.725 °C, 0.1 M KNO₃

Redox Potential Comparison of Iron Complexes

The redox potential of the Fe(III)/Fe(II) couple is highly sensitive to the coordination environment provided by the chelator. Ligands that preferentially stabilize the Fe(III) state will lower the redox potential, making the complex a weaker oxidizing agent. Conversely, ligands that favor the Fe(II) state will raise the redox potential.

ComplexE₁/₂ (V vs. NHE)Conditions
[Fe(EDTA)]⁻/²⁻+0.12pH 4.7
[Fe(phen)₃]³⁺/²⁺+1.121 M H₂SO₄

Note: Data for a this compound-Fe complex was not available for a direct comparison under similar conditions.

Redox Potential Comparison of Copper Complexes

Similarly, the redox potential of the Cu(II)/Cu(I) couple is significantly influenced by the chelating ligand. The coordination geometry and the nature of the donor atoms play a crucial role in determining the relative stability of the two oxidation states.

ComplexE₁/₂ (V vs. NHE)Epc (V vs. NHE)Epa (V vs. NHE)Conditions
[Cu(phen)₂]²⁺+0.265+0.190+0.340Aqueous solution
Cu(II)-Pyridine-2,6-dicarbohydrazide--0.06 (reduction)+0.18 (oxidation)0.1 M NaOH

NHE: Normal Hydrogen Electrode; E₁/₂: Half-wave potential; Epc: Cathodic peak potential; Epa: Anodic peak potential. Data compiled from multiple sources; experimental conditions may vary.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

Materials:

  • pH meter with a glass electrode

  • Autotitrator or manual burette

  • Temperature-controlled reaction vessel

  • Solutions of the metal salt, ligand, standardized strong acid (e.g., HCl), and standardized strong base (e.g., NaOH) of known concentrations.

  • Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃).

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In the reaction vessel, add a known volume of the ligand solution and the inert salt solution.

  • Add a known volume of the standardized strong acid to protonate the ligand.

  • Titrate the solution with the standardized strong base, recording the pH after each addition.

  • Repeat the titration in the presence of a known concentration of the metal salt.

  • The stability constants are calculated from the titration curves by analyzing the shift in pH upon addition of the metal ion, using appropriate software for complex equilibria calculations.

Determination of Redox Potentials by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potentials of metal complexes.[1]

Materials:

  • Potentiostat

  • Three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution of the metal complex in a suitable solvent.

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

Procedure:

  • Prepare a solution of the metal complex of interest at a known concentration in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell with the electrodes immersed in the sample solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Using the potentiostat, apply a potential sweep from an initial potential to a final potential and then back to the initial potential, at a set scan rate (e.g., 100 mV/s).

  • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, is determined as the average of the cathodic (reduction) and anodic (oxidation) peak potentials (E₁/₂ = (Epc + Epa)/2).

Visualizations

Experimental_Workflow_for_Chelator_Evaluation cluster_synthesis Complex Synthesis & Characterization cluster_electrochemistry Redox Property Assessment cluster_stability Stability Assessment cluster_cellular Cellular Oxidative Stress Model synthesis Synthesis of Metal-Chelator Complex characterization Structural & Purity Characterization (NMR, MS, X-ray) synthesis->characterization cv Cyclic Voltammetry characterization->cv titration Potentiometric or Spectrophotometric Titration characterization->titration cell_culture Cell Culture (e.g., Cardiomyocytes, Neurons) characterization->cell_culture data_analysis_cv Determine Redox Potential (E½) cv->data_analysis_cv data_analysis_stability Calculate Stability Constants (log K) titration->data_analysis_stability induce_stress Induce Oxidative Stress (e.g., H₂O₂, Doxorubicin) cell_culture->induce_stress chelator_treatment Treatment with Chelator Complex induce_stress->chelator_treatment ros_measurement Measure Reactive Oxygen Species (ROS) (e.g., DCFDA assay) chelator_treatment->ros_measurement viability_assay Assess Cell Viability (e.g., MTT assay) chelator_treatment->viability_assay

Caption: Experimental workflow for assessing metal chelators.

Metal_Chelation_in_Oxidative_Stress metal_ion Redox-Active Metal Ion (e.g., Fe²⁺, Cu⁺) hydroxyl_radical Highly Reactive Hydroxyl Radical (•OH) metal_ion->hydroxyl_radical Fenton/Haber-Weiss Reaction stable_complex Stable, Redox-Inert Metal Complex metal_ion->stable_complex Chelation ros_precursors H₂O₂ / O₂⁻ ros_precursors->hydroxyl_radical cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) hydroxyl_radical->cellular_damage chelator Chelator (e.g., this compound) chelator->stable_complex reduced_damage Reduced Oxidative Stress & Cellular Protection stable_complex->reduced_damage Inhibition of Redox Cycling

Caption: Role of chelation in mitigating oxidative stress.

References

A Comparative Analysis of Tridentate Ligand Coordination Geometries: 2,6-Pyridinedicarboxamide and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural coordination chemistry of 2,6-pyridinedicarboxamide in comparison to other notable tridentate ligands, including terpyridine and tris(pyrazolyl)methane, reveals distinct geometric preferences and coordination behaviors. These differences, largely governed by the electronic and steric properties inherent to each ligand's scaffold, play a crucial role in the diverse applications of their resulting metal complexes, from catalysis to materials science and drug development.

This guide provides an objective comparison of the coordination geometry of this compound with other widely used tridentate ligands. By presenting supporting experimental data from X-ray crystallography, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the nuanced structural aspects that dictate the functionality of these important coordination compounds.

Introduction to Tridentate Ligands and Coordination Geometry

Tridentate ligands are molecules or ions that bind to a central metal atom through three donor atoms, forming a coordination complex. The spatial arrangement of these donor atoms around the metal center defines the coordination geometry. Common geometries for complexes with a single tridentate ligand and other co-ligands include distorted octahedral and square pyramidal. The specific geometry adopted is influenced by factors such as the nature of the metal ion, the electronic properties of the ligand, and the steric constraints imposed by the ligand's backbone. Understanding these geometric parameters, such as bond lengths and angles, is critical as they directly impact the stability, reactivity, and physicochemical properties of the complex.

Coordination Profile of this compound

This compound and its N,N'-disubstituted derivatives are versatile tridentate ligands that typically coordinate to a metal center in a meridional fashion through the pyridyl nitrogen and the two amide oxygen or nitrogen atoms. The amide functionalities introduce a degree of flexibility and the potential for hydrogen bonding interactions, which can influence the supramolecular assembly of the resulting complexes.

The coordination of N,N′-bis(2,6-disubstituted-phenyl)-2,6-pyridinedicarboxamide to a nickel(II) center, for instance, results in a distorted square pyramidal geometry. The tridentate ligand occupies three of the coordination sites, with two bromide ions completing the coordination sphere. The bite angles of the ligand, specifically the N(py)-Ni-O(amide) angles, are constrained by the five-membered chelate rings formed upon coordination.

Comparative Analysis with Other Tridentate Ligands

To provide a comprehensive understanding of this compound's coordination behavior, it is compared with two other prominent tridentate ligands: 2,2':6',2''-terpyridine and tris(pyrazolyl)methane.

2,2':6',2''-Terpyridine (terpy)

Terpyridine is a classic NNN-tridentate ligand known for its rigid, planar structure. Upon coordination to a metal ion, the three pyridine nitrogen atoms typically bind in a meridional fashion, leading to the formation of two five-membered chelate rings. This rigid planarity often results in well-defined, predictable coordination geometries, most commonly distorted octahedral in six-coordinate complexes. The bite angles (N-M-N) in terpyridine complexes are typically close to 90 degrees, reflecting the geometric constraints of the fused pyridine rings.

Tris(pyrazolyl)methane (Tpm)

In contrast to the planar terpyridine, tris(pyrazolyl)methane is a tripodal, non-planar NNN-tridentate ligand. It coordinates to a metal center in a facial (fac) manner, where the three nitrogen atoms of the pyrazole rings occupy one face of an octahedron. This coordination mode is often described as a "scorpionate" ligand, with the three donor atoms capping the metal center. This facial coordination leads to a distinct geometry compared to the meridional binding of this compound and terpyridine.

Data Presentation: A Quantitative Comparison

The following table summarizes key crystallographic data for representative metal complexes of this compound, terpyridine, and tris(pyrazolyl)methane, allowing for a direct comparison of their coordination geometries.

LigandMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamideNi(II)Distorted Square PyramidalNi-N(py): 2.02, Ni-O(amide): 2.05, 2.06N(py)-Ni-O(amide): ~78[1]
2,2':6',2''-TerpyridineFe(II)Distorted OctahedralFe-N(central): 1.89, Fe-N(terminal): 1.98N(central)-Fe-N(terminal): ~81CSD Entry: FERFOS
Tris(pyrazolyl)methaneFe(II)OctahedralFe-N: ~2.20N-Fe-N: ~85CSD Entry: FEHCMP

Note: The data presented is from representative crystal structures and may vary depending on the specific metal ion, counter-ions, and crystallization conditions.

Experimental Protocols

General Synthesis of N,N'-Disubstituted-2,6-pyridinedicarboxamide Ligands
  • Acid Chloride Formation: 2,6-Pyridinedicarboxylic acid is suspended in an inert solvent (e.g., dichloromethane) with a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is added dropwise, and the mixture is stirred at room temperature until a clear solution is formed. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,6-pyridinedicarbonyl dichloride.

  • Amidation: The crude acid chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran). To this solution, the desired primary or secondary amine (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) are added. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N,N'-disubstituted-2,6-pyridinedicarboxamide ligand.

General Synthesis of Metal Complexes
  • Ligand Solution: The tridentate ligand is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: The metal salt (e.g., chloride, nitrate, or perchlorate salt) is dissolved in a separate portion of the same or a compatible solvent.

  • Complexation: The metal salt solution is added dropwise to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating. The formation of a precipitate or a color change often indicates complex formation.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the reaction solvent and a low-boiling point solvent (e.g., diethyl ether), and dried under vacuum. If the complex is soluble, single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent, vapor diffusion of a non-solvent, or layering of a non-solvent.

Visualization of Coordination Modes

The following diagrams, generated using the DOT language, illustrate the distinct coordination modes of this compound, terpyridine, and tris(pyrazolyl)methane.

G cluster_pdca This compound (meridional) cluster_terpy Terpyridine (meridional) cluster_tpm Tris(pyrazolyl)methane (facial) M1 M N1_py N M1->N1_py O1_am O M1->O1_am O2_am O M1->O2_am M2 M N2_c N M2->N2_c N2_t1 N M2->N2_t1 N2_t2 N M2->N2_t2 M3 M N3_1 N M3->N3_1 N3_2 N M3->N3_2 N3_3 N M3->N3_3

Caption: Coordination modes of tridentate ligands.

G cluster_synthesis General Synthesis Workflow start Starting Materials (Dicarboxylic Acid, Amine, Metal Salt) step1 Ligand Synthesis (Amidation) start->step1 step2 Complexation Reaction step1->step2 step3 Isolation & Purification (Filtration/Crystallization) step2->step3 end Characterized Metal Complex step3->end

Caption: Experimental workflow for complex synthesis.

References

Unveiling the Potency of 2,6-Pyridinedicarboxamide-Based Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a detailed comparison of a 2,6-pyridinedicarboxamide-based inhibitor against other alternatives, supported by experimental data to validate its mechanism of action. We delve into the specifics of its interaction with D-dopachrome tautomerase (D-DT), a promising therapeutic target.

Executive Summary

2,5-Pyridinedicarboxylic acid, a molecule featuring the this compound core structure, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT).[1][2] This guide presents a comparative analysis of its inhibitory efficacy against other known D-DT inhibitors. Experimental data, including enzyme kinetics and structural biology, are summarized to provide a clear validation of its mechanism of action. Detailed protocols for key validation assays are also provided to facilitate the replication and extension of these findings.

Comparative Analysis of D-DT Inhibitors

The inhibitory potency of 2,5-pyridinedicarboxylic acid and other notable D-DT inhibitors is summarized in the table below. This quantitative data allows for a direct comparison of their efficacy.

InhibitorTarget EnzymeIC50 (µM)Selectivity (over MIF)Mechanism of Action
2,5-Pyridinedicarboxylic acid D-DT27[3][4]79-fold[1][2]Competitive
4-Iodo-6-phenylpyrimidine (4-IPP)D-DT & MIF>100 (for D-DT)[3][4]LowCovalent
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)D-DT27[3][4]HighNot specified
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d)D-DT1.0[3]HighNot specified

Mechanism of Action of 2,5-Pyridinedicarboxylic Acid

The mechanism of action of 2,5-pyridinedicarboxylic acid as a D-DT inhibitor has been elucidated through a combination of enzymatic assays and structural biology.

Signaling Pathway Inhibition

D-dopachrome tautomerase (D-DT) is a cytokine that, along with its homolog macrophage migration inhibitory factor (MIF), binds to the cell surface receptor CD74.[5][6] This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[2][6][7] 2,5-Pyridinedicarboxylic acid, by binding to the active site of D-DT, prevents its interaction with CD74, thereby inhibiting the activation of these pro-survival and pro-inflammatory signaling pathways.[1][2]

D_DT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_5_PDCA 2,5-Pyridinedicarboxylic acid D_DT D-DT 2_5_PDCA->D_DT Inhibits CD74 CD74 Receptor D_DT->CD74 Binds MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway CD74->PI3K_Akt Activates Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation Inflammation Inflammation MAPK_ERK->Inflammation PI3K_Akt->Proliferation PI3K_Akt->Inflammation

Caption: Inhibition of the D-DT signaling pathway by 2,5-pyridinedicarboxylic acid.
Experimental Workflow for Validation

The validation of 2,5-pyridinedicarboxylic acid's mechanism of action follows a structured experimental workflow, beginning with enzymatic assays to determine inhibitory activity and progressing to structural studies to visualize the direct interaction with the target enzyme.

Experimental_Workflow Start Identify Potential Inhibitor Enzyme_Assay D-DT Tautomerase Activity Assay Start->Enzyme_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Selectivity_Assay Selectivity Assay (vs. MIF) IC50->Selectivity_Assay Crystallography X-ray Crystallography Selectivity_Assay->Crystallography Structure Solve Enzyme-Inhibitor Complex Structure Crystallography->Structure Mechanism Confirm Binding Mode & Mechanism Structure->Mechanism

Caption: Workflow for validating the mechanism of action of a D-DT inhibitor.

Detailed Experimental Protocols

D-Dopachrome Tautomerase (D-DT) Activity Assay

This spectrophotometric assay is used to measure the enzymatic activity of D-DT and determine the inhibitory potency of compounds.

Materials:

  • Recombinant human D-DT enzyme

  • L-Dopachrome methyl ester (substrate)

  • Phosphate buffer (pH 6.0)

  • Test inhibitor (e.g., 2,5-pyridinedicarboxylic acid)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate, L-dopachrome methyl ester.

  • Prepare serial dilutions of the test inhibitor in the phosphate buffer.

  • In a cuvette, mix the phosphate buffer, the D-DT enzyme solution, and the inhibitor solution at the desired concentration.

  • Initiate the reaction by adding the substrate to the cuvette.

  • Immediately monitor the decrease in absorbance at 475 nm over time. The rate of decrease corresponds to the rate of the enzymatic reaction.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and calculate the concentration that results in 50% inhibition of the enzyme activity.

X-ray Crystallography of the D-DT-Inhibitor Complex

This structural biology technique provides a high-resolution view of the inhibitor bound to the active site of the enzyme, confirming the direct interaction and revealing the binding mode.

Materials:

  • Purified recombinant human D-DT enzyme

  • Inhibitor (2,5-pyridinedicarboxylic acid)

  • Crystallization screening solutions

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization: Mix the purified D-DT enzyme with a molar excess of the inhibitor.

  • Crystallization Screening: Set up crystallization trials using various precipitant solutions to induce the formation of protein crystals. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Harvesting and Cryo-cooling: Once suitable crystals are obtained, they are harvested and flash-cooled in liquid nitrogen after being soaked in a cryoprotectant solution to prevent ice formation.

  • Data Collection: Mount the frozen crystal in the X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the D-DT-inhibitor complex into the electron density map and refine the structure to obtain a high-resolution model.[8]

Conclusion

The data presented in this guide validate the mechanism of action of 2,5-pyridinedicarboxylic acid as a potent and highly selective inhibitor of D-dopachrome tautomerase. Its competitive mode of action, confirmed by both enzymatic and structural data, makes it a valuable tool for studying the biological functions of D-DT and a promising lead compound for the development of novel therapeutics targeting D-DT-mediated pathologies. The provided experimental protocols offer a roadmap for researchers to further investigate this and other this compound-based inhibitors.

References

Cross-referencing spectroscopic data of novel 2,6-pyridinedicarboxamide complexes with literature values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of spectroscopic data for a novel N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide nickel(II) bromide complex against the foundational compound, 2,6-pyridinedicarboxylic acid. This cross-referencing of spectral data is essential for researchers in medicinal chemistry and materials science to validate the synthesis of new compounds and understand the impact of functionalization on the electronic and structural properties of the 2,6-pyridinedicarboxamide scaffold.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the novel complex and the reference compound. The data highlights the changes in chemical shifts and vibrational frequencies upon substitution and coordination to a metal center.

Spectroscopic Feature2,6-Pyridinedicarboxylic Acid (Literature Values)N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide Ligand (L6)[L6NiBr₂] Complex
¹H NMR (Pyridine H) 8.24 - 8.29 ppm[1]8.45 (d), 8.21 (t) ppmNot Reported
¹H NMR (NH) Not Applicable9.91 (s) ppmNot Reported
¹³C NMR (Pyridine C) Not Reported150.1, 140.2, 125.2 ppmNot Reported
¹³C NMR (C=O) Not Reported162.7 ppmNot Reported
FT-IR (C=O stretch) ~1699 cm⁻¹[2]1676 cm⁻¹1636 cm⁻¹
FT-IR (N-H stretch) Not Applicable3241 cm⁻¹3380 cm⁻¹
FT-IR (M-N/M-O) Not ApplicableNot Applicable450-550 cm⁻¹[3]

Experimental Protocols

The synthesis and characterization of these compounds involve standard organic and inorganic chemistry techniques. Below are representative protocols.

Synthesis of N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide (L6)
  • Acid Chloride Formation : 2,6-pyridinedicarboxylic acid is converted to its corresponding acyl chloride by reacting with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.[4]

  • Amidation : The resulting 2,6-pyridinedicarbonyl dichloride is then reacted with two equivalents of 2,6-diisopropylaniline in the presence of a base such as triethylamine to neutralize the HCl byproduct. The reaction is typically carried out in a dry aprotic solvent like dichloromethane or THF under an inert atmosphere.[5][6]

  • Purification : The crude product is purified by recrystallization or column chromatography to yield the desired ligand.[4]

Synthesis of the Nickel(II) Complex ([L6NiBr₂])
  • Complexation : The synthesized ligand (L6) is dissolved in a suitable solvent, such as ethanol or dichloromethane. To this solution, one equivalent of nickel(II) bromide is added.[5][6]

  • Reaction : The mixture is stirred at room temperature or gently heated to facilitate the coordination of the ligand to the nickel center.

  • Isolation : The resulting complex, which may precipitate out of solution, is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.[5][6]

Spectroscopic Characterization
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃.[4][7] Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

  • FT-IR Spectroscopy : Infrared spectra are obtained using an FT-IR spectrometer. Samples are typically prepared as KBr pellets or analyzed using an ATR accessory.[8]

  • Mass Spectrometry : The molecular weight of the synthesized compounds is confirmed using techniques such as ESI-MS.[9]

  • Elemental Analysis : The elemental composition (C, H, N) of the new compounds is determined to further confirm their purity and identity.[8]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of the this compound complexes and the logical relationship of the spectroscopic data.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Acid_Chloride Prepare 2,6-Pyridinedicarbonyl dichloride Start->Acid_Chloride Amidation Amidation Reaction Acid_Chloride->Amidation Amine 2,6-Diisopropylaniline Amine->Amidation Ligand Isolate and Purify Ligand (L6) Amidation->Ligand Complexation Complexation Reaction Ligand->Complexation NiBr2 Nickel(II) Bromide NiBr2->Complexation Complex Isolate and Purify [L6NiBr₂] Complex Complexation->Complex NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR FTIR FT-IR Spectroscopy Complex->FTIR MS Mass Spectrometry Complex->MS EA Elemental Analysis Complex->EA

Caption: Experimental workflow for synthesis and characterization.

G Pyridine_Acid 2,6-Pyridinedicarboxylic Acid (Reference) Spectroscopic_Data Spectroscopic Data (NMR, IR) Pyridine_Acid->Spectroscopic_Data Novel_Ligand Novel Ligand (L6) Novel_Ligand->Spectroscopic_Data Novel_Complex Novel Complex [L6NiBr₂] Novel_Complex->Spectroscopic_Data Cross_Reference Cross-Referencing and Comparison Spectroscopic_Data->Cross_Reference

Caption: Logical flow for data cross-referencing.

References

How does 2,6-pyridinedicarboxamide performance compare to EDTA as a chelating agent?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been a benchmark due to its strong and broad-spectrum metal-binding capabilities. However, the search for ligands with greater selectivity and tailored properties has led to the investigation of numerous alternatives. Among these, 2,6-pyridinedicarboxamide and its derivatives have emerged as promising candidates, particularly for specific applications in catalysis, coordination chemistry, and biomedical research. This guide provides an objective comparison of the performance of this compound and EDTA, supported by available experimental data.

At a Glance: Key Properties

PropertyThis compoundEDTA (Ethylenediaminetetraacetic acid)
Structure A pyridine ring with two carboxamide groups at the 2 and 6 positions.A linear aminopolycarboxylic acid.
Denticity Typically acts as a tridentate (O,N,O) ligand.Hexadentate, capable of forming six bonds to a metal ion.
Key Donor Atoms Two amide oxygen atoms and one pyridine nitrogen atom.Four carboxylate oxygen atoms and two amine nitrogen atoms.
Solubility Generally soluble in organic solvents, with solubility in aqueous solutions dependent on derivatization.Highly soluble in water, especially in its salt forms.
Primary Applications Lanthanide and actinide separation, catalysis, medicinal chemistry.Industrial water treatment, food preservation, chelation therapy for heavy metal poisoning, analytical chemistry.

Quantitative Comparison: Stability Constants

The stability constant (log K) is a critical measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. While extensive data is available for EDTA with a wide array of metal ions, quantitative data for the parent this compound is less comprehensive in publicly accessible literature and is often focused on specific metal ions relevant to its niche applications.

Table 1: Stability Constants (log K) of Metal-Ligand Complexes

Metal IonThis compound Derivativelog KEDTAlog K
Fe(II)Pyridine-2,6-bis(monothiocarboxylic acid)12.0[1]EDTA14.3
Fe(III)Pyridine-2,6-bis(monothiocarboxylic acid)33.36[1]EDTA25.1
Cu(II)Data not readily available-EDTA18.8
Zn(II)Data not readily available-EDTA16.5
Ca(II)Data not readily available-EDTA10.7
Mg(II)Data not readily available-EDTA8.7

*Note: Data for a structurally related derivative, not the parent this compound. This highlights the high affinity of this class of compounds for highly charged ions like Fe(III). The lack of readily available data for common divalent ions with the parent compound is a significant gap in a direct comparison.

Structural and Coordination Differences

The fundamental difference in their chelating behavior stems from their distinct structures and denticity.

EDTA , with its six donor atoms, acts as a powerful hexadentate ligand, capable of enveloping a metal ion in a cage-like structure. This "chelate effect," involving the formation of multiple five-membered rings, results in exceptionally stable and water-soluble metal complexes.

This compound , in its parent form, typically functions as a tridentate ligand, coordinating to a metal ion through the two amide oxygens and the central pyridine nitrogen. This O,N,O-donor pocket is particularly well-suited for coordinating with specific metal ions, and its derivatives have shown high affinity and selectivity for lanthanides and actinides.

Experimental Methodologies

The determination of stability constants for these chelating agents typically involves potentiometric titration or spectrophotometric methods.

Potentiometric Titration

This is a highly accurate and widely used method for determining stability constants.

Principle: The formation of a metal-ligand complex often involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH) and monitoring the pH, the concentration of free ligand and the average number of ligands bound per metal ion can be calculated at each point of the titration. This data is then used to determine the stepwise and overall stability constants.

Typical Protocol Outline:

  • Solution Preparation:

    • Prepare a standardized solution of the metal salt (e.g., metal nitrate or chloride) of known concentration.

    • Prepare a standardized solution of the chelating agent (this compound or EDTA) of known concentration.

    • Prepare a standardized solution of a strong, carbonate-free base (e.g., NaOH).

    • Prepare a solution of a strong acid (e.g., HClO₄) for electrode calibration.

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions to ensure accurate hydrogen ion concentration measurements.

  • Titration:

    • Titrate a solution containing the ligand and a supporting electrolyte (to maintain constant ionic strength) with the standardized base.

    • Separately, titrate a solution containing the ligand, the metal ion, and the supporting electrolyte with the same standardized base.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • From the titration curves, calculate the average number of protons associated with the ligand and the concentration of the free ligand at various pH values.

    • Use this information to calculate the protonation constants of the ligand.

    • From the metal-ligand titration curve, calculate the average number of ligands bound per metal ion (the formation function) and the free ligand concentration.

    • Use computational software (e.g., HYPERQUAD) to refine the stability constants by fitting the experimental data to a chemical model.

UV-Vis Spectrophotometry

This method is useful when the formation of the metal-ligand complex results in a change in the absorbance spectrum.

Principle: By monitoring the change in absorbance at a specific wavelength as the concentration of the metal ion or ligand is varied, the stoichiometry and stability constant of the complex can be determined.

Typical Protocol Outline (Mole-Ratio Method):

  • Solution Preparation: Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other component (the ligand) is systematically varied.

  • Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance of the metal-ligand complex.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of the ligand to the metal ion.

    • The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data using various mathematical treatments, often involving non-linear regression analysis.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the chemical structures and a typical experimental workflow.

Caption: Molecular structures of this compound and EDTA.

G Experimental Workflow for Potentiometric Titration prep Solution Preparation (Ligand, Metal Salt, Base) calib pH Electrode Calibration prep->calib tit_ligand Titrate Ligand Alone with Base calib->tit_ligand tit_complex Titrate Ligand + Metal with Base calib->tit_complex plot Plot pH vs. Volume of Base tit_ligand->plot tit_complex->plot analysis Data Analysis & Modeling plot->analysis calc_pk Calculate Ligand Protonation Constants calc_logk Calculate Metal-Ligand Stability Constants (log K) analysis->calc_pk analysis->calc_logk

References

Safety Operating Guide

Personal protective equipment for handling 2,6-Pyridinedicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Pyridinedicarboxamide

This guide provides immediate and essential safety and logistical information for handling this compound (CAS No: 4663-97-2) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as an irritant to the skin, eyes, and respiratory system.[1][2]

Hazard Summary Table

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1][2]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemWarningH335: May cause respiratory irritation[1][2]

Operational Plan: Safe Handling Protocol

Adherence to a strict protocol is essential for the safe handling of this compound. All handling of this chemical, including weighing and transferring, should be conducted within a certified chemical fume hood to control airborne dust.[3]

Personal Protective Equipment (PPE) Requirements

The use of appropriate personal protective equipment is mandatory to prevent exposure.[3]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesChemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash hazards.[4][5]Protects against airborne particles and splashes that can cause serious eye irritation.
Skin and Body Protection GlovesChemical-resistant gloves (e.g., nitrile, butyl rubber).[6]Prevents skin contact which can cause irritation.
Lab CoatA fully-buttoned, chemical-resistant lab coat.Protects against contamination of personal clothing.
Respiratory Protection RespiratorA NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or for cleaning up spills.[4]Minimizes inhalation of dust that can cause respiratory tract irritation.

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing this compound powder and preparing a solution.

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Beaker or flask

  • Appropriate solvent

  • Magnetic stir bar and stir plate (optional)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance within the fume hood and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound from its container onto the weighing paper. Avoid generating dust.[4]

    • Record the weight.

  • Transfer:

    • Gently tap the weighing paper to transfer the powder into the beaker or flask containing the solvent.

    • If any powder remains on the weighing paper, it can be rinsed into the beaker with a small amount of the solvent.

  • Dissolution:

    • Place the beaker or flask on a stir plate and add a magnetic stir bar.

    • Stir the mixture until the solid is fully dissolved. Gentle heating may be applied if the substance's properties allow and it is deemed safe.

  • Post-Handling:

    • Tightly close the this compound container.[1]

    • Clean the spatula and any other used equipment.

    • Wipe down the work surface within the fume hood.

    • Properly dispose of all contaminated materials, including weighing paper and gloves, as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Procedures
SituationFirst Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation occurs.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[6]

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Unused Chemical:

    • Dispose of unused this compound by transferring it to a designated hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste:

    • Solutions of this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Required PPE B Verify Fume Hood Function A->B C Weigh Chemical B->C D Transfer to Solvent C->D E Dissolve D->E F Clean Equipment E->F G Dispose of Waste F->G H Decontaminate Work Area G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.